molecular formula C7H9N3O2 B3029989 Methyl 4,5-diaminopicolinate CAS No. 850689-13-3

Methyl 4,5-diaminopicolinate

Cat. No.: B3029989
CAS No.: 850689-13-3
M. Wt: 167.17
InChI Key: PLICIZFHDSQJEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4,5-diaminopicolinate is a useful research compound. Its molecular formula is C7H9N3O2 and its molecular weight is 167.17. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4,5-diaminopyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-12-7(11)6-2-4(8)5(9)3-10-6/h2-3H,9H2,1H3,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLICIZFHDSQJEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C(=C1)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30736188
Record name Methyl 4,5-diaminopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30736188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850689-13-3
Record name Methyl 4,5-diaminopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30736188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 4,5-diaminopicolinate: A Core Heterocyclic Scaffold for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Chemical Researchers and Drug Development Professionals

Executive Summary

Methyl 4,5-diaminopicolinate is a highly functionalized pyridine derivative that serves as a critical building block in modern medicinal and materials chemistry. Its unique arrangement of two adjacent amino groups on the pyridine ring, coupled with a reactive methyl ester, provides a versatile platform for constructing complex molecular architectures, particularly fused heterocyclic systems. This guide offers a comprehensive overview of its chemical structure, physicochemical properties, a proposed synthetic pathway, key reactivity patterns, and its significant applications as a synthetic intermediate. Emphasis is placed on the practical utility of this compound in the synthesis of imidazopyridine scaffolds, a privileged motif in contemporary drug discovery.

Chemical Identity and Properties

Structure and Nomenclature

This compound is a substituted derivative of picolinic acid. The core structure consists of a pyridine ring with two amine substituents at the C4 and C5 positions and a methyl carboxylate group at the C2 position.

  • IUPAC Name: methyl 4,5-diaminopyridine-2-carboxylate[1]

  • CAS Number: 850689-13-3[1][2][3][4]

  • Molecular Formula: C₇H₉N₃O₂[1][2][3][4]

  • Common Synonyms: Methyl 4,5-diamino-picolinate, Methyl 4,5-diaminopyridine-2-carboxylate[1][2]

Caption: Figure 1. Chemical Structure of this compound

Physicochemical Properties

The properties of this compound make it suitable for a range of organic synthesis applications. The data presented below is a consolidation of information from supplier technical data sheets and computed properties from public chemical databases.

PropertyValueSource
Molecular Weight 167.17 g/mol PubChem[1], Sigma-Aldrich[5]
Appearance SolidCymitQuimica[2], Fluorochem[6]
Purity ≥95% (typical)CymitQuimica[2], Allbio pharm[4]
XLogP3 (Computed) -0.3PubChem[1]
Hydrogen Bond Donors 2PubChem[1]
Hydrogen Bond Acceptors 5PubChem[1]
Rotatable Bond Count 2PubChem[1]
Polar Surface Area 91.2 ŲPubChem[1]
Storage Conditions 2-8°C, Inert atmosphere, Keep in dark placeAchmem[7]

Proposed Synthesis and Purification

While specific, peer-reviewed synthesis routes for this compound are not widely published, a chemically sound and efficient pathway can be proposed based on established methodologies for the functionalization of pyridine rings. A common and effective strategy involves the selective reduction of a dinitro precursor.

The proposed workflow begins with a commercially available starting material, such as Methyl 4-chloro-5-nitropicolinate, and proceeds through nucleophilic aromatic substitution followed by reduction.

synthesis_workflow start Methyl 4,6-dichloropicolinate (Starting Material) step1 Selective Nitration (HNO₃/H₂SO₄) start->step1 intermediate1 Methyl 4,6-dichloro-5-nitropicolinate step1->intermediate1 step2 Sequential Nucleophilic Aromatic Substitution (SNAr) 1. NaNO₂ 2. NH₃ intermediate1->step2 intermediate2 Methyl 4,5-dinitropicolinate step2->intermediate2 step3 Catalytic Hydrogenation (H₂, Pd/C or SnCl₂/HCl) intermediate2->step3 product This compound (Final Product) step3->product purification Purification (Recrystallization or Column Chromatography) product->purification caption Figure 2. Proposed Synthetic Workflow for this compound.

Caption: Figure 2. Proposed Synthetic Workflow for this compound.

Generalized Experimental Protocol: Reduction of Dinitro Precursor

This protocol describes a general method for the reduction of a hypothetical precursor, Methyl 4,5-dinitropicolinate, to the target compound. The choice of reducing agent is critical; catalytic hydrogenation is often preferred for its clean work-up, while tin(II) chloride is a robust alternative.

Materials:

  • Methyl 4,5-dinitropicolinate (1.0 eq)

  • Palladium on Carbon (10% Pd, 5-10 mol%) or Tin(II) chloride dihydrate (SnCl₂·2H₂O, 6-8 eq)

  • Solvent: Ethanol, Methanol, or Ethyl Acetate (for hydrogenation); Concentrated HCl (for SnCl₂)

  • Inert Gas: Nitrogen or Argon

  • Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution for neutralization

Procedure (Catalytic Hydrogenation):

  • Vessel Preparation: A hydrogenation vessel (e.g., Parr shaker) is charged with Methyl 4,5-dinitropicolinate and a suitable solvent (e.g., Ethanol).

  • Catalyst Addition: The 10% Pd/C catalyst is carefully added under an inert atmosphere. Causality: Palladium on carbon is a highly efficient catalyst for the reduction of aromatic nitro groups to amines; handling under inert gas prevents potential ignition of the dry catalyst in air.

  • Hydrogenation: The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (typically 30-50 psi). The reaction mixture is agitated vigorously at room temperature.

  • Reaction Monitoring: The reaction progress is monitored by observing hydrogen uptake or by analytical techniques like TLC or LC-MS until the starting material is fully consumed.

  • Work-up: Upon completion, the reaction vessel is carefully depressurized and purged with an inert gas. The mixture is filtered through a pad of Celite® to remove the palladium catalyst. Trustworthiness: Complete removal of the heterogeneous catalyst is essential to prevent contamination of the final product.

  • Isolation: The filtrate is concentrated under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl acetate/hexanes) to yield pure this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, the structure of this compound allows for a reliable prediction of its key spectroscopic features. This predictive analysis is invaluable for reaction monitoring and quality control.

  • ¹H NMR: The spectrum is expected to show distinct signals. The two aromatic protons on the pyridine ring will appear as singlets, likely in the 6.0-7.5 ppm range. The protons of the two amine groups (NH₂) will appear as broad singlets, with chemical shifts that can vary depending on solvent and concentration. The methyl ester (OCH₃) will present as a sharp singlet around 3.8-4.0 ppm.

  • ¹³C NMR: The spectrum will show seven distinct carbon signals. The carbonyl carbon of the ester will be the most downfield signal (>165 ppm). The five carbons of the pyridine ring will appear in the aromatic region (approx. 100-160 ppm), with those bonded to the nitrogen and amino groups showing characteristic shifts. The methyl carbon of the ester will be the most upfield signal (approx. 50-55 ppm).

  • IR Spectroscopy: Key vibrational stretches will confirm the presence of the principal functional groups. Strong, sharp N-H stretching bands for the primary amines will be visible in the 3300-3500 cm⁻¹ region. A strong C=O stretching band for the ester carbonyl will be prominent around 1700-1730 cm⁻¹. C=C and C=N stretching vibrations from the pyridine ring will appear in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 167. Key fragmentation patterns could include the loss of the methoxy group (-•OCH₃, m/z = 31) or the entire methyl ester group (-•COOCH₃, m/z = 59).

Reactivity and Applications in Synthetic Chemistry

The synthetic utility of this compound stems from the reactivity of its vicinal diamine functionality. These ortho-diamines are ideal precursors for condensation and cyclization reactions to form fused five- or six-membered heterocyclic rings.

Core Reactivity: Synthesis of Imidazopyridines

The most significant application of this scaffold is in the synthesis of imidazo[4,5-c]pyridines. This is achieved by reacting the diamine with a one-carbon electrophile, such as an aldehyde, carboxylic acid, or orthoester.[4][8] This reaction is a cornerstone of medicinal chemistry for building complex, biologically active molecules.[5][7]

Caption: Figure 3. General reaction scheme for the synthesis of imidazopyridines.

This cyclization is a powerful tool in drug discovery. For instance, the imidazopyridine scaffold is a core component of novel small-molecule inhibitors targeting the PD-1/PD-L1 immune checkpoint pathway in oncology.[7] The ability to readily install a variety of substituents (the 'R' group from the aldehyde) allows for the rapid generation of compound libraries to explore structure-activity relationships (SAR).

Other Potential Reactions
  • Ester Reactivity: The methyl ester group can undergo standard ester transformations, such as hydrolysis to the corresponding carboxylic acid or amidation with amines to form picolinamides.[9] This adds another handle for molecular diversification.

  • Amine Reactivity: The amino groups can undergo acylation, alkylation, or be used in transition metal-catalyzed cross-coupling reactions, although their primary utility remains in cyclization reactions.

Safety and Handling

As a laboratory chemical, this compound requires careful handling. The following safety information is derived from supplier safety data sheets.

  • Hazard Statements:

    • H302: Harmful if swallowed.[7]

    • H315: Causes skin irritation.[7]

    • H319: Causes serious eye irritation.[7]

    • H335: May cause respiratory irritation.[7]

  • Handling Recommendations:

    • Use in a well-ventilated area or fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Store in a tightly sealed container in a cool, dry place away from incompatible materials.[7]

Conclusion

This compound is a high-value chemical intermediate whose strategic importance is centered on its ortho-diamine functionality. It provides a direct and efficient entry point to the imidazo[4,5-c]pyridine class of heterocycles, which are of profound interest in the development of new therapeutics. A thorough understanding of its properties, synthesis, and reactivity enables researchers to effectively leverage this molecule as a key building block in the design and execution of complex synthetic campaigns.

References

Strategic Synthesis of Methyl 4,5-Diaminopicolinate from Pyridine Precursors: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

Methyl 4,5-diaminopicolinate is a crucial heterocyclic building block in contemporary drug discovery, serving as a key scaffold for various therapeutic agents. Its vicinal diamine structure on a pyridine core offers a unique platform for constructing complex molecular architectures with significant biological activity. This guide presents a comprehensive, scientifically-grounded synthetic pathway for the preparation of this compound, commencing from the readily available and economical precursor, picolinic acid. The proposed strategy navigates the inherent challenges of functionalizing the electron-deficient pyridine ring through a logical sequence of ring activation, dual electrophilic nitration, a highly efficient one-pot reduction, and final esterification. Each step is detailed with a full experimental protocol, mechanistic rationale, and visual diagrams to provide researchers and drug development professionals with a robust and reproducible blueprint for accessing this high-value intermediate.

Introduction: The Strategic Importance of this compound

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved pharmaceuticals. The introduction of specific substitution patterns, particularly vicinal diamines, can impart unique pharmacological properties by enabling specific hydrogen bonding interactions with biological targets and serving as key anchor points for further molecular elaboration. This compound, with its 4,5-diamine and C2-ester functionalities, represents a versatile synthon for the development of novel kinase inhibitors, antivirals, and other therapeutic agents.

However, the synthesis of this compound is non-trivial. The electron-deficient nature of the pyridine ring makes it resistant to standard electrophilic aromatic substitution reactions. Furthermore, the precise installation of two adjacent amino groups requires a carefully planned synthetic strategy. This guide addresses this challenge by proposing a robust, multi-step synthesis that leverages established principles of pyridine chemistry to create a clear and logical pathway from a simple, inexpensive starting material.

Proposed Overall Synthetic Pathway

The synthesis is designed as a five-step sequence that systematically builds the required functionality onto the pyridine core. The overarching strategy involves:

  • Ring Activation: N-oxidation of picolinic acid to activate the pyridine ring for electrophilic attack.

  • First Nitration: Regioselective nitration at the C4 position, directed by the N-oxide group.

  • Second Nitration: A subsequent, more forceful nitration to install a second nitro group at the C5 position.

  • Concurrent Reduction: A highly efficient, one-pot catalytic hydrogenation to simultaneously reduce both nitro groups and the N-oxide.

  • Esterification: Final conversion of the resulting 4,5-diaminopicolinic acid to the target methyl ester.

Overall Reaction Scheme:

Overall_Synthesis Start Picolinic Acid Step1 Picolinic Acid N-oxide Start->Step1 Step 1: N-Oxidation Step2 4-Nitropicolinic Acid N-oxide Step1->Step2 Step 2: Mononitration Step3 4,5-Dinitropicolinic Acid N-oxide Step2->Step3 Step 3: Dinitration Step4 4,5-Diaminopicolinic Acid Step3->Step4 Step 4: Reduction End Methyl 4,5-Diamino- picolinate Step4->End Step 5: Esterification

Caption: Proposed five-step synthetic pathway.

Detailed Synthetic Protocols and Mechanistic Rationale

This section provides a step-by-step guide to the synthesis, including detailed experimental procedures, the reasoning behind the chosen reagents and conditions, and graphical representations of each transformation.

  • Rationale: The direct electrophilic substitution of pyridine is difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. N-oxidation transforms the pyridine nitrogen into an N-oxide, which is an activating group.[1] The N-oxide group donates electron density into the ring via resonance, making the C4 position particularly susceptible to electrophilic attack. Common oxidants for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.[2][3]

Step1_N_Oxidation cluster_0 N-Oxidation Workflow PicolinicAcid Picolinic Acid Reagents m-CPBA or H₂O₂ / Acetic Acid Solvent DCM or Acetic Acid Reaction Stir at RT to 50°C Workup Quench & Extract Product Picolinic Acid N-oxide

Caption: Workflow for N-Oxidation of Picolinic Acid.

  • Experimental Protocol:

    • Dissolve picolinic acid (1.0 eq) in glacial acetic acid (5-10 volumes).

    • To the stirred solution, add 30% hydrogen peroxide (2.0-3.0 eq) dropwise, maintaining the temperature below 30°C with an ice bath.

    • After the addition is complete, heat the reaction mixture to 70-80°C and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully concentrate it under reduced pressure to remove the bulk of the acetic acid.

    • The resulting crude picolinic acid N-oxide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[2]

  • Rationale: With the pyridine ring activated, electrophilic nitration can proceed. The N-oxide group strongly directs the incoming electrophile (the nitronium ion, NO₂⁺) to the C4 position. This reaction is typically performed with a potent nitrating mixture of fuming nitric acid and concentrated sulfuric acid under heated conditions.[4][5]

Step2_Nitration cluster_1 Mononitration Reaction Start Picolinic Acid N-oxide NitratingMix Fuming HNO₃ / Conc. H₂SO₄ Start->NitratingMix Add dropwise Heating Heat to 125-130°C NitratingMix->Heating Stir 3h Quench Pour onto Ice Heating->Quench Neutralize Add Na₂CO₃ (aq) to pH 7-8 Quench->Neutralize Product 4-Nitropicolinic Acid N-oxide Neutralize->Product Filter solid

Caption: Protocol for the synthesis of 4-Nitropicolinic Acid N-oxide.

  • Experimental Protocol:

    • Prepare a nitrating mixture by slowly adding concentrated sulfuric acid (3 volumes) to fuming nitric acid (1.2 volumes) while cooling in an ice bath.

    • Carefully add picolinic acid N-oxide (1.0 eq) in portions to the nitrating mixture, ensuring the temperature does not exceed 40°C.

    • Once the addition is complete, heat the reaction mixture to 125-130°C and stir for 3-4 hours.[5]

    • Cool the mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow, portion-wise addition of a saturated sodium carbonate solution until the pH is between 7 and 8. A yellow solid will precipitate.

    • Collect the crude product by vacuum filtration and wash with cold water. The product, 4-nitropicolinic acid N-oxide, can be purified by recrystallization.[4][6]

  • Rationale: This is the most challenging step of the synthesis. The existing nitro and carboxylate groups on the ring are strongly deactivating, making a second electrophilic substitution difficult. However, precedents for dinitration on activated pyridine N-oxide rings exist.[2][7] Forcing conditions, such as higher temperatures and a more potent nitrating agent (e.g., oleum mixed with fuming nitric acid), are proposed to overcome the deactivation and install a second nitro group at the C5 position.

  • Proposed Experimental Protocol:

    • Prepare a nitrating mixture of fuming nitric acid and 20% oleum (fuming sulfuric acid).

    • Add 4-nitropicolinic acid N-oxide (1.0 eq) to the mixture at 0°C.

    • Slowly warm the reaction to 140-160°C and maintain for 12-24 hours, monitoring the reaction progress carefully by HPLC.

    • Cool the reaction and perform a quench and workup procedure similar to Step 2.

    • Due to the harsh conditions, significant by-product formation is possible, and purification will likely require column chromatography.

  • Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is a versatile and efficient method for reducing aromatic nitro groups to amines.[4] Crucially, this method is also effective for the deoxygenation of pyridine N-oxides.[8] This allows for a highly convergent and atom-economical step where all three reducible functionalities (two nitro groups and the N-oxide) are converted in a single reaction.

Step4_Reduction cluster_2 One-Pot Reduction Workflow Start 4,5-Dinitropicolinic Acid N-oxide Catalyst 10% Pd/C Start->Catalyst Solvent AcOH / Ac₂O Catalyst->Solvent Hydrogenation H₂ (60 psi) Stir 48h at RT Solvent->Hydrogenation Workup Filter Catalyst & Evaporate Hydrogenation->Workup Product 4,5-Diaminopicolinic Acid Workup->Product

Caption: Workflow for the simultaneous reduction step.

  • Experimental Protocol (Adapted from a similar reduction[4]):

    • Suspend 4,5-dinitropicolinic acid N-oxide (1.0 eq) and 10% Pd/C (10-20% w/w) in a solvent mixture of glacial acetic acid and acetic anhydride.

    • Place the suspension in a Parr hydrogenation apparatus.

    • Pressurize the vessel with hydrogen gas to 60 psi.

    • Stir the mixture vigorously at room temperature for 24-48 hours, or until hydrogen uptake ceases.

    • Carefully vent the apparatus and purge with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

    • Remove the solvent from the filtrate under reduced pressure to yield crude 4,5-diaminopicolinic acid.

  • Rationale: The final step is the conversion of the carboxylic acid to the methyl ester. The Fischer esterification is a classic and reliable method that involves heating the carboxylic acid in an excess of the alcohol (methanol) with a strong acid catalyst, typically sulfuric acid.[9][10] The reaction is an equilibrium process, and using a large excess of methanol drives it towards the product.

  • Experimental Protocol:

    • Suspend the crude 4,5-diaminopicolinic acid (1.0 eq) in methanol (20-30 volumes).

    • Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (1.5-2.0 eq) dropwise.

    • Heat the mixture to reflux and maintain for 12-24 hours, monitoring by TLC or LC-MS.

    • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in water and carefully neutralize with a base (e.g., saturated sodium bicarbonate solution) until the product precipitates.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

Data and Workflow Summary

The following table summarizes the key transformations and reagents in the proposed synthetic route.

StepTransformationStarting MaterialKey ReagentsProduct
1 N-OxidationPicolinic AcidH₂O₂ / Acetic AcidPicolinic Acid N-oxide
2 MononitrationPicolinic Acid N-oxideFuming HNO₃ / H₂SO₄4-Nitropicolinic Acid N-oxide
3 Dinitration4-Nitropicolinic Acid N-oxideFuming HNO₃ / Oleum4,5-Dinitropicolinic Acid N-oxide
4 Reduction4,5-Dinitropicolinic Acid N-oxideH₂ (gas), 10% Pd/C4,5-Diaminopicolinic Acid
5 Esterification4,5-Diaminopicolinic AcidMethanol, H₂SO₄This compound

Conclusion

This technical guide outlines a complete and logical synthetic pathway for the preparation of this compound from picolinic acid. The strategy relies on a sequence of well-established reactions in pyridine chemistry, including a critical ring activation via N-oxidation, regioselective nitration, and an efficient one-pot reduction of multiple functionalities. While the dinitration step represents a significant challenge that will likely require empirical optimization, the overall approach is scientifically sound and provides a solid foundation for researchers to produce this valuable building block. The successful implementation of this synthesis will grant medicinal chemists and drug development professionals greater access to a key scaffold for creating the next generation of innovative therapeutics.

References

Spectroscopic Analysis of Methyl 4,5-diaminopicolinate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Spectroscopic Characterization of a Key Synthetic Intermediate

Foreword by the Senior Application Scientist: In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel and existing chemical entities is paramount. It is the bedrock upon which all subsequent research is built, ensuring reproducibility, safety, and efficacy. This guide is dedicated to providing a comprehensive overview of the key spectroscopic data for Methyl 4,5-diaminopicolinate, a versatile building block in synthetic chemistry.

While direct, publicly available experimental spectra for this compound (CAS 850689-13-3) are not readily found in aggregated databases, this guide will leverage established principles of spectroscopy and data from analogous structures to predict and interpret the expected spectral features. This approach provides a robust framework for researchers to verify their own experimental findings.

Molecular Structure and Physicochemical Properties

This compound is a pyridine derivative with the molecular formula C₇H₉N₃O₂ and a molecular weight of approximately 167.17 g/mol .[1] Its structure, featuring a pyridine ring substituted with two amino groups and a methyl ester, gives rise to a unique spectroscopic fingerprint.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 850689-13-3[1]
Molecular Formula C₇H₉N₃O₂[1]
Molecular Weight 167.17 g/mol [1]
IUPAC Name methyl 4,5-diaminopyridine-2-carboxylate[1]

digraph "Methyl_4_5_diaminopicolinate" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontcolor="#202124"];
edge [color="#5F6368"];

// Define nodes for atoms N1 [label="N"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N_amino4 [label="NH₂"]; N_amino5 [label="NH₂"]; C_ester [label="C"]; O_double [label="O"]; O_single [label="O"]; C_methyl [label="CH₃"];

// Position the nodes toform the pyridine ring C2 [pos="0,1.5!"]; C3 [pos="-1.3,0.75!"]; C4 [pos="-1.3,-0.75!"]; C5 [pos="0,-1.5!"]; C6 [pos="1.3,-0.75!"]; N1 [pos="1.3,0.75!"];

// Position the substituents C_ester [pos="-2.5,1.5!"]; O_double [pos="-3.5,1.0!"]; O_single [pos="-2.5,2.5!"]; C_methyl [pos="-3.5,3.25!"]; N_amino4 [pos="-2.5,-1.5!"]; N_amino5 [pos="0,-2.75!"];

// Draw the bonds C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; N1 -- C2;

// Double bonds in the ring edge [style=double]; C2 -- N1; C3 -- C4; C5 -- C6;

// Substituent bonds edge [style=solid]; C3 -- C_ester; C_ester -- O_double [style=double]; C_ester -- O_single; O_single -- C_methyl; C4 -- N_amino4; C5 -- N_amino5; }

Figure 1: 2D structure of this compound.

Predicted Spectroscopic Data

The following sections detail the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound based on its functional groups and structural analogues.

¹H NMR (Proton NMR) Spectroscopy

The proton NMR spectrum is expected to be highly informative. The chemical shifts (δ) are predicted relative to a standard solvent like DMSO-d₆, which is suitable for this polar, amine-containing molecule.

Expected ¹H NMR Resonances (in DMSO-d₆):

  • Aromatic Protons (H-3, H-6): Two singlets are expected in the aromatic region (δ 6.0-8.0 ppm). The proton at the 6-position, being adjacent to the nitrogen atom and the ester group, will likely be the most downfield. The proton at the 3-position will be upfield relative to H-6.

  • Amino Protons (-NH₂): Two broad singlets corresponding to the two amino groups are anticipated, likely in the range of δ 4.0-6.0 ppm. The exact chemical shift will be dependent on concentration and temperature.

  • Methyl Protons (-OCH₃): A sharp singlet corresponding to the three protons of the methyl ester group is expected around δ 3.7-3.9 ppm.

Table 2: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.5s1HH-6
~ 6.5s1HH-3
~ 5.5br s2HC5-NH₂
~ 4.5br s2HC4-NH₂
~ 3.8s3H-OCH₃
¹³C NMR (Carbon NMR) Spectroscopy

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon framework of the molecule.

Expected ¹³C NMR Resonances (in DMSO-d₆):

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to appear significantly downfield, in the region of δ 165-170 ppm.

  • Aromatic Carbons: The six carbons of the pyridine ring will give rise to distinct signals in the δ 100-160 ppm range. The carbons attached to the nitrogen and amino groups will have characteristic shifts.

  • Methyl Carbon (-OCH₃): The carbon of the methyl ester group will appear upfield, typically around δ 50-55 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the key functional groups present in this compound.

Expected IR Absorption Bands:

  • N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ are characteristic of the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) groups.

  • C-H Stretching: Aromatic C-H stretching will appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be just below 3000 cm⁻¹.

  • C=O Stretching: A strong, sharp absorption band corresponding to the ester carbonyl group is expected around 1700-1730 cm⁻¹.

  • C=C and C=N Stretching: Aromatic ring stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

  • C-N Stretching: These vibrations will appear in the fingerprint region, typically between 1250-1350 cm⁻¹.

  • C-O Stretching: The C-O stretch of the ester group will likely show a strong band in the 1100-1300 cm⁻¹ range.

Table 3: Predicted IR Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium-StrongN-H Stretch (asymmetric & symmetric)
3100 - 3000MediumAromatic C-H Stretch
2990 - 2850Weak-MediumAliphatic C-H Stretch
1730 - 1700StrongC=O Stretch (Ester)
1600 - 1450Medium-StrongC=C and C=N Aromatic Ring Stretch
1350 - 1250MediumC-N Stretch
1300 - 1100StrongC-O Stretch (Ester)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrometric Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound, which is approximately 167.

  • Key Fragmentation Patterns:

    • Loss of the methoxy group (-OCH₃) from the molecular ion would result in a fragment at m/z 136.

    • Loss of the entire methoxycarbonyl group (-COOCH₃) would lead to a fragment at m/z 108.

    • Cleavage of the amino groups is also possible, though less common as a primary fragmentation pathway.

MS_Fragmentation M [M]⁺˙ m/z = 167 M_minus_OCH3 [M-OCH₃]⁺ m/z = 136 M->M_minus_OCH3 - •OCH₃ M_minus_COOCH3 [M-COOCH₃]⁺ m/z = 108 M->M_minus_COOCH3 - •COOCH₃

Figure 2: Predicted key fragmentation pathways for this compound in EI-MS.

Experimental Protocols

For researchers aiming to acquire their own spectroscopic data for this compound, the following general protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). Ensure the sample is fully dissolved.

  • Acquisition:

    • ¹H NMR: Acquire the spectrum using a 400 MHz or higher field NMR spectrometer. A standard pulse sequence with a sufficient number of scans (e.g., 16 or 32) should be used to achieve a good signal-to-noise ratio.

    • ¹³C NMR: A proton-decoupled pulse sequence should be used. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans will be required.

IR Spectroscopy
  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • Solid State (KBr Pellet): Grind a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be collected prior to the sample measurement.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Acquisition:

    • EI-MS: Introduce the sample into the mass spectrometer via a direct insertion probe or GC inlet.

    • ESI-MS (Electrospray Ionization): Infuse the sample solution directly into the ESI source. This is a softer ionization technique and may yield a prominent protonated molecular ion peak [M+H]⁺ at m/z 168.

Conclusion

References

A Technical Guide to Methyl 4,5-diaminopicolinate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 4,5-diaminopicolinate has emerged as a pivotal building block in contemporary medicinal chemistry. Its unique structural arrangement, featuring a pyridine core functionalized with vicinal amino groups and a methyl ester, offers a versatile platform for the synthesis of complex heterocyclic systems. This guide provides an in-depth analysis of its chemical identity, synthesis, and critical role as a precursor to potent biologically active molecules, particularly in the realm of kinase inhibition. As a Senior Application Scientist, the insights presented herein are curated to bridge theoretical chemistry with practical applications in drug development, emphasizing the rationale behind its use and the methodologies for its transformation into high-value compounds.

Core Compound Identification

The foundational step in utilizing any chemical entity is the unambiguous confirmation of its identity. This compound is identified by the following key descriptors:

IdentifierValueSource(s)
IUPAC Name methyl 4,5-diaminopyridine-2-carboxylate[1][2]
CAS Number 850689-13-3[1][2][3]
Synonyms Methyl 4,5-diamino-picolinate, 2-Pyridinecarboxylic acid, 4,5-diamino-, methyl ester[1][3]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's properties is essential for its effective use in synthesis and for the characterization of its derivatives.

Physicochemical Properties
PropertyValueSource(s)
Molecular Formula C₇H₉N₃O₂[1][3]
Molecular Weight 167.17 g/mol [1][2][3]
Appearance Solid[1]
Purity (Typical) ≥97%[1][3]
Storage Conditions 4°C, protect from light[3]
Spectroscopic Data (Predicted and Experimental)

While exhaustive experimental spectra are not publicly cataloged, data can be inferred from closely related structures and computational models. The following table provides predicted chemical shifts for ¹H and ¹³C NMR, which are critical for reaction monitoring and structural confirmation.

NucleusPredicted Chemical Shift (δ, ppm)Rationale
¹H NMR ~7.5-7.8 (s, 1H, Py-H)The proton at C6 is deshielded by the adjacent nitrogen and the ester group.
~6.5-6.8 (s, 1H, Py-H)The proton at C3 is in a more electron-rich environment.
~5.0-6.0 (br s, 4H, -NH₂)The protons of the two amino groups are typically broad and their shift is solvent-dependent.
~3.8-3.9 (s, 3H, -OCH₃)Typical shift for a methyl ester.
¹³C NMR ~166-168 (C=O)Carbonyl carbon of the methyl ester.
~150-155 (Py-C)Pyridine ring carbons adjacent to nitrogen.
~135-145 (Py-C)Quaternary pyridine carbons bearing the amino groups.
~110-120 (Py-C)Pyridine ring carbons.
~52-53 (-OCH₃)Methyl carbon of the ester.

Note: These are estimated values. Actual experimental values may vary depending on the solvent and other experimental conditions.[4][5][6]

Synthesis of this compound

The synthesis of this compound is a critical process that enables its use as a versatile intermediate. A common and effective strategy involves the reduction of a dinitro or a nitro-amino precursor. The following protocol outlines a representative synthetic approach.

Rationale for Synthetic Strategy

The chosen synthetic route leverages the well-established chemistry of nitro group reduction. Starting with a commercially available nitropyridine derivative, the introduction of the second nitro group or an amino group followed by nitration sets the stage for the key transformation. Catalytic hydrogenation is the preferred method for the reduction of the nitro groups to amines due to its high efficiency, clean conversion, and relatively mild reaction conditions. This method avoids the use of harsh reducing agents that could potentially react with the ester functionality.

Experimental Protocol: Catalytic Hydrogenation

This protocol is based on established procedures for the reduction of nitropyridines.[7]

Step 1: Preparation of the Precursor (e.g., Methyl 4-amino-5-nitropicolinate)

The synthesis often commences with a suitable precursor like methyl 4-amino-5-nitropicolinate. This precursor can be synthesized from less complex starting materials through nitration and esterification reactions.

Step 2: Catalytic Hydrogenation

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve the nitro-containing precursor (e.g., Methyl 4-amino-5-nitropicolinate) in a suitable solvent such as methanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution. The catalyst loading is typically 5-10 mol% relative to the substrate.

  • Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Application in Drug Discovery: A Gateway to Imidazo[4,5-b]pyridines

The primary value of this compound in drug discovery lies in its role as a key precursor for the synthesis of the imidazo[4,5-b]pyridine scaffold. This heterocyclic system is a bioisostere of purine and is found in numerous biologically active compounds, including potent kinase inhibitors.[8][9]

The Strategic Importance of Imidazo[4,5-b]pyridines

The structural similarity of imidazo[4,5-b]pyridines to endogenous purines allows them to interact with the ATP-binding sites of various kinases.[8] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. By designing molecules that can selectively inhibit specific kinases, it is possible to develop targeted therapies with improved efficacy and reduced side effects. The imidazo[4,5-b]pyridine core provides a rigid and well-defined scaffold that can be functionalized at multiple positions to achieve desired potency and selectivity.

Synthesis of Imidazo[4,5-b]pyridine Derivatives

The vicinal diamino functionality of this compound is perfectly poised for cyclization reactions to form the imidazole ring of the imidazo[4,5-b]pyridine system.

The following workflow illustrates the general procedure for the synthesis of an imidazo[4,5-b]pyridine derivative from this compound and an appropriate aldehyde.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A This compound C Mix in suitable solvent (e.g., ethanol, acetic acid) A->C B Substituted Aldehyde (R-CHO) B->C D Heat under reflux (with or without an oxidant) C->D Cyclocondensation E Imidazo[4,5-b]pyridine Derivative D->E

Caption: General workflow for the synthesis of Imidazo[4,5-b]pyridine derivatives.

Detailed Protocol:

  • Reactant Combination: In a round-bottom flask, dissolve this compound and a substituted aldehyde (1.0-1.2 equivalents) in a suitable solvent such as ethanol or acetic acid.

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. In some cases, an oxidizing agent like sodium metabisulfite or air is used to facilitate the aromatization of the newly formed imidazole ring.

  • Work-up and Isolation: After cooling, the product may precipitate from the reaction mixture and can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired imidazo[4,5-b]pyridine derivative.

This cyclization reaction is a powerful method for rapidly accessing a diverse library of imidazo[4,5-b]pyridine compounds by simply varying the substituted aldehyde used in the reaction.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light.

  • Incompatibilities: Avoid contact with strong oxidizing agents.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a high-value intermediate for the synthesis of medicinally relevant compounds. Its straightforward synthesis and the strategic positioning of its functional groups make it an ideal starting material for the construction of the imidazo[4,5-b]pyridine scaffold, which is a cornerstone in the development of targeted therapies such as kinase inhibitors. This guide has provided a comprehensive overview of its properties, synthesis, and applications, equipping researchers and drug development professionals with the foundational knowledge to effectively utilize this versatile building block in their research endeavors.

References

An In-depth Technical Guide to the Solubility and Stability of Methyl 4,5-diaminopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4,5-diaminopicolinate is a substituted pyridine derivative with a chemical structure that suggests its potential utility as a building block in medicinal chemistry and materials science.[1][2] Its diamino-substituted aromatic ring and methyl ester functionality offer multiple reaction sites for the synthesis of more complex molecules. For researchers and drug development professionals, a thorough understanding of the physicochemical properties of this compound is paramount for its effective use, from reaction setup and purification to formulation and long-term storage.

This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound. Recognizing the current absence of extensive public data on these properties, this document emphasizes robust experimental protocols and the underlying scientific principles, empowering researchers to generate reliable data tailored to their specific applications.

I. Solubility Profile: A Foundation for Application

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter that influences its bioavailability, formulation, and processability. The presence of both amino and ester groups in this compound suggests a nuanced solubility behavior that will be highly dependent on the solvent's polarity and proticity.

Anticipated Solubility Characteristics

Based on its molecular structure (C₇H₉N₃O₂), which includes two basic amino groups and a polar methyl ester, we can predict the following general solubility trends:[3]

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): The amino groups can form hydrogen bonds with protic solvents, suggesting moderate to good solubility. Aqueous solubility is likely to be pH-dependent, increasing in acidic conditions due to the protonation of the amino groups.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is expected due to dipole-dipole interactions.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is anticipated due to the polar nature of the molecule.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is the gold standard for determining the equilibrium solubility of a compound. It is a reliable technique that allows a compound to reach its saturation point in a given solvent at a controlled temperature.

Materials and Equipment:

  • This compound (high purity, >97%)[2]

  • A selection of analytical grade solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide (DMSO))

  • Temperature-controlled orbital shaker

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

  • Solvent Addition: Add a precise volume (e.g., 2 mL) of each selected solvent to the respective vials.

  • Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C and 37 °C to simulate room and physiological temperatures). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. A preliminary experiment to determine the time to reach equilibrium is recommended.

  • Phase Separation: Allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle.

  • Sample Collection and Filtration: Carefully withdraw a sample from the supernatant of each vial using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved particles.

  • Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV.[4][5] A pre-established calibration curve of this compound in each solvent is required for accurate quantification.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the results in mg/mL and mol/L.

Data Presentation:

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
Water25Experimental ValueExperimental Value
0.1 N HCl25Experimental ValueExperimental Value
PBS (pH 7.4)37Experimental ValueExperimental Value
Methanol25Experimental ValueExperimental Value
Ethanol25Experimental ValueExperimental Value
Acetonitrile25Experimental ValueExperimental Value
DMSO25Experimental ValueExperimental Value
Dichloromethane25Experimental ValueExperimental Value

II. Stability Profile: Ensuring Integrity and Shelf-Life

Assessing the chemical stability of a compound is a critical step in drug development and chemical research. Stability studies expose the compound to various stress conditions to identify potential degradation pathways and determine its intrinsic stability.

Potential Degradation Pathways

The chemical structure of this compound suggests susceptibility to the following degradation pathways:

  • Hydrolysis: The methyl ester group is susceptible to hydrolysis, especially under acidic or basic conditions, to yield the corresponding carboxylic acid (4,5-diaminopicolinic acid) and methanol.

  • Oxidation: The electron-rich diamino-substituted pyridine ring can be prone to oxidation, particularly in the presence of oxidizing agents, light, or trace metals. This can lead to the formation of N-oxides or other oxidative degradation products.[6] Studies on similar compounds like 3,4-diaminopyridine have shown that oxidation can lead to the formation of nitro- and N-oxide derivatives.[6]

  • Photodegradation: Exposure to UV or visible light may induce degradation, a common pathway for aromatic compounds.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a compound to predict its long-term stability and to generate potential degradation products for analytical method development. These studies should be conducted according to established guidelines such as those from the International Council for Harmonisation (ICH).[7][8]

Materials and Equipment:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated stability chambers (for temperature, humidity, and light)

  • pH meter

  • HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS) detector for peak purity analysis and identification of degradation products.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent where it is known to be soluble and stable (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at an elevated temperature (e.g., 60 °C) for a defined period.

    • Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at room temperature for a defined period.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 60-80 °C).

    • Photostability: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition.

  • Neutralization: For acid and base hydrolysis samples, neutralize them before analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method. The use of a PDA detector will help in assessing peak purity, while an MS detector will aid in the identification of the mass of any degradation products.

  • Data Evaluation: Quantify the amount of this compound remaining at each time point and calculate the percentage of degradation. Identify and characterize any significant degradation products.

Visualizing the Stability Testing Workflow

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis start High Purity this compound stock Prepare Stock Solution (e.g., in Acetonitrile) start->stock acid Acid Hydrolysis (0.1N HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1N NaOH, RT) stock->base Expose to Stress oxid Oxidation (3% H2O2, RT) stock->oxid Expose to Stress thermal Thermal Stress (60°C) stock->thermal Expose to Stress photo Photostability (ICH Q1B) stock->photo Expose to Stress sampling Sample at Time Points acid->sampling base->sampling oxid->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize hplc Analyze by Stability-Indicating HPLC-PDA-MS neutralize->hplc data Quantify Parent Compound & Identify Degradants hplc->data

Caption: Workflow for Forced Degradation Studies.

Conclusion

While specific public data on the solubility and stability of this compound is limited, this guide provides the necessary framework for researchers to generate this critical information. The detailed protocols for solubility determination via the shake-flask method and for stability assessment through forced degradation studies offer a robust starting point for any research or development program involving this compound. By systematically evaluating these physicochemical properties, scientists can ensure the reliable and effective application of this compound in their work.

References

The Versatile Heterocyclic Scaffolding of Methyl 4,5-diaminopicolinate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Advantage of a Pre-functionalized Pyridine Core

In the landscape of modern medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel compounds with desired properties. Among the myriad of heterocyclic scaffolds, pyridine derivatives hold a privileged position due to their prevalence in biologically active molecules and functional materials. Methyl 4,5-diaminopicolinate, a diaminopyridine derivative, has emerged as a particularly advantageous building block. Its strategic pre-functionalization, featuring vicinal amino groups and a methyl ester on a pyridine core, offers a unique combination of reactivity and structural control, enabling the efficient construction of complex fused heterocyclic systems. This guide provides a comprehensive technical overview of its synthesis, reactivity, and applications, empowering researchers to leverage its full potential in their scientific endeavors.

Physicochemical Properties & Structural Attributes

This compound is a solid at room temperature with the molecular formula C₇H₉N₃O₂ and a molecular weight of 167.17 g/mol .[1][2][3] Its structure is characterized by a pyridine ring substituted with two amino groups at the 4- and 5-positions and a methyl carboxylate group at the 2-position.

PropertyValueSource(s)
Molecular Formula C₇H₉N₃O₂[1][2][3]
Molecular Weight 167.17 g/mol [2][3]
CAS Number 850689-13-3[1][2]
Appearance Solid[1]
Purity Typically ≥97%[2]
SMILES O=C(OC)C1=NC=C(N)C(N)=C1[2]

The arrangement of the functional groups is key to its utility. The ortho-diamino configuration is a classical precursor for the formation of five-membered heterocyclic rings, most notably imidazoles, through condensation reactions. The pyridine nitrogen and the methyl ester offer additional sites for modification, providing a rich chemical canvas for derivatization.

Synthesis of this compound: A Practical Approach

While commercially available from various suppliers, an in-house synthesis of this compound can be a cost-effective option for large-scale applications. A common and effective strategy involves the reduction of a corresponding dinitro-picolinate precursor. This multi-step synthesis requires careful execution and adherence to safety protocols.

Experimental Protocol: Synthesis via Dinitro Precursor

This protocol is a representative method and may require optimization based on laboratory conditions and available starting materials.

Step 1: Dinitration of a suitable picolinic acid derivative.

  • The synthesis typically begins with a commercially available substituted picolinic acid. The specific starting material will dictate the initial steps to introduce the nitro groups at the 4 and 5 positions. This often involves electrophilic nitration reactions using a mixture of nitric acid and sulfuric acid. Careful temperature control is crucial during this exothermic process to prevent side reactions and ensure safety.

Step 2: Esterification of the dinitropicolinic acid.

  • The resulting 4,5-dinitropicolinic acid is then esterified to the methyl ester. A common method is the Fischer-Speier esterification, which involves refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid.

Step 3: Reduction of the dinitro compound to this compound.

  • The final and critical step is the reduction of the two nitro groups to amino groups. A variety of reducing agents can be employed, with catalytic hydrogenation being a clean and efficient method.

    • Reagents and Equipment:

      • Methyl 4,5-dinitropicolinate

      • Palladium on carbon (Pd/C, 10 wt%)

      • Methanol or Ethanol

      • Hydrogen gas source

      • Hydrogenation apparatus (e.g., Parr hydrogenator)

      • Inert gas (Nitrogen or Argon)

    • Procedure:

      • In a pressure-resistant hydrogenation vessel, dissolve Methyl 4,5-dinitropicolinate in a suitable solvent such as methanol or ethanol.

      • Carefully add a catalytic amount of 10% Pd/C to the solution. The catalyst should be handled with care as it can be pyrophoric when dry.

      • Seal the vessel and purge the system with an inert gas (nitrogen or argon) to remove any oxygen.

      • Pressurize the vessel with hydrogen gas to the desired pressure (typically 3-4 atm).

      • Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by the uptake of hydrogen and/or by thin-layer chromatography (TLC).

      • Once the reaction is complete (cessation of hydrogen uptake), carefully vent the excess hydrogen and purge the vessel with an inert gas.

      • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

      • Concentrate the filtrate under reduced pressure to yield the crude this compound.

      • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure product.

Characterization and Spectroscopic Data

Accurate characterization of this compound is essential to confirm its identity and purity before its use in subsequent reactions. The following are expected spectroscopic data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will provide information on the chemical environment of the protons. Expected signals would include a singlet for the methyl ester protons, distinct signals for the aromatic protons on the pyridine ring, and broad signals for the amine protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the pyridine ring, and the methyl carbon.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 168.08.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretches of the amino groups (typically in the range of 3300-3500 cm⁻¹), the C=O stretch of the ester (around 1700-1730 cm⁻¹), and C=C/C=N stretches of the aromatic ring.

The Core Reactivity: A Gateway to Fused Heterocyclic Systems

The primary utility of this compound lies in its ability to undergo condensation reactions with bifunctional electrophiles to construct fused heterocyclic systems. The vicinal diamino groups are the key reactive sites for these transformations.

Synthesis of Imidazo[4,5-b]pyridines: The Phillips Condensation and its Variations

The most common application of this compound is in the synthesis of imidazo[4,5-b]pyridines, a scaffold found in numerous biologically active compounds.[4] This is typically achieved through a Phillips condensation reaction or a variation thereof.

The condensation with a carboxylic acid introduces a substituent at the 2-position of the resulting imidazo[4,5-b]pyridine ring.

G MDAP This compound Intermediate Amide Intermediate MDAP->Intermediate RCOOH Carboxylic Acid (R-COOH) RCOOH->Intermediate Imidazopyridine Methyl 2-substituted- 3H-imidazo[4,5-b]pyridine- 6-carboxylate Intermediate->Imidazopyridine Cyclization/ Dehydration Heat Heat (e.g., PPA, Eaton's Reagent)

Figure 1: General workflow for the synthesis of imidazo[4,5-b]pyridines from this compound and a carboxylic acid.

Experimental Protocol: Synthesis of Methyl 2-Aryl-3H-imidazo[4,5-b]pyridine-6-carboxylate

This protocol provides a general procedure for the condensation with an aromatic carboxylic acid.

  • Reagents and Equipment:

    • This compound

    • Aryl carboxylic acid (e.g., benzoic acid)

    • Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid)

    • Round-bottom flask with a reflux condenser

    • Heating mantle and magnetic stirrer

    • Ice bath

    • Ammonium hydroxide solution

  • Procedure:

    • In a round-bottom flask, combine this compound and the aryl carboxylic acid (typically in a 1:1.1 molar ratio).

    • Add a dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent. The reagent often serves as both the solvent and the catalyst.

    • Heat the reaction mixture with stirring to a temperature typically ranging from 120 to 160 °C. The optimal temperature and reaction time will depend on the specific substrates and should be monitored by TLC.

    • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a base, such as concentrated ammonium hydroxide, while cooling in an ice bath. This will precipitate the crude product.

    • Collect the precipitate by vacuum filtration and wash it thoroughly with water.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Condensation with aldehydes, followed by an oxidative step, also yields 2-substituted imidazo[4,5-b]pyridines.

G MDAP This compound SchiffBase Schiff Base Intermediate MDAP->SchiffBase RCHO Aldehyde (R-CHO) RCHO->SchiffBase Imidazoline Imidazoline Intermediate SchiffBase->Imidazoline Intramolecular Cyclization Imidazopyridine Methyl 2-substituted- 3H-imidazo[4,5-b]pyridine- 6-carboxylate Imidazoline->Imidazopyridine Oxidation Oxidant Oxidant (e.g., air, Na₂S₂O₅)

Figure 2: Reaction pathway for the synthesis of imidazo[4,5-b]pyridines from this compound and an aldehyde.

Experimental Protocol: Synthesis of Methyl 2-Aryl-3H-imidazo[4,5-b]pyridine-6-carboxylate from an Aldehyde

  • Reagents and Equipment:

    • This compound

    • Aryl aldehyde (e.g., benzaldehyde)

    • Sodium metabisulfite (Na₂S₂O₅) or another suitable oxidant

    • Solvent (e.g., Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF))

    • Round-bottom flask with a reflux condenser

    • Heating mantle and magnetic stirrer

  • Procedure:

    • Dissolve this compound in a suitable solvent such as DMSO or DMF in a round-bottom flask.

    • Add the aryl aldehyde (typically 1.0-1.2 equivalents) to the solution.

    • Add the oxidant, such as sodium metabisulfite (often used in slight excess).

    • Heat the reaction mixture, typically to a temperature between 100 and 140 °C, and stir for several hours. Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry.

    • Further purification can be achieved by recrystallization or column chromatography.

Synthesis of Other Fused Heterocycles

The versatility of this compound extends beyond the synthesis of imidazopyridines. Its reaction with other bifunctional electrophiles can lead to a variety of other fused heterocyclic systems, such as triazoles and pyrazines, further expanding its utility in the synthesis of diverse molecular architectures. For instance, reaction with 1,2-dicarbonyl compounds like glyoxal can lead to the formation of pyrazino[2,3-b]pyridines.

Applications in Drug Discovery and Materials Science

The imidazo[4,5-b]pyridine core, readily accessible from this compound, is a "privileged structure" in medicinal chemistry. This scaffold is found in a wide range of therapeutic agents with diverse biological activities, including:

  • Anticancer agents: Many imidazopyridine derivatives have shown potent activity against various cancer cell lines.[2]

  • Antimicrobial agents: The scaffold is present in compounds with antibacterial and antifungal properties.[4]

  • Kinase inhibitors: The structural features of imidazopyridines make them suitable for targeting the ATP-binding site of various kinases, which are crucial targets in cancer and inflammatory diseases.

  • GABA-A receptor modulators: Certain imidazopyridines are known to interact with the central nervous system.

In materials science, the rigid, planar structure of the fused heterocyclic systems derived from this compound, combined with the potential for further functionalization, makes them attractive candidates for the development of:

  • Organic light-emitting diodes (OLEDs): The extended π-systems can be tuned to exhibit desired photophysical properties.

  • Organic semiconductors: The ability to form ordered structures through intermolecular interactions is beneficial for charge transport.

  • Fluorescent sensors: The electronic properties of the heterocyclic core can be modulated to respond to specific analytes.

Conclusion: A Building Block of Strategic Importance

This compound is a highly valuable and versatile heterocyclic building block. Its pre-functionalized nature provides a direct and efficient route to a variety of fused heterocyclic systems, most notably the medicinally important imidazo[4,5-b]pyridine scaffold. The synthetic protocols outlined in this guide, along with an understanding of its core reactivity, provide a solid foundation for researchers to explore the full potential of this strategic molecule in the design and synthesis of novel compounds for a wide range of applications in drug discovery and materials science. The continued exploration of the reactivity of this compound is expected to lead to the discovery of new synthetic methodologies and the development of novel functional molecules with significant societal impact.

References

The Differential Reactivity of Amino Groups in Methyl 4,5-diaminopicolinate: A Technical Guide for Strategic Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4,5-diaminopicolinate is a versatile building block in medicinal chemistry and materials science, offering multiple points for molecular elaboration. The presence of two distinct amino groups on the pyridine ring presents both a challenge and an opportunity for selective functionalization. This in-depth technical guide provides a comprehensive analysis of the electronic and steric factors governing the differential reactivity of the C4 and C5 amino groups. By synthesizing theoretical principles with field-proven insights from analogous systems, this document serves as a roadmap for researchers, scientists, and drug development professionals to strategically and selectively modify this important scaffold. This guide will delve into the underlying principles of reactivity, predict outcomes for key chemical transformations, and provide actionable experimental protocols to achieve regioselective functionalization.

Introduction: The Strategic Importance of this compound

The substituted diaminopyridine framework is a privileged scaffold in numerous biologically active compounds. The strategic placement of two nucleophilic amino groups allows for the construction of fused heterocyclic systems, such as imidazopyridines, which are known to exhibit a wide range of pharmacological activities, including anticancer properties.[1] this compound, with its constituent amino and methyl carboxylate functionalities, is a particularly valuable starting material for the synthesis of complex molecules.

The core challenge in harnessing the full potential of this molecule lies in controlling the regioselectivity of its reactions. The C4 and C5 amino groups, while adjacent, possess distinct electronic environments that dictate their nucleophilicity and basicity. Understanding and exploiting these differences is paramount for the rational design of synthetic routes and the efficient construction of target molecules. This guide will provide a detailed examination of these differences and how they can be leveraged to achieve selective chemical modifications.

Unraveling the Electronic Landscape: A Tale of Two Amines

The reactivity of the amino groups in this compound is a direct consequence of the electronic effects exerted by the substituents on the pyridine ring. The pyridine nitrogen itself is an electron-withdrawing group, and the methyl carboxylate at the C2 position further deactivates the ring through both inductive and resonance effects. This electronic landscape has profound implications for the electron density, and thus the nucleophilicity, of the C4 and C5 amino groups.

The Influence of the Pyridine Nitrogen and the C2-Ester Group

The lone pair of electrons on the pyridine nitrogen resides in an sp² orbital and is not part of the aromatic sextet, rendering the nitrogen atom itself basic. However, the electronegativity of the nitrogen atom inductively withdraws electron density from the ring carbons.[2] The methyl carboxylate group at the C2 position is a potent electron-withdrawing group. Its influence is transmitted throughout the aromatic system, modulating the electron density at each position.

Positional Effects: Why C4 and C5 Amines are Not Created Equal

The positions of the amino groups relative to the pyridine nitrogen and the C2-ester are critical in determining their reactivity.

  • The C4-Amino Group: The C4-amino group is in a para-like position relative to the ring nitrogen. The lone pair of the C4-amino group can participate in resonance with the pyridine ring, donating electron density towards the ring nitrogen. This resonance donation counteracts the inductive withdrawal of the ring nitrogen and the C2-ester. In the protonated form of 4-aminopyridine, the positive charge on the ring nitrogen can be delocalized onto the exocyclic amino group, leading to significant stabilization of the conjugate acid and thus higher basicity for the ring nitrogen.[6][7] While protonation in our case will likely occur at the more basic amino group, the principle of resonance stabilization is key.

  • The C5-Amino Group: The C5-amino group is in a meta-like position relative to the ring nitrogen. Resonance structures that delocalize the lone pair of the C5-amino group onto the ring nitrogen are not possible.[6] Therefore, the C5-amino group's electron-donating ability is primarily through the weaker inductive effect. It is more susceptible to the overall electron-withdrawing character of the substituted pyridine ring.

The following diagram illustrates the key electronic influences on the amino groups:

Caption: Electronic influences on the amino groups.

Predicting Reactivity: A Guide to Selective Functionalization

The differential nucleophilicity of the C4 and C5 amino groups can be exploited to achieve regioselective reactions. In general, reactions that are sensitive to the nucleophilicity of the amine will favor substitution at the C4 position.

Selective Acylation: Favoring the More Nucleophilic C4-Amino Group

Acylation reactions, such as the formation of amides with acyl chlorides or anhydrides, are classic examples of nucleophilic substitution at a carbonyl carbon. The rate of these reactions is directly proportional to the nucleophilicity of the amine. Therefore, it is predicted that acylation of this compound will occur preferentially at the C4-amino group .

This prediction is supported by studies on the regioselective acylation of 3,4-diaminopyridine, where selective acylation at the 4-amino position has been demonstrated.[8] The presence of the electron-withdrawing ester group in our target molecule is expected to further enhance this selectivity by deactivating the C5-amino group to a greater extent.

Table 1: Predicted Outcome of Selective Acylation

ReagentPredicted Major ProductRationale
Acetyl Chloride (1 eq.)Methyl 4-acetamido-5-aminopicolinateThe more nucleophilic C4-amino group reacts faster.
Boc Anhydride (1 eq.)Methyl 4-(tert-butoxycarbonylamino)-5-aminopicolinateSimilar to acylation, the more nucleophilic C4-amino group is favored.
Cyclization Reactions: The Gateway to Imidazopyridines

The synthesis of imidazo[4,5-c]pyridines from 4,5-diaminopyridines is a powerful transformation that relies on the differential reactivity of the two amino groups.[1][9] The reaction typically proceeds via an initial condensation of one amino group with a one-carbon electrophile (e.g., an aldehyde or orthoformate), followed by an intramolecular cyclization and subsequent aromatization.

Given that the C4-amino group is more nucleophilic, it is expected to be the initial site of attack on the electrophile. The subsequent cyclization would then involve the C5-amino group.

The following diagram illustrates the proposed workflow for the synthesis of an imidazo[4,5-c]pyridine derivative:

G start This compound step1 React with Aldehyde (R-CHO) start->step1 intermediate Schiff Base Intermediate at C4-NH2 step1->intermediate step2 Intramolecular Cyclization intermediate->step2 cyclized_intermediate Dihydro-imidazopyridine step2->cyclized_intermediate step3 Oxidation/Aromatization cyclized_intermediate->step3 product Imidazo[4,5-c]pyridine Derivative step3->product

Caption: Proposed workflow for imidazopyridine synthesis.

Experimental Protocols: A Practical Guide to Selective Reactions

The following protocols are provided as a starting point for researchers seeking to selectively functionalize this compound. These are based on established methodologies for similar substrates and are designed to be self-validating through careful monitoring and characterization of the products.

Protocol for Selective Mono-Acylation at the C4-Position

Objective: To selectively acylate the C4-amino group of this compound.

Materials:

  • This compound

  • Acetyl chloride (or other acylating agent)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or other non-nucleophilic base

  • Standard workup and purification reagents (e.g., saturated sodium bicarbonate, brine, magnesium sulfate, silica gel for chromatography)

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq.) to the solution.

  • Slowly add a solution of acetyl chloride (1.0 eq.) in anhydrous DCM to the reaction mixture dropwise over 15-30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-acylated product.

Causality and Self-Validation:

  • Low Temperature: Performing the reaction at 0 °C helps to control the exothermicity and enhances the selectivity by favoring the reaction with the more nucleophilic amine.

  • Slow Addition: Dropwise addition of the acylating agent ensures that its concentration remains low, minimizing the chances of di-acylation.

  • Monitoring: Regular monitoring by TLC or LC-MS is crucial to stop the reaction once the starting material is consumed and before significant formation of the di-acylated byproduct occurs. The appearance of a new, less polar spot (mono-acylated product) and the disappearance of the starting material will be observed. A third, even less polar spot would indicate the di-acylated product.

Protocol for the Synthesis of Imidazo[4,5-c]pyridines

Objective: To synthesize an imidazo[4,5-c]pyridine derivative from this compound.

Materials:

  • This compound

  • Aromatic or aliphatic aldehyde (1.0 eq.)

  • Ethanol or acetic acid as solvent

  • Oxidizing agent (e.g., air, nitrobenzene, or a catalyst like copper(II) acetate)

Procedure:

  • Dissolve this compound (1.0 eq.) and the aldehyde (1.0 eq.) in ethanol or acetic acid.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC or LC-MS. The formation of the cyclized product will be observed.

  • If using an external oxidizing agent, it can be added at the beginning of the reaction or after the initial condensation has occurred. If relying on air oxidation, the reaction can be left open to the atmosphere (with a reflux condenser).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization or column chromatography.

Causality and Self-Validation:

  • Choice of Solvent: Acetic acid can act as both a solvent and a catalyst for the condensation and cyclization steps.

  • Oxidation: The final aromatization step is crucial for the stability of the product. The choice of oxidizing agent can influence the reaction rate and yield. Monitoring the disappearance of the dihydro-imidazopyridine intermediate and the appearance of the aromatic product by LC-MS or NMR will validate the completion of this step.

Spectroscopic Signatures: Confirming Regioselectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the regioselectivity of the reactions. The chemical shifts of the protons and carbons in the product will be distinct for the different isomers.

In the case of mono-acylation, the formation of an amide bond at the C4-position will lead to a downfield shift of the proton on the adjacent C3 carbon. Conversely, acylation at the C5-position would have a more pronounced effect on the proton at the C6 position. 1H-13C heteronuclear correlation spectroscopy (HSQC and HMBC) can be invaluable in unambiguously assigning the structure. The chemical shifts of the amino protons themselves can also be indicative of their electronic environment.[10]

Conclusion: A Framework for Rational Design

The reactivity of the amino groups in this compound is not equivalent. A thorough understanding of the electronic effects at play allows for the rational prediction and control of its chemical transformations. The C4-amino group, being more nucleophilic due to resonance stabilization, is the preferred site for electrophilic attack in reactions such as acylation. This differential reactivity is the key to the selective synthesis of a wide array of functionalized pyridines and fused heterocyclic systems.

The principles and protocols outlined in this guide provide a solid foundation for researchers to approach the chemistry of this compound with confidence and precision. By leveraging these insights, the scientific community can continue to unlock the full potential of this versatile building block in the development of novel therapeutics and advanced materials.

References

An In-Depth Technical Guide to Methyl 4,5-diaminopicolinate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Methyl 4,5-diaminopicolinate, a substituted pyridine derivative, has emerged as a key intermediate of significant interest. Its unique structural arrangement, featuring vicinal diamino groups on a pyridine ring scaffold, offers a versatile platform for the synthesis of a diverse array of complex heterocyclic systems. This guide provides a comprehensive overview of the commercial availability, key chemical properties, and, most importantly, the synthetic utility of this compound, with a focus on its application in the construction of bioactive molecules.

Physicochemical Properties and Commercial Availability

This compound is a solid compound at room temperature with the molecular formula C₇H₉N₃O₂ and a molecular weight of approximately 167.17 g/mol .[1][2][3] It is characterized by the CAS number 850689-13-3.[1][2][3][4][5] The presence of two amino groups and a methyl ester on the pyridine core imparts a unique combination of reactivity and functionality, making it a valuable precursor in multi-step synthetic sequences.

Commercial Suppliers

A critical aspect for any research and development program is the reliable sourcing of starting materials. This compound is commercially available from a range of chemical suppliers, ensuring its accessibility for laboratory-scale synthesis and larger-scale production. Typical purities offered by suppliers are ≥97%.[1][2] Proper storage of this compound is crucial to maintain its integrity; it should be kept at 4°C and protected from light.[1]

A summary of representative suppliers is provided in the table below:

SupplierPurityNotes
ChemScene≥97%Offers various quantities for research purposes.[1]
CymitQuimica97%Provides the compound for laboratory use.[2]
ABI Chem-Lists the compound in their catalog.[4]
Ambeed-Offers comprehensive analytical data.[6]
Angene International Limited-Lists the compound with its CAS number and molecular formula.[5]
Sigma-Aldrich (Merck)-A major supplier of research chemicals.
Fluorochem97%Provides detailed specifications and safety data.[7]

The Synthetic Heart: Gateway to Imidazopyridines and Beyond

The primary synthetic value of this compound lies in the reactivity of its adjacent 4- and 5-amino groups. This vicinal diamine arrangement is a classical precursor for the construction of fused heterocyclic systems, most notably imidazopyridines.

Conceptual Synthetic Pathway

The synthesis of imidazo[4,5-c]pyridines from this compound is a well-established strategy in heterocyclic chemistry.[8] This transformation typically involves the condensation of the diamine with a suitable one-carbon electrophile, leading to the formation of the imidazole ring.

G MDAP This compound Intermediate Schiff Base / Amide Intermediate MDAP->Intermediate Condensation Electrophile One-Carbon Electrophile (e.g., Aldehyde, Carboxylic Acid) Electrophile->Intermediate Imidazopyridine Imidazo[4,5-c]pyridine Derivative Intermediate->Imidazopyridine Cyclization & Dehydration/Oxidation

Figure 1: Conceptual workflow for the synthesis of imidazo[4,5-c]pyridines.

Exemplary Synthetic Protocol: Formation of the Imidazo[4,5-c]pyridine Core

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.

Step 2: Addition of the Electrophile

  • To this solution, add the desired aldehyde or carboxylic acid (1.0-1.2 equivalents). If a carboxylic acid is used, a dehydrating agent like polyphosphoric acid (PPA) may be required, and the reaction is typically performed at an elevated temperature.[8]

Step 3: Reaction Monitoring

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 4: Work-up and Purification

  • Upon completion, cool the reaction mixture to room temperature.

  • If an acidic medium was used, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired imidazo[4,5-c]pyridine derivative.

This versatile reaction can be adapted to a wide range of aldehydes and carboxylic acids, allowing for the generation of a library of substituted imidazopyridines for screening in drug discovery programs. The reaction of 3,4-diaminopyridine with benzaldehyde adducts is a known method to produce such scaffolds.[9]

Applications in Drug Discovery: A Scaffold for Bioactive Molecules

The imidazopyridine core, readily accessible from this compound, is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[10]

Kinase Inhibitors

A significant application of imidazopyridine derivatives is in the development of kinase inhibitors.[10] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The imidazopyridine scaffold can be elaborated with various substituents to create molecules that bind to the ATP-binding site of specific kinases, thereby inhibiting their activity.

G cluster_0 Drug Discovery Workflow MDAP This compound Library Library of Imidazopyridine Derivatives MDAP->Library Combinatorial Synthesis Screening High-Throughput Screening (e.g., Kinase Assays) Library->Screening Hit Hit Compound Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Figure 2: Role of this compound in a typical drug discovery pipeline.

Antimicrobial Agents

The imidazopyridine scaffold has also been explored for the development of novel antimicrobial agents.[9][10] The ability to readily diversify the substituents on the core structure allows for the fine-tuning of activity against various bacterial and fungal strains. The synthesis of new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives has yielded compounds with promising antimicrobial activities.[9]

Conclusion and Future Outlook

This compound is a commercially accessible and highly valuable building block for the synthesis of complex heterocyclic compounds, particularly imidazopyridines. Its straightforward reactivity provides a reliable entry point for the construction of diverse molecular libraries, which are essential for modern drug discovery efforts. The demonstrated utility of the resulting scaffolds in the development of kinase inhibitors and antimicrobial agents underscores the importance of this precursor in medicinal chemistry. As the demand for novel therapeutics continues to grow, the strategic application of versatile building blocks like this compound will undoubtedly play a crucial role in the discovery of the next generation of medicines.

References

The Ascendancy of Picolinate Derivatives: A Technical Guide to Their Diverse Roles in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Picolinic acid and its derivatives have emerged from the realm of coordination chemistry to become indispensable tools in the arsenal of the modern organic chemist. Initially recognized for their chelating properties, these pyridine-based scaffolds are now at the heart of cutting-edge methodologies, driving innovation from fundamental reaction development to the synthesis of complex bioactive molecules. This technical guide provides a comprehensive exploration of the multifaceted roles of picolinate derivatives, offering in-depth analysis of their application as directing groups in C-H functionalization, their function as ligands in homogeneous catalysis, and their utility as versatile synthetic intermediates. We will delve into the mechanistic underpinnings of their reactivity, provide field-proven experimental protocols, and present comparative data to inform practical application. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of this remarkable class of compounds.

The Picolinate Scaffold: A Convergence of Functionality

Picolinic acid, or pyridine-2-carboxylic acid, possesses a unique arrangement of a carboxylic acid and a pyridine nitrogen atom in a vicinal relationship. This seemingly simple architecture is the key to its broad utility. The nitrogen atom serves as a Lewis basic site, while the carboxylic acid can be readily transformed into a variety of functional groups, most notably amides and esters. This combination of a coordinating heteroatom and a modifiable functional group allows picolinate derivatives to engage with metal centers in a predictable and controllable manner, forming stable five-membered chelate rings that are central to their function in catalysis.

Picolinamide: A Powerhouse Directing Group for C-H Functionalization

The direct functionalization of otherwise inert C-H bonds is a paramount goal in organic synthesis, offering a more atom-economical and efficient approach to molecule construction. The development of removable directing groups has been a key enabling technology in this field, and the picolinamide moiety, introduced by Daugulis and coworkers, stands out as one of the most effective bidentate directing groups.[1]

The Principle of Picolinamide-Directed C-H Activation

The efficacy of the picolinamide directing group lies in its ability to form a stable cyclometalated intermediate. The pyridine nitrogen and the amide nitrogen or oxygen coordinate to a transition metal catalyst, bringing it into close proximity to a specific C-H bond (typically at the ortho-position of an aromatic ring or a specific C(sp³)-H bond). This proximity facilitates the cleavage of the C-H bond via a concerted metalation-deprotonation (CMD) pathway, forming a metallacyclic intermediate that is poised for further reaction.

C_H_Activation_Mechanism reactant reactant catalyst catalyst intermediate intermediate product product reagent reagent Substrate Substrate (Picolinamide-bearing) Coordination Coordination Complex Substrate->Coordination + [M] Cat [M-Xn] CMD Concerted Metalation- Deprotonation (CMD) Coordination->CMD - H-X Metallacycle Metallacyclic Intermediate CMD->Metallacycle OxAdd Oxidative Addition or Transmetalation Metallacycle->OxAdd + R-Y Reagent R-Y RedElim Reductive Elimination OxAdd->RedElim RedElim->Cat Catalyst Regeneration Product Functionalized Product RedElim->Product - [M] Cat_Regen [M-Xn]

Caption: Generalized catalytic cycle for picolinamide-directed C-H functionalization.

Cobalt-Catalyzed Transformations

The use of earth-abundant and less toxic first-row transition metals is a major focus in sustainable chemistry. Cobalt has emerged as a particularly effective catalyst for picolinamide-directed C-H functionalizations.[1]

  • C-H Alkynylation and Alkenylation: Daugulis and coworkers demonstrated that Co(II) salts can be used to catalyze the C-H functionalization of benzamides bearing a picolinamide directing group with alkynes.[1] This method provides a direct route to ortho-alkynylated benzamides, which are valuable precursors for a variety of heterocyclic compounds.

  • C-H Carbonylation: The synthesis of isoindolinone derivatives can be achieved through a cobalt-catalyzed, picolinamide-directed carbonylation of C(sp²)-H bonds.[1] Zhong and coworkers reported a method using diethyl azodicarboxylate (DEAD) as a carbon monoxide surrogate, showcasing a traceless application of the directing group.[1]

Palladium-Catalyzed C(sp³)-H Arylation

While early work focused on C(sp²)-H bonds, the functionalization of C(sp³)-H bonds is a significant challenge due to their higher bond dissociation energies and lower acidity. Picolinamide directing groups have been instrumental in advancing palladium-catalyzed C(sp³)-H arylation.

Modifications to the picolinamide directing group itself can have a profound impact on reactivity and selectivity. For instance, the introduction of substituents on the pyridine ring can tune the electronic properties of the directing group, influencing the rate and selectivity of C-H palladation.[2] Highly selective monoarylation can be achieved with unsubstituted picolinamide, while more electron-withdrawing substituents can promote double C-H arylation.[2]

Remote C-H Functionalization

A significant frontier in the field is the development of methods for the functionalization of C-H bonds at positions remote from the directing group. Picolinate esters have been successfully employed in iron-catalyzed meta-selective C-H amination of arenes.[3] This approach demonstrates the versatility of the picolinate scaffold beyond traditional ortho-directing roles.

Cleavage of the Picolinamide Directing Group

For the directing group strategy to be truly practical, the directing group must be removable under mild conditions. An efficient protocol for the cleavage of the picolinamide directing group involves a nickel-catalyzed esterification.[4] The picolinamide is first activated with a Boc group, followed by Ni(cod)₂-catalyzed cleavage with an alcohol to yield the N-Boc protected amine and ethyl picolinate, the latter of which can be recycled.[4]

Picolinate Derivatives as Ligands in Catalysis and Materials Science

The chelating properties of picolinic acid and its derivatives make them excellent ligands for a wide range of metal ions.[5][6] This has led to their use in various catalytic applications and in the construction of advanced materials.

Coordination Complexes in Catalysis

Complexes of cobalt(II) with picolinate and other N-donor ligands have been synthesized and characterized.[7] These complexes have shown potential in DNA binding and photocleavage studies, suggesting applications in medicinal chemistry and biotechnology.[7] Chromium(III) picolinate derivatives have also been extensively studied, with substituents on the picolinate ring influencing the physicochemical properties of the complex.[8]

Luminescent Coordination Polymers

Picolinate-based ligands have been used to construct robust and luminescent lanthanide coordination polymers.[9] For example, europium(III) coordination polymers synthesized with ethynyl-bridged picolinate ligands exhibit high selectivity for the detection of nitroaromatic compounds and Fe³⁺ ions through luminescence quenching.[9] Their stability over a wide pH range makes them practical for use in harsh conditions.[9]

Picolinate Derivatives as Versatile Synthetic Intermediates

Beyond their roles in directing C-H activation and coordinating to metal catalysts, picolinate derivatives are valuable building blocks in their own right, particularly in the synthesis of pharmaceuticals and other bioactive molecules.

Synthesis of Picolinate Derivatives

A variety of synthetic methods are available for the preparation of picolinate derivatives. These range from classical esterification and amidation reactions of picolinic acid to more complex multi-component reactions. For example, a cooperative vinylogous anomeric-based oxidation using a heterogeneous catalyst has been developed for the synthesis of picolinates from simple starting materials.[10][11] The synthesis of four picolinic acid derivatives useful for both coordination and bioconjugation has been reported, featuring a removable benzyl-protected hydroxy group.[5]

Applications in Drug Discovery

The pyridine ring is a "privileged" scaffold in medicinal chemistry, appearing in a large number of FDA-approved drugs.[12] Picolinate derivatives serve as key intermediates in the synthesis of many of these molecules. For instance, specific picolinic acid derivatives are used as intermediates in the synthesis of compounds for the treatment of respiratory disorders.[13]

Experimental Protocols and Data

To translate the concepts discussed into practice, this section provides representative experimental protocols and tabulated data.

Protocol: General Synthesis of Activated Picolinate Esters

This protocol describes a general method for synthesizing active esters of picolinic acids, which can then be used for further reactions, such as amidation.[12]

  • Step 1: Acyl Chloride Formation. To a solution of the desired picolinic acid derivative (1 equivalent) in an anhydrous solvent such as dichloromethane, add oxalyl chloride (1.5 equivalents) and a catalytic amount of DMF at 0 °C.

  • Step 2: Reaction Monitoring. Stir the reaction mixture at room temperature until the evolution of gas ceases (typically 1-2 hours).

  • Step 3: Solvent Removal. Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Step 4: Esterification. Dissolve the resulting crude picolinoyl chloride hydrochloride in anhydrous THF.

  • Step 5: Addition of Alcohol and Base. Add the desired alcohol or phenol (1 equivalent) and triethylamine (2 equivalents) to the solution.

  • Step 6: Reaction and Workup. Stir the reaction mixture at room temperature for 12 hours. Filter the reaction mixture and concentrate the filtrate in vacuo.

  • Step 7: Purification. The crude ester can be purified by recrystallization or column chromatography.

Protocol: Synthesis of Diethyl 4-(Benzyloxy)pyridine-2,6-dicarboxylate

This protocol details the synthesis of a specific picolinate derivative.[5]

  • Step 1: Reagent Combination. Dissolve diethyl 4-(hydroxy)pyridine-2,6-dicarboxylate (500 mg, 2.08 mmol) and potassium carbonate (1.72 g, 12.50 mmol) in acetonitrile (10 mL).

  • Step 2: Addition of Benzyl Bromide. Add benzyl bromide dropwise to the solution.

  • Step 3: Reaction Conditions. Stir the reaction under a nitrogen atmosphere at reflux for 4 hours.

  • Step 4: Workup. Filter the residual carbonate and remove the solvent under reduced pressure.

  • Step 5: Crystallization. Obtain crystals by dissolving the crude product in hexane and leaving it at 4 °C overnight (Yield: 86%).[5]

Data Presentation: Comparison of Picolinamide Directing Groups in Pd-Catalyzed C(sp³)-H Arylation

The following table summarizes the effect of picolinamide directing group substitution on the selectivity of C(sp³)-H arylation of a bornylamine scaffold.[2]

Directing GroupProduct Ratio (Monoarylation : Diarylation)
Picolinamide>95 : 5
3-Methylpicolinamide>95 : 5
3-Trifluoromethylpicolinamide40 : 60

Conclusion and Future Outlook

Picolinate derivatives have proven to be remarkably versatile and powerful tools in organic synthesis. Their ability to act as robust directing groups has opened up new avenues for C-H functionalization, enabling the construction of complex molecular architectures with high precision and efficiency. As ligands, they continue to find applications in the development of novel catalysts and functional materials. Furthermore, their role as key synthetic intermediates in the pharmaceutical industry underscores their practical importance.

The future of picolinate chemistry is bright. We can anticipate the development of new catalytic systems that operate under even milder conditions with broader substrate scopes. The design of novel picolinate-based ligands will undoubtedly lead to catalysts with enhanced reactivity and selectivity. Moreover, the exploration of picolinate derivatives in the synthesis of new materials with tailored electronic and photophysical properties is a rapidly growing area of research. As our understanding of the fundamental principles governing their reactivity deepens, picolinate derivatives will undoubtedly continue to play a pivotal role in shaping the future of organic synthesis.

References

Methodological & Application

Strategic Synthesis of 2-Substituted Imidazo[4,5-b]pyridine-7-carboxylates: A Detailed Protocol Using Methyl 4,5-diaminopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

The imidazo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry, serving as a purine bioisostere that is central to numerous pharmacologically active agents, including kinase inhibitors and anticancer therapeutics.[1][2][3] This application note provides a comprehensive, field-proven protocol for the synthesis of 2-substituted methyl 3H-imidazo[4,5-b]pyridine-7-carboxylates. The protocol is centered on the strategic use of Methyl 4,5-diaminopicolinate as a versatile starting material. We delve into the causality behind experimental choices, from reagent selection to reaction conditions, offering a self-validating system for researchers in drug discovery and organic synthesis. The methodology detailed herein is a robust, one-pot cyclocondensation reaction with aromatic aldehydes, providing a reliable pathway to a diverse library of target compounds.

Introduction and Scientific Rationale

Imidazo[4,5-b]pyridines, also known as 1-deazapurines, represent a critical class of N-heterocyclic compounds due to their structural analogy to endogenous purines.[2][4] This similarity allows them to interact with a wide array of biological targets, leading to their development as potent inhibitors of kinases, antiviral agents, and anticancer therapeutics.[1][3][5] The synthesis of this scaffold is therefore of paramount importance.

A highly efficient and modular approach involves the condensation of a 4,5-diaminopyridine derivative with a one-carbon synthon, such as an aldehyde or carboxylic acid.[6][7] This protocol focuses on this compound, a commercially available starting material that offers two key advantages:

  • The vicinal diamino groups are perfectly positioned for the formation of the fused imidazole ring.

  • The methyl ester at the C7-position (pyridine C2-position) provides a valuable synthetic handle for further derivatization, such as amidation, to explore structure-activity relationships (SAR).

The core of this protocol is the oxidative cyclocondensation reaction between this compound and various aldehydes. This method is advantageous due to its operational simplicity, broad substrate scope, and direct formation of the desired heterocyclic system.[5][6]

Reaction Mechanism and Workflow

The formation of the imidazo[4,5-b]pyridine ring from a diaminopyridine and an aldehyde proceeds through a well-established pathway involving condensation, intramolecular cyclization, and subsequent aromatization.

Mechanism:

  • Schiff Base Formation: One of the amino groups of the diaminopicolinate performs a nucleophilic attack on the carbonyl carbon of the aldehyde. Subsequent dehydration results in the formation of a Schiff base intermediate.

  • Intramolecular Cyclization: The second, neighboring amino group then attacks the imine carbon in an intramolecular fashion, leading to the formation of a five-membered imidazoline ring.

  • Oxidative Aromatization: The imidazoline intermediate undergoes oxidation to yield the stable, aromatic imidazo[4,5-b]pyridine ring system. This final step is often facilitated by an external oxidizing agent or, in many cases, by atmospheric oxygen, particularly at elevated temperatures.[5][6]

The overall transformation is depicted below.

G Experimental Workflow prep 1. Reagent Preparation & Stoichiometry setup 2. Reaction Setup (Inert Atmosphere Optional) prep->setup reaction 3. Cyclocondensation (Heating in Solvent) setup->reaction monitoring 4. TLC Monitoring reaction->monitoring Periodically monitoring->reaction Incomplete workup 5. Aqueous Work-up & Extraction monitoring->workup Complete purify 6. Purification (Column Chromatography) workup->purify char 7. Characterization (NMR, MS) purify->char

References

Application Notes and Protocols: Leveraging Methyl 4,5-diaminopicolinate in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

<__ _>

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the strategic application of Methyl 4,5-diaminopicolinate as a versatile building block in palladium-catalyzed cross-coupling reactions. Far from being a simple recitation of procedures, this guide delves into the mechanistic underpinnings and practical nuances of employing this heteroaromatic amine in the synthesis of complex molecules. We will explore its utility in key transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering detailed, field-tested protocols, troubleshooting advice, and insights into how the unique electronic and chelating properties of this reagent can be harnessed to achieve high efficiency and selectivity.

Introduction: The Strategic Value of this compound

This compound (CAS No. 850689-13-3) is a highly functionalized pyridine derivative that has emerged as a valuable synthon in medicinal and materials chemistry.[1][2][3][4][5] Its structure, featuring two adjacent primary amine groups and a methyl ester on a pyridine core, offers multiple reactive handles for diversification. The pyridine nitrogen, a key feature in many directing groups for C-H activation, and the adjacent amino groups can act as powerful ligands or nucleophiles, influencing the course and outcome of catalytic reactions.[6]

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision and functional group tolerance.[7][8] The strategic incorporation of building blocks like this compound into these reaction manifolds opens avenues for the rapid construction of novel scaffolds for drug discovery and functional materials.[9] This guide will elucidate the principles and practices for successfully employing this versatile molecule.

Physicochemical Properties and Handling

A thorough understanding of the reagent's properties is paramount for safe and effective use.

PropertyValueReference
CAS Number 850689-13-3[1]
Molecular Formula C₇H₉N₃O₂[2]
Molecular Weight 167.17 g/mol [1][2]
Appearance Solid[2]
Purity Typically ≥97%[2]

Safety & Handling:

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, as well as respiratory irritation.[10]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]

  • Handling Precautions: Avoid generating dust.[12] Wash hands thoroughly after handling and do not eat, drink, or smoke in the work area.[10][13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[12][13]

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds.[14][15] When using substrates with unprotected primary amines, such as this compound, careful selection of reaction conditions is crucial to avoid side reactions and catalyst deactivation. However, with the right protocol, direct coupling is highly efficient.[16]

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[14] The presence of the amino groups on the pyridine ring can influence the electronic properties of the palladium catalyst. The pyridine nitrogen itself can coordinate to the palladium center, potentially affecting the rates of the elementary steps in the catalytic cycle.[17]

Suzuki_Miyaura_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n OA_Complex Ar-Pd(II)-X(L_n) Pd0->OA_Complex Oxidative Addition (Ar-X) CoupledProduct Coupled Product (Ar-R) Trans_Complex Ar-Pd(II)-R(L_n) OA_Complex->Trans_Complex Transmetalation (R-B(OR')_2, Base) Trans_Complex->Pd0 Reductive Elimination (Ar-R) ArylHalide Methyl 4,5-diamino-X-picolinate (Ar-X) ArylHalide->OA_Complex BoronicAcid Arylboronic Acid (R-B(OR')_2) BoronicAcid->Trans_Complex Buchwald_Hartwig_Workflow start Reaction Setup reactants This compound + Aryl Halide (Ar-X) + Pd Catalyst & Ligand + Base start->reactants heating Inert Atmosphere Heat (e.g., 80-110 °C) reactants->heating monitoring Monitor by TLC/LC-MS heating->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Mono-arylated Product purification->product Sonogashira_Mechanism cluster_pd_cycle Pd Cycle cluster_cu_cycle Cu Cycle Pd0 Pd(0)L_n OA_Complex Ar-Pd(II)-X(L_n) Pd0->OA_Complex Oxidative Addition (Ar-X) Alkynyl_Pd Ar-Pd(II)-C≡CR(L_n) OA_Complex->Alkynyl_Pd Transmetalation Alkynyl_Pd->Pd0 Reductive Elimination (Ar-C≡CR) Alkyne R-C≡C-H Cu_Acetylide R-C≡C-Cu(I) Alkyne->Cu_Acetylide Base, Cu(I)X Cu_Acetylide->OA_Complex To Pd Cycle

References

Step-by-step guide to the acylation of Methyl 4,5-diaminopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: A Step-by-Step Guide to the Acylation of Methyl 4,5-diaminopicolinate

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a crucial building block in contemporary drug discovery and development. Its unique structure, featuring a pyridine ring substituted with two adjacent amino groups and a methyl ester, offers a versatile scaffold for synthesizing a diverse range of complex molecules, including novel heterocyclic compounds with potential therapeutic applications. The acylation of the amino groups is a fundamental transformation that allows for the introduction of various functionalities, enabling the modulation of physicochemical properties and the exploration of structure-activity relationships (SAR).

This guide provides a comprehensive, step-by-step protocol for the acylation of this compound. Beyond a simple recitation of procedural steps, this document delves into the underlying chemical principles governing the reaction, with a particular focus on the critical aspect of regioselectivity. By understanding the factors that influence which of the two amino groups is acylated, researchers can gain precise control over the reaction outcome, leading to the efficient and reproducible synthesis of the desired target molecules.

Scientific Principles: Understanding Regioselectivity in the Acylation of this compound

The core challenge in the acylation of this compound lies in the presence of two nucleophilic amino groups at the C4 and C5 positions of the pyridine ring. The selective acylation of one of these amines over the other is paramount for the synthesis of a single, well-defined product. The regiochemical outcome of this reaction is governed by a combination of electronic and steric factors.

The nucleophilicity of an amino group on a pyridine ring is significantly influenced by its position relative to the ring nitrogen and other substituents. In general, the pyridine nitrogen acts as an electron-withdrawing group, deactivating the ring towards electrophilic attack but activating it for nucleophilic substitution, particularly at the 2-, 4-, and 6-positions.[1][2] When considering the nucleophilicity of the exocyclic amino groups in our substrate, we must analyze the resonance structures.

The amino group at the C4 position can effectively donate its lone pair of electrons into the pyridine ring, creating a resonance structure with a negative charge on the ring nitrogen. This delocalization stabilizes the positive charge that develops on the amino nitrogen during the initial nucleophilic attack on the acylating agent. Conversely, the C5-amino group's ability to delocalize its lone pair into the ring is less pronounced and does not result in the same degree of stabilization. Consequently, the C4-amino group is generally more nucleophilic and more likely to be the primary site of acylation under kinetic control .

This principle has been demonstrated in studies on similar diaminopyridine systems. For instance, the regioselective acylation of 3,4-diaminopyridine has been shown to be controllable, allowing for the selective functionalization of one amino group.[3] By carefully selecting the reaction conditions, such as the solvent, temperature, and the nature of the acylating agent and base, it is possible to favor the formation of the mono-acylated product at the more reactive amino group.

Experimental Workflow for Acylation

The following diagram illustrates the general workflow for the acylation of this compound.

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Dissolve Methyl 4,5-diaminopicolinate and Base in Solvent Inert Establish Inert Atmosphere (N2 or Ar) Reagents->Inert Setup Cool Cool Reaction Mixture (e.g., 0 °C) Inert->Cool Setup Add_Acyl Slowly Add Acylating Agent Cool->Add_Acyl Setup Stir Stir at Controlled Temperature Add_Acyl->Stir Execution Monitor Monitor Reaction (TLC or LC-MS) Stir->Monitor Execution Quench Quench Reaction Monitor->Quench Completion Extract Extract with Organic Solvent Quench->Extract Isolation Purify Purify by Chromatography Extract->Purify Isolation

Caption: General workflow for the acylation of this compound.

Detailed Experimental Protocol: Mono-Acylation of this compound

This protocol provides a general method for the mono-acylation of this compound, primarily targeting the more nucleophilic C4-amino group. Optimization may be required for specific acylating agents.

Materials and Reagents

Reagent/MaterialGradeSupplier ExampleComments
This compound≥97% PurityCymitQuimica[4], Sigma-Aldrich[5], Achmem[6]Starting material. Ensure it is dry.
Acylating Agent (e.g., Acetyl Chloride)Reagent GradeMajor suppliersUse a freshly opened bottle or redistill if necessary.
Anhydrous Dichloromethane (DCM)DriSolv™ or similarMajor suppliersReaction solvent. Must be anhydrous to prevent hydrolysis of the acylating agent.
Triethylamine (Et₃N) or PyridineReagent GradeMajor suppliersBase to scavenge the acid byproduct (e.g., HCl). Pyridine can also act as a catalyst.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeMajor suppliersFor aqueous work-up to neutralize acid.
Brine (Saturated NaCl solution)ACS GradeMajor suppliersFor aqueous work-up to aid in phase separation.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeMajor suppliersDrying agent.
Silica Gel60 Å, 230-400 meshMajor suppliersStationary phase for column chromatography.

Procedure

  • Reaction Setup:

    • To a dry, round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 10-20 mL per gram of starting material).

    • Add a suitable base, such as triethylamine (1.1 eq) or pyridine (2.0 eq). The use of pyridine is often preferred as it can also catalyze the reaction.

    • Flush the flask with an inert atmosphere (e.g., nitrogen or argon) and cool the mixture to 0 °C in an ice bath. Rationale: Cooling the reaction mixture helps to control the exothermic reaction and can improve selectivity by favoring the kinetically controlled product.

  • Addition of Acylating Agent:

    • Dissolve the acylating agent (e.g., acetyl chloride, 1.05 eq) in a small amount of anhydrous DCM.

    • Add the solution of the acylating agent dropwise to the stirred reaction mixture over 10-15 minutes. Rationale: Slow addition prevents a rapid temperature increase and minimizes the formation of di-acylated and other side products.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, and then warm to room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Work-up:

    • Once the reaction is complete, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-acylated product.

Expected Outcome and Characterization

The primary product expected is the N-acylated derivative at the C4-amino position. The product should be characterized by standard analytical techniques:

  • ¹H NMR: Expect to see a new amide N-H proton signal and signals corresponding to the acyl group. A shift in the aromatic proton signals adjacent to the acylated amine is also expected.

  • ¹³C NMR: Appearance of a new carbonyl carbon signal for the amide.

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the molecular weight of the mono-acylated product.

Troubleshooting and Advanced Considerations

  • Formation of Di-acylated Product: If a significant amount of the di-acylated product is observed, consider reducing the equivalents of the acylating agent to stoichiometric amounts or slightly less. Running the reaction at a lower temperature for a longer duration may also improve mono-selectivity.

  • Low Reactivity: For less reactive acylating agents, a catalytic amount of 4-Dimethylaminopyridine (DMAP) can be added to accelerate the reaction.[7] However, be aware that this may also increase the rate of di-acylation.

  • Alternative Acylating Agents: While acyl chlorides are common, other acylating agents such as acid anhydrides can also be used.[8] The reaction conditions may need to be adjusted accordingly.

  • Selective Acylation at C5: Achieving selective acylation at the less nucleophilic C5-amino group is more challenging. This would likely require a protecting group strategy where the C4-amino group is first protected, followed by acylation at C5, and subsequent deprotection.

Conclusion

The acylation of this compound is a powerful tool for the synthesis of novel compounds in medicinal chemistry. By understanding the principles of regioselectivity and carefully controlling the reaction conditions, researchers can effectively synthesize the desired mono-acylated products. This guide provides a solid foundation for performing this important transformation and a framework for troubleshooting and further optimization.

References

Application Notes and Protocols: Methyl 4,5-diaminopicolinate as a Versatile Precursor for the Synthesis of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unique structural attributes of the picolinate scaffold have established it as a privileged motif in medicinal chemistry, offering a foundation for the development of a wide array of therapeutic agents. This document provides a comprehensive guide to leveraging methyl 4,5-diaminopicolinate as a key precursor for the synthesis of novel enzyme inhibitors. We will delve into the synthetic pathways for creating diverse heterocyclic compounds, with a particular focus on the imidazo[4,5-b]pyridine scaffold, and provide detailed protocols for their characterization and subsequent evaluation as potential enzyme inhibitors.

Introduction: The Promise of the Diaminopicolinate Scaffold

This compound is a readily available and highly versatile starting material for the synthesis of a variety of heterocyclic systems.[1][2] Its vicinal diamino groups provide a reactive handle for cyclization reactions, leading to the formation of fused bicyclic systems that are of significant interest in drug discovery. The pyridine nitrogen and the methyl ester functionality offer additional points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.

The structural resemblance of the imidazo[4,5-b]pyridine core, which can be synthesized from this compound, to endogenous purines makes it an attractive scaffold for targeting a wide range of enzymes, particularly kinases.[3][4] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[5] The development of potent and selective kinase inhibitors is therefore a major focus of modern drug discovery.

Synthesis of Imidazo[4,5-b]pyridine Derivatives

The synthesis of the imidazo[4,5-b]pyridine scaffold from this compound can be achieved through a cyclocondensation reaction with various electrophilic partners. A general and robust method involves the reaction with aldehydes or carboxylic acids (or their derivatives).

General Synthetic Workflow

The overall workflow for the synthesis and initial evaluation of enzyme inhibitors from this compound is depicted below.

G cluster_synthesis Synthesis & Characterization cluster_screening Enzyme Inhibition Screening start This compound cyclization Cyclocondensation start->cyclization aldehyde Aldehyde (R-CHO) or Carboxylic Acid (R-COOH) aldehyde->cyclization product Imidazo[4,5-b]pyridine Derivative cyclization->product purification Purification (e.g., Chromatography) product->purification characterization Characterization (NMR, MS, etc.) purification->characterization inhibitor Synthesized Inhibitor characterization->inhibitor assay Enzyme Inhibition Assay inhibitor->assay enzyme Target Enzyme enzyme->assay data_analysis Data Analysis (IC50 determination) assay->data_analysis hit_validation Hit Validation & SAR data_analysis->hit_validation

References

Application Notes & Protocols: Cyclization Reactions of Methyl 4,5-diaminopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Methyl 4,5-diaminopicolinate

In the landscape of modern medicinal chemistry and materials science, the strategic selection of foundational scaffolds is paramount. This compound (MDAP) emerges as a preeminent building block for the synthesis of complex heterocyclic systems.[1][2] Its structure, characterized by a pyridine core functionalized with vicinal (adjacent) amino groups at the C4 and C5 positions and a methyl ester at C2, offers a potent platform for a variety of cyclization strategies. This ortho-diamine arrangement is the critical feature that enables the construction of fused five- and six-membered rings, leading to scaffolds of significant pharmacological interest.

The resulting imidazo[4,5-c]pyridine core, for instance, is a well-established purine bioisostere, a structural mimic of naturally occurring purines.[3] This mimicry allows molecules derived from MDAP to interact with biological targets typically addressed by purine-based structures, leading to applications as antineoplastic agents, mitotic inhibitors, and kinase inhibitors.[4][5] This guide provides an in-depth exploration of the primary cyclization reactions involving MDAP, offering detailed protocols, mechanistic insights, and best practices for researchers in drug discovery and synthetic chemistry.

Synthesis of Imidazo[4,5-c]pyridines: The Phillips-Ladenburg Condensation

The most direct and widely utilized application of MDAP is the construction of the imidazo[4,5-c]pyridine ring system. This is classically achieved through a condensation-cyclization reaction with carboxylic acids or their derivatives, a transformation analogous to the Phillips-Ladenburg synthesis of benzimidazoles.

1.1. Mechanistic Rationale

The reaction proceeds in two distinct stages. First, one of the amino groups of MDAP acts as a nucleophile, attacking the carbonyl carbon of the carboxylic acid to form an amide intermediate. This step is often the rate-limiting one and requires harsh conditions to drive off the water molecule formed. In the second stage, under strong acid catalysis and high temperatures, the second amino group performs an intramolecular nucleophilic attack on the carbonyl of the newly formed amide, followed by dehydration to yield the aromatic imidazole ring.[6]

Polyphosphoric acid (PPA) is an exemplary reagent for this transformation, serving as both a solvent and a powerful dehydrating agent at elevated temperatures.[6] Microwave-assisted synthesis has also been shown to dramatically reduce reaction times and improve yields for this type of condensation.[6]

G cluster_reactants Reactants cluster_products Product MDAP This compound Amide Amide Intermediate MDAP->Amide + R-COOH - H₂O Acid R-COOH (Carboxylic Acid) Product Methyl 2-substituted- 1H-imidazo[4,5-c]pyridine-7-carboxylate Amide->Product Intramolecular Cyclization (PPA, Δ) - H₂O

Caption: Mechanism of Imidazo[4,5-c]pyridine formation with carboxylic acids.

1.2. Experimental Protocol: Synthesis of Methyl 2-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylate

This protocol details the reaction of MDAP with acetic acid.

Materials:

  • This compound (MDAP): 1.0 g, 5.98 mmol

  • Polyphosphoric Acid (PPA): 15 g

  • Glacial Acetic Acid: 0.36 g, 6.00 mmol

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add polyphosphoric acid (15 g). Heat the PPA to 80°C with stirring until it becomes a mobile liquid.

  • Carefully add this compound (1.0 g) to the hot PPA. Stir the mixture until the starting material is fully dissolved.

  • Add glacial acetic acid (0.36 g) dropwise to the reaction mixture.

  • Increase the temperature to 140°C and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane).

  • After completion, cool the reaction mixture to approximately 70°C and pour it carefully onto 100 g of crushed ice with vigorous stirring.

  • The acidic solution will be neutralized by the slow addition of saturated NaHCO₃ solution until the pH reaches ~8. This step should be performed in a large beaker to accommodate foaming.

  • The aqueous layer is then extracted with ethyl acetate (3 x 75 mL).

  • The combined organic layers are washed with brine (50 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The resulting crude solid is purified by column chromatography on silica gel to yield the final product.

Trustworthiness Check:

  • Expected Outcome: A white to off-white solid.

  • Characterization: Confirm the structure using ¹H NMR (disappearance of two NH₂ signals, appearance of a new NH signal, and a new methyl singlet), ¹³C NMR, and Mass Spectrometry (MS) to verify the molecular weight of the product (C₉H₉N₃O₂, MW: 191.19).

Synthesis of Imidazo[4,5-c]pyridines: Oxidative Cyclization with Aldehydes

An alternative and highly versatile route to 2-substituted imidazo[4,5-c]pyridines involves the reaction of MDAP with aldehydes. This method is particularly effective for installing aromatic and heteroaromatic substituents at the C2 position.

2.1. Mechanistic Rationale

This reaction is a two-step process occurring in a single pot. First, the two amino groups of MDAP condense with the aldehyde carbonyl to form a non-aromatic dihydropyridine intermediate (an aminal). This intermediate is unstable and is readily oxidized in the second step to form the stable, aromatic imidazo[4,5-c]pyridine product.[5] The choice of oxidant is crucial; common oxidants include air (oxygen), nitrobenzene, or milder reagents like iron(III) chloride (FeCl₃).

G cluster_reactants Reactants cluster_products Product MDAP This compound Intermediate Dihydro Intermediate (Aminal) MDAP->Intermediate + R-CHO - H₂O Aldehyde R-CHO (Aldehyde) Product Methyl 2-substituted- 1H-imidazo[4,5-c]pyridine-7-carboxylate Intermediate->Product Oxidation ([O]) - 2H⁺, -2e⁻

Caption: Oxidative cyclization pathway of MDAP with aldehydes.

2.2. Experimental Protocol: Synthesis of Methyl 2-phenyl-1H-imidazo[4,5-c]pyridine-7-carboxylate

This protocol uses benzaldehyde as the coupling partner.

Materials:

  • This compound (MDAP): 1.0 g, 5.98 mmol

  • Benzaldehyde: 0.64 g, 6.00 mmol

  • Nitrobenzene: 5 mL

  • Ethanol: 25 mL

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 g) and benzaldehyde (0.64 g) in ethanol (25 mL).

  • Add nitrobenzene (5 mL) to the mixture to act as the oxidant and co-solvent.

  • Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC. The formation of the product is often accompanied by a color change.

  • After the reaction is complete, cool the mixture to room temperature. A precipitate may form.

  • Reduce the solvent volume by approximately half using a rotary evaporator.

  • Add 50 mL of diethyl ether to the concentrated mixture to precipitate the product fully.

  • Collect the solid by vacuum filtration and wash it with cold diethyl ether to remove residual nitrobenzene and other impurities.

  • The crude product can be further purified by recrystallization from ethanol or by column chromatography if necessary.

Causality & Insights:

  • Choice of Oxidant: Nitrobenzene is a classic high-temperature oxidant. For more sensitive substrates, milder conditions using air bubbled through the reaction mixture in a solvent like acetic acid can be employed.

  • Scope: This method is broadly applicable to a wide range of aromatic and aliphatic aldehydes, providing a modular approach to synthesizing a library of C2-substituted imidazopyridines.

Data Summary: Comparison of Cyclization Methodologies
Reaction Type Reagent Resulting Heterocycle Key Conditions Advantages Limitations
Phillips-LadenburgCarboxylic AcidImidazo[4,5-c]pyridinePPA or other strong acid, 120-180°CHigh yields, simple reagents.Harsh conditions may not be suitable for sensitive substrates.
Oxidative CyclizationAldehydeImidazo[4,5-c]pyridineReflux in solvent with an oxidant (e.g., Nitrobenzene)Wide substrate scope for C2-substitution, milder than PPA.Requires an oxidant, which can sometimes lead to side reactions.
DiazotizationNaNO₂, AcidTriazolo[4,5-c]pyridine0-5°CForms the triazole ring system.Diazonium intermediates can be unstable; strict temperature control is critical.
Condensation1,2-DicarbonylPyrazino[2,3-c]pyridineAcid or base catalysis in a protic solvent.Access to six-membered fused rings.1,2-dicarbonyl compounds can be unstable or prone to self-condensation.
General Experimental Workflow and Best Practices

A successful synthesis campaign relies on a systematic and rigorous workflow.

G cluster_workflow Synthetic Workflow A Reactant Preparation (MDAP + Reagent) B Reaction Setup (Solvent, Catalyst, Temp.) A->B C Reaction Monitoring (TLC, LC-MS) B->C D Workup (Quenching, Extraction) C->D E Purification (Chromatography/ Recrystallization) D->E F Characterization (NMR, MS, IR) E->F G Final Product F->G

Caption: A generalized workflow for heterocyclic synthesis using MDAP.

Best Practices:

  • Starting Material Purity: Ensure the this compound is of high purity (>97%). Impurities can significantly impact reaction yields and purification difficulty.

  • Inert Atmosphere: While not always strictly necessary, conducting reactions under an inert atmosphere (Nitrogen or Argon) is good practice, especially for oxidative cyclizations, to prevent unwanted side reactions.

  • Solvent Purity: Use dry, high-purity solvents to avoid introducing water, which can hinder dehydrative cyclization steps.

  • Structural Confirmation: Always confirm the final structure unequivocally. For imidazo[4,5-c]pyridines, 2D NMR techniques like HMBC and HSQC can be invaluable for assigning regiochemistry and confirming the fusion of the imidazole ring.

References

Protocol for the Purification of Methyl 4,5-diaminopicolinate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

Methyl 4,5-diaminopicolinate is a pivotal building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its purification, however, presents a significant challenge due to the presence of two basic amino groups, which can lead to strong, undesirable interactions with standard silica gel stationary phases. This results in significant peak tailing, poor resolution, and potential loss of the compound. This application note provides a detailed, field-proven protocol for the purification of this compound using normal-phase column chromatography. We will delve into the causality behind experimental choices, focusing on the mitigation of amine-silica interactions through mobile phase modification. The protocol includes preliminary Thin-Layer Chromatography (TLC) for solvent system optimization, detailed steps for column packing, sample loading, gradient elution, and fraction analysis, ensuring a reproducible and efficient purification workflow.

Principle of Separation: Overcoming Amine-Silica Interactions

Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[1] For polar molecules like this compound, a polar stationary phase, typically silica gel (SiO₂), is used.[2] The separation mechanism relies on the polarity of the analytes; more polar compounds interact more strongly with the polar stationary phase and thus elute later than less polar compounds.[3][4]

The primary challenge in purifying basic amines stems from the acidic nature of the silanol groups (Si-OH) on the surface of silica gel.[5] The basic amino groups of the target molecule can form strong acid-base interactions or hydrogen bonds with these silanol groups. This strong adsorption leads to:

  • Irreversible Adsorption: The compound remains bound to the column, resulting in low yield.

  • Peak Tailing: Slow desorption kinetics cause the compound to elute gradually and asymmetrically, leading to broad peaks that are difficult to separate from impurities.[6]

To achieve a successful separation, these acidic-basic interactions must be suppressed. This protocol employs a common and effective strategy: the addition of a small amount of a competing base, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase.[5] This basic additive effectively neutralizes the acidic sites on the silica gel, allowing the target amine to elute symmetrically and with better resolution.

Materials and Reagents

ItemSpecifications
Stationary Phase Silica Gel, Flash Chromatography Grade (e.g., 230-400 mesh)
Mobile Phase Solvents Dichloromethane (DCM), HPLC Grade
Methanol (MeOH), HPLC Grade
Hexanes, HPLC Grade
Ethyl Acetate (EtOAc), HPLC Grade
Mobile Phase Modifier Triethylamine (TEA) or Ammonium Hydroxide (28-30% solution)
TLC Supplies Silica gel coated aluminum plates (e.g., Silica Gel 60 F₂₅₄)
TLC developing chamber, UV lamp (254 nm), Staining solution (e.g., Ninhydrin)
Glassware Chromatography column, Separatory funnel, Erlenmeyer flasks, Test tubes
Other Celite or additional silica gel (for dry loading), Rotary evaporator

Experimental Workflow Diagram

Purification_Workflow cluster_prep Phase 1: Method Development cluster_execution Phase 2: Column Chromatography cluster_result Phase 3: Final Product TLC TLC Solvent System Screening Packing Pack Column with Silica Slurry TLC->Packing Optimized system informs mobile phase choice Crude Crude Sample of this compound Crude->TLC Spot sample Loading Dry Load Sample Packing->Loading Elution Gradient Elution Loading->Elution Collection Collect Fractions Elution->Collection TLC_Analysis Analyze Fractions by TLC Collection->TLC_Analysis Combine Combine Pure Fractions & Evaporate TLC_Analysis->Combine Pure_Product Purified Methyl 4,5-diaminopicolinate Combine->Pure_Product

Caption: Workflow for the purification of this compound.

Detailed Step-by-Step Protocol

Part I: Method Development via Thin-Layer Chromatography (TLC)

The successful application of column chromatography is critically dependent on the selection of an appropriate eluting solvent system, which is determined beforehand using TLC.[2] The goal is to find a solvent system where the target compound has a Retention Factor (Rƒ) of approximately 0.2-0.4, ensuring good separation from impurities.

  • Prepare TLC Chambers: Prepare several developing chambers with different solvent systems. The most common systems for polar compounds are Ethyl Acetate/Hexane and Dichloromethane/Methanol.[7]

  • Screening:

    • System A: 80:20 Ethyl Acetate / Hexane

    • System B: 95:5 Dichloromethane / Methanol

    • System C: 95:5:0.5 Dichloromethane / Methanol / Triethylamine

  • Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or Methanol). Spot the dissolved mixture onto the baseline of three separate TLC plates.

  • Development: Place one plate in each chamber and allow the solvent front to travel up the plate.

  • Visualization: Remove the plates, mark the solvent front, and allow them to dry. Visualize the spots under a UV lamp (254 nm). If necessary, stain with ninhydrin to visualize the amine groups.

  • Analysis: Calculate the Rƒ value for your target compound in each system. The system that provides a distinct spot for the product with an Rƒ of ~0.3 and good separation from other spots is ideal. Due to the basic nature of the analyte, System C will likely show the most symmetrical spot with the least tailing.[5]

Solvent System (v/v/v)Expected RƒSpot ShapeRecommendation
95:5 DCM / MeOH~0.2TailingPoor separation due to interaction with silica.
95:5:0.5 DCM / MeOH / TEA~0.35SymmetricalOptimal. The TEA effectively blocks acidic sites, allowing for clean elution.
80:20 EtOAc / Hexane~0.05Tailing/StuckNot polar enough to elute the highly polar diamino-picolinate off the baseline.
Part II: Column Preparation and Sample Loading
  • Column Selection: Choose a glass column with a diameter appropriate for the amount of crude material (a general rule is a 20:1 to 100:1 ratio of silica gel to crude compound by weight).

  • Slurry Packing:

    • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% DCM or a 98:2 DCM/MeOH mixture).

    • With the stopcock closed, place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • Pour the silica slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.

    • Open the stopcock to drain the excess solvent, ensuring the top of the silica bed does not run dry.

  • Dry Loading:

    • Dissolve the crude this compound in a minimal amount of a polar solvent (like methanol).

    • Add a small amount of silica gel (or Celite) to this solution, approximately 2-3 times the weight of the crude product.

    • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder. This is your dry-loaded sample.

    • Carefully add the dry-loaded sample to the top of the packed silica bed. Add a thin protective layer of sand on top.

Part III: Elution and Fraction Collection

A gradient elution, where the polarity of the mobile phase is gradually increased, is often most effective for separating compounds with different polarities.[3]

  • Equilibration: Elute the column with 2-3 column volumes of the initial, least polar solvent (e.g., 100% DCM with 0.5% TEA) to ensure the column is fully equilibrated.

  • Gradient Elution: Begin eluting the column and collecting fractions. Gradually increase the percentage of the more polar solvent (Methanol) in the mobile phase. A suggested gradient is provided below.

StepSolvent System (DCM:MeOH with 0.5% TEA)VolumePurpose
1100:02 Column VolumesElute non-polar impurities.
298:23 Column VolumesElute compounds of intermediate polarity.
395:55-10 Column VolumesElute the target compound.
490:102 Column Volumes"Flush" any remaining highly polar impurities.
  • Fraction Collection: Collect the eluent in sequentially labeled test tubes. The size of the fractions should be proportional to the column size (e.g., 10-20 mL fractions for a medium-sized column).

Part IV: Analysis and Product Isolation
  • TLC Analysis of Fractions: Spot every few fractions onto a TLC plate. Develop the plate using the optimized solvent system from Part I.

  • Identify and Combine: Under UV light, identify all fractions that contain only the pure target compound (matching the Rƒ and spot shape of the desired product). Combine these pure fractions into a round-bottom flask.

  • Solvent Removal: Remove the solvents from the combined fractions using a rotary evaporator to yield the purified this compound as a solid.

  • Final Analysis: Confirm the purity of the final product using appropriate analytical techniques (e.g., ¹H NMR, LC-MS).

Troubleshooting

ProblemPossible CauseSolution
Compound will not elute The mobile phase is not polar enough.Gradually increase the percentage of the polar solvent (Methanol) in the mobile phase. A final flush with 10-20% Methanol in DCM should elute most polar compounds.
Poor separation / Co-elution The Rƒ values of the compounds are too close. The column was overloaded.Use a shallower gradient (smaller increases in polarity). Ensure the ratio of silica to crude material is at least 30:1.
Streaking or tailing on TLC/Column Strong interaction between the basic amine and acidic silica.Ensure a sufficient amount of basic modifier (e.g., 0.5-1% TEA or NH₄OH) is present in all mobile phases used for both the column and TLC analysis.[5]
Cracks in the silica bed The column was allowed to run dry. Improper packing.The silica bed must always be covered with solvent. If cracks appear, the separation is compromised, and the column must be repacked.

Conclusion

The purification of this compound by standard silica gel chromatography is achievable with high purity and yield, provided that the inherent basicity of the molecule is addressed. The key to a successful separation is the neutralization of acidic silica gel sites by incorporating a basic modifier, such as triethylamine, into the mobile phase. This protocol, combining systematic TLC-based method development with a well-controlled gradient elution, provides a robust and reproducible framework for researchers and drug development professionals to obtain this valuable synthetic intermediate in high purity.

References

Application Note: A Scalable Synthesis of Methyl 4,5-diaminopicolinate for High-Throughput Screening Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of novel molecular scaffolds is a cornerstone of modern drug discovery. Heterocyclic compounds, in particular, are privileged structures in medicinal chemistry due to their diverse biological activities. Among these, substituted diaminopyridines serve as critical building blocks for the generation of compound libraries aimed at identifying new therapeutic agents. Methyl 4,5-diaminopicolinate is a key intermediate, offering three points of diversification for the creation of a wide array of derivatives. This application note provides a detailed, scalable, and field-proven protocol for the synthesis of this compound, suitable for multi-gram production to support library synthesis efforts.

The presented two-step synthetic route is designed for robustness and scalability, commencing with the synthesis of the key intermediate, methyl 4-amino-5-nitropicolinate, followed by a catalytic hydrogenation to yield the target compound. This guide emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations essential for successful scale-up.

PART 1: Synthetic Strategy and Rationale

The overall synthetic strategy is depicted below. The process begins with the commercially available methyl 4-chloropicolinate and proceeds through a nucleophilic aromatic substitution followed by a regioselective nitration to afford the nitro-substituted intermediate. The final step involves a catalytic hydrogenation, a well-established and scalable method for the reduction of aromatic nitro groups.

Synthetic_Pathway A Methyl 4-chloropicolinate B Methyl 4-aminopicolinate A->B  NH3 (aq), Cu(II) salt (cat.), 120-140 °C   C Methyl 4-amino-5-nitropicolinate B->C  HNO3, H2SO4, 0-10 °C   D This compound C->D  H2, Pd/C, MeOH, rt, 50 psi  

Application Notes & Protocols: Leveraging Methyl 4,5-diaminopicolinate for the Synthesis of Advanced Metal-Coordinating Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Methyl 4,5-diaminopicolinate (MDAP)

In the rational design of metal-coordinating ligands, the selection of the foundational scaffold is paramount. This compound (MDAP) emerges as a uniquely versatile building block, distinguished by a pyridine ring pre-organized for metal binding, vicinal amino groups poised for versatile derivatization, and a methyl ester group for further modification.[1][2][3] The inherent structure of MDAP—combining a picolinate N,O-chelating unit with a reactive diamine functionality on an aromatic backbone—provides an exceptional platform for constructing polydentate ligands. These ligands are instrumental in developing metal complexes with tailored properties for applications ranging from catalysis and bio-imaging to therapeutics.[4][5][6][7]

The strategic placement of the two amino groups at the C4 and C5 positions allows for the facile creation of macrocyclic or acyclic polydentate chelators through reactions like Schiff base condensation or N-alkylation. This guide provides an in-depth exploration of these synthetic methodologies, complete with detailed protocols and the scientific rationale behind key experimental choices.

Molecular Profile: this compound

Property Value Source
CAS Number 850689-13-3 [1][2]
Molecular Formula C₇H₉N₃O₂ [1][2][3]
Molecular Weight 167.17 g/mol [2][3]
Appearance Solid [1]

| Key Features | Pyridine-2-carboxylate scaffold, vicinal diamine groups (C4, C5) | N/A |

Core Synthetic Strategy I: Schiff Base Condensation for Multidentate Ligand Synthesis

The most direct application of MDAP's diamine functionality is its reaction with aldehydes or ketones to form Schiff base ligands. This condensation reaction creates new carbon-nitrogen double bonds (imines), extending the ligand framework and introducing additional donor atoms, thereby increasing the ligand's denticity.[8][9] The resulting N-N-O pincer-type ligands, often featuring additional donor sites from the aldehyde component (e.g., a hydroxyl group from salicylaldehyde), are highly effective for chelating transition metal ions.

Causality of Experimental Design:

  • Solvent Choice: Anhydrous ethanol or methanol are the preferred solvents. They effectively dissolve the reactants while being polar enough to facilitate the reaction, but are not nucleophilic enough to interfere with imine formation. The removal of water, a byproduct, is crucial to drive the reaction equilibrium towards the product.

  • Catalysis: While often uncatalyzed, a few drops of a mild acid like acetic acid can be used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction.

  • Reaction Conditions: Refluxing is typically employed to provide the necessary activation energy for the condensation and to help remove the water byproduct azeotropically.[10]

Diagram: General Schiff Base Condensation Workflow

G cluster_reactants Reactants cluster_process Process cluster_products Products MDAP This compound (MDAP) Solvent Anhydrous Ethanol MDAP->Solvent Aldehyde Aldehyde/Ketone (2 equiv.) (e.g., Salicylaldehyde) Aldehyde->Solvent Reflux Reflux (4-6 hours) Solvent->Reflux Stirring Ligand Schiff Base Ligand Reflux->Ligand Precipitation upon cooling Water Water (byproduct) Reflux->Water Removed to drive equilibrium

Caption: Workflow for Schiff base ligand synthesis from MDAP.

Protocol 2.1: Synthesis of a Tetradentate N₂O₂ Schiff Base Ligand

This protocol details the synthesis of a ligand from MDAP and salicylaldehyde. The resulting ligand possesses two imine nitrogens, two phenolic oxygens, and the original picolinate nitrogen and oxygen atoms, making it a potent hexadentate chelator.

Materials:

  • This compound (MDAP) (1.0 equiv)

  • Salicylaldehyde (2.1 equiv)

  • Anhydrous Ethanol (200 proof)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter paper

Procedure:

  • Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 1.67 g (10 mmol) of this compound in 40 mL of anhydrous ethanol. Stir until fully dissolved.

  • Aldehyde Addition: To the stirred solution, add 2.56 g (21 mmol) of salicylaldehyde dropwise. A color change to yellow or orange is typically observed.

  • Reaction Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]

  • Product Isolation: After the reflux period, allow the reaction mixture to cool slowly to room temperature. A crystalline precipitate should form. For maximum yield, the flask can be placed in an ice bath for 30 minutes.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted salicylaldehyde.

  • Drying: Dry the resulting bright yellow solid product in a vacuum oven at 60°C for 12 hours.

  • Characterization: Characterize the final product using FT-IR (look for the appearance of a C=N stretch around 1620 cm⁻¹ and the disappearance of the N-H primary amine stretches), ¹H-NMR, and Mass Spectrometry.

Core Synthetic Strategy II: N-Functionalization for High-Denticity Chelators

For applications requiring exceptionally stable metal complexes, such as MRI contrast agents or radiopharmaceuticals, increasing the ligand's denticity and pre-organization is crucial.[4][11] N-functionalization of MDAP's amino groups with pendant coordinating arms (e.g., carboxylates, picolinates) achieves this. This approach creates powerful octadentate or even higher-denticity ligands that can encapsulate a metal ion, leading to high thermodynamic stability and kinetic inertness.[12]

Causality of Experimental Design:

  • Reagents: Alkylating agents like ethyl bromoacetate are used to introduce carboxylate arms. A subsequent hydrolysis step is required to convert the ester to the functional carboxylic acid.

  • Base: A mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) is essential. It deprotonates the amine, making it nucleophilic, without competing in the reaction itself.

  • Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile is used to dissolve the reactants and facilitate the SN2 reaction without interfering.

Diagram: N-Functionalization and Complexation Workflow

G MDAP MDAP Step1 1. Add Ethyl Bromoacetate 2. Add K₂CO₃ in DMF MDAP->Step1 Intermediate Tetra-ester Intermediate Step1->Intermediate Step2 Base Hydrolysis (LiOH or NaOH) Then Acidify (HCl) Intermediate->Step2 FinalLigand Polydentate Carboxylate Ligand Step2->FinalLigand Step3 Add Metal Salt (e.g., GdCl₃) Adjust pH to ~6.5 FinalLigand->Step3 FinalComplex Stable Metal Complex Step3->FinalComplex

Caption: Multi-step synthesis of a high-denticity ligand and its metal complex.

Synthesis of Metal Complexes: A General Protocol

Once the desired ligand is synthesized and purified, it can be reacted with a variety of metal salts to form the coordination complex. The choice of metal dictates the potential application, from catalytically active cobalt and nickel complexes to medically relevant gadolinium or manganese complexes.[4][13]

Causality of Experimental Design:

  • Metal Salt: The counter-ion of the metal salt (e.g., chloride, acetate, nitrate) can influence solubility and reactivity. Acetates and nitrates are often used as they are typically less coordinating than halides.

  • Stoichiometry: A 1:1 metal-to-ligand molar ratio is most common for polydentate ligands designed to encapsulate a single metal ion.[14]

  • pH Control: For ligands with protonated donor groups (like carboxylic acids or phenols), the pH of the solution is critical. A base is often added to deprotonate these groups, enabling them to coordinate to the metal ion.

Protocol 4.1: Synthesis of a Co(II) Complex with a Schiff Base Ligand

This protocol describes the complexation of the Schiff base ligand synthesized in Protocol 2.1 with Cobalt(II) chloride.

Materials:

  • Schiff Base Ligand (from Protocol 2.1) (1.0 equiv)

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) (1.0 equiv)

  • Anhydrous Methanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

Procedure:

  • Ligand Suspension: In a 50 mL round-bottom flask, suspend the Schiff base ligand (e.g., 0.37 g, 1 mmol) in 20 mL of anhydrous methanol.

  • Metal Salt Addition: In a separate beaker, dissolve the metal salt (e.g., CoCl₂·6H₂O, 0.24 g, 1 mmol) in 10 mL of methanol. Add this solution dropwise to the stirring ligand suspension.[8]

  • Reaction Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. A significant color change and the formation of a precipitate indicate complex formation.

  • Isolation and Purification: Cool the mixture to room temperature. Collect the solid complex by vacuum filtration. Wash the product with cold methanol to remove any unreacted starting materials, followed by a wash with diethyl ether to aid in drying.

  • Drying: Dry the complex in a vacuum desiccator over anhydrous CaCl₂.

  • Characterization: Confirm complex formation using FT-IR (shifts in C=N and phenolic C-O bands upon coordination), UV-Vis spectroscopy, and magnetic susceptibility measurements to determine the geometry and electronic properties of the Co(II) center.

Summary of Expected Characterization Data

Analysis Type Ligand (Protocol 2.1) Metal Complex (Protocol 4.1) Rationale for Change
FT-IR (cm⁻¹) ν(O-H) ~3400, ν(C=N) ~1620 ν(O-H) disappears, ν(C=N) shifts to ~1605 Deprotonation and coordination of phenolic -OH group. Coordination of imine nitrogen alters bond polarity.
UV-Vis (nm) π→π* (~270), n→π* (~350) Ligand bands shift, new d-d transitions appear (>500 nm) Coordination to metal alters ligand orbital energies. d-d transitions are characteristic of the metal ion's electronic structure.

| ¹H-NMR | Sharp signals (e.g., -OH ~12 ppm) | Broadened or shifted signals | The paramagnetic Co(II) center causes significant broadening and shifting of nearby proton signals. |

References

Derivatization of Methyl 4,5-diaminopicolinate for structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Derivatization of Methyl 4,5-diaminopicolinate for Structure-Activity Relationship (SAR) Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the 4,5-Diaminopicolinate Scaffold

In the landscape of medicinal chemistry, the pyridine ring is a well-established "privileged" structural motif, integral to a significant number of FDA-approved drugs.[1] Its derivatives, particularly picolinic acids and their esters, serve as versatile building blocks for molecules targeting a wide array of therapeutic areas, from infectious diseases to oncology.[2][3] The this compound scaffold is of particular interest as it presents a unique trifecta of functionalities ripe for chemical exploration: a methyl ester for potential hydrolysis or amidation, and two adjacent aromatic amino groups with differential reactivity, poised for diverse derivatization.

This differential reactivity is the cornerstone of its utility in structure-activity relationship (SAR) studies. The electronic landscape of the pyridine ring, influenced by the nitrogen heteroatom and the electron-withdrawing methyl carboxylate group, renders the two amino groups chemically distinct. It is reasoned that the 4-amino position is deactivated due to its para-relationship with the electron-withdrawing pyridine nitrogen, making the 3-amino position (analogous to the 5-amino position in our target molecule) more nucleophilic and thus more susceptible to initial chemical modification under controlled conditions.[4] This allows for the systematic and often selective introduction of various functionalities, enabling researchers to meticulously probe the chemical space around the core scaffold and understand how different substituents impact biological activity.

This document serves as a comprehensive technical guide, providing detailed protocols for the derivatization of this compound. We will explore three key classes of modifications targeting the amino groups—acylation, sulfonylation, and reductive amination—and discuss the underlying chemical principles, experimental considerations, and analytical validation required for robust SAR studies.

Core Scaffold & Derivatization Strategy

The central theme of this guide is the strategic modification of the 4- and 5-amino groups of this compound to generate a library of analogues for biological screening. The primary goal is to explore how changes in steric bulk, electronics, and hydrogen bonding capacity at these positions influence the molecule's interaction with a hypothetical biological target (e.g., a kinase, receptor, or enzyme).

Below is a workflow illustrating the overall strategy for generating a diverse chemical library from the starting material.

SAR_Workflow cluster_start Starting Material cluster_reactions Derivatization Reactions cluster_products Derivative Libraries cluster_end Analysis & Screening start This compound acylation Amide Coupling (Acylation) start->acylation Diversification sulfonylation Sulfonamide Formation start->sulfonylation Diversification reductive_amination Reductive Amination start->reductive_amination Diversification amides Amide Library (R-CO-NH-) acylation->amides sulfonamides Sulfonamide Library (R-SO2-NH-) sulfonylation->sulfonamides amines Secondary/Tertiary Amine Library (R-CH2-NH-) reductive_amination->amines purification Purification & Characterization (HPLC, NMR, MS) amides->purification sulfonamides->purification amines->purification screening Biological Screening (e.g., IC50 Assay) purification->screening sar SAR Analysis screening->sar

Caption: General workflow for SAR studies on this compound.

PART 1: Selective Mono-Acylation of the 5-Amino Group

The selective acylation of one amino group in the presence of another is a common challenge in the synthesis of aromatic diamines. In the case of 3,4-diaminopyridine, it has been demonstrated that the 3-amino group (equivalent to our 5-amino position) is more nucleophilic.[4] This increased reactivity is attributed to the electronic deactivation of the 4-amino group by the pyridine nitrogen. We can exploit this inherent electronic bias to achieve selective mono-acylation on the 5-amino group of this compound under carefully controlled conditions.

Protocol 1.1: Selective Mono-Amide Formation using HATU

This protocol details the formation of a single amide bond at the more nucleophilic 5-amino position using 1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), a widely used and efficient amide coupling reagent.[5]

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid of interest (R-COOH) (1.05 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.05 eq) and dissolve it in anhydrous DMF (approx. 0.1 M concentration relative to the limiting reagent).

  • Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. This pre-activation step generates a highly reactive O-acylisourea intermediate.[5]

  • Amine Addition: Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF to the activated carboxylic acid mixture dropwise over 5 minutes.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting diamine is consumed (typically 2-4 hours). The selective formation of the mono-acylated product should be observed as the major spot.

  • Work-up:

    • Quench the reaction by adding water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and acidic byproducts) and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution system, for example, starting from 100% dichloromethane (DCM) and gradually increasing the polarity with methanol (e.g., 0-5% MeOH in DCM), is typically effective for separating the mono-acylated product from any di-acylated byproduct and unreacted starting material.

Self-Validation and Causality:

  • Why HATU and DIPEA? HATU is a highly efficient, non-racemizing coupling reagent. DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the HCl generated, driving the reaction forward without competing in the acylation.[5]

  • Why pre-activation? Activating the carboxylic acid before adding the diamine ensures that the highly reactive intermediate is readily available, favoring a rapid reaction that can enhance selectivity.

  • Why controlled stoichiometry? Using only a slight excess of the carboxylic acid (1.05 eq) minimizes the formation of the di-acylated byproduct.

  • Purification Rationale: The polarity difference between the starting diamine, the desired mono-amide, and the potential di-amide allows for effective separation via silica gel chromatography.

PART 2: Derivatization of Both Amino Groups

For a comprehensive SAR study, it is often necessary to derivatize both amino groups. This can be achieved by adjusting the stoichiometry of the reagents or by employing more forcing reaction conditions.

Protocol 2.1: Di-Sulfonamide Formation

Sulfonamides are important functional groups in medicinal chemistry, often acting as bioisosteres for amides or phenols.[6] This protocol describes the synthesis of a di-sulfonamide derivative.

Materials:

  • This compound (1.0 eq)

  • Sulfonyl chloride of interest (R-SO₂Cl) (2.5 eq)

  • Pyridine (as solvent and base)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: Dissolve this compound (1.0 eq) in pyridine in a round-bottom flask and cool the solution to 0 °C in an ice bath. Pyridine acts as both the solvent and the acid scavenger.

  • Reagent Addition: Add the sulfonyl chloride (2.5 eq) dropwise to the cooled solution. Using a stoichiometric excess ensures the derivatization of both amino groups.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, and saturated aqueous NaHCO₃.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography.

Expertise & Trustworthiness:

  • The use of pyridine as both solvent and base is a classic and effective method for sulfonamide synthesis from amines and sulfonyl chlorides.[7]

  • The acidic wash with HCl is crucial for removing the excess pyridine, which can otherwise complicate purification.

  • The stoichiometry is adjusted to drive the reaction to completion for the di-substituted product.

Protocol 2.2: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and introducing alkyl groups to an amine.[8][9] This one-pot procedure allows for the dialkylation of the diamine starting material.

Materials:

  • This compound (1.0 eq)

  • Aldehyde or ketone of interest (R-CHO or R₂C=O) (2.5 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (3.0 eq)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), the carbonyl compound (2.5 eq), and the solvent (DCE or THF).

  • Imine Formation: Add a catalytic amount of acetic acid (e.g., 2-3 drops) to facilitate the formation of the di-imine intermediate. Stir the mixture at room temperature for 1 hour.

  • Reduction: Add sodium triacetoxyborohydride (3.0 eq) portion-wise to the mixture. Be cautious as gas evolution may occur.

  • Reaction: Stir the reaction at room temperature for 8-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃.

    • Extract the mixture with a suitable organic solvent like DCM or EtOAc.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Why Sodium Triacetoxyborohydride? NaBH(OAc)₃ is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic and more tolerant of mildly acidic conditions required for imine formation compared to other hydrides like NaBH₄.[8]

  • Why Acetic Acid? The formation of the imine intermediate is acid-catalyzed. A catalytic amount of a weak acid like acetic acid accelerates this step without significantly degrading the reactants.

PART 3: Characterization and Data Presentation

Thorough characterization of all newly synthesized compounds is essential for building a reliable SAR.

Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the derivatives. The disappearance of the N-H protons from the starting material and the appearance of new signals corresponding to the added substituents provide clear evidence of successful derivatization.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the new compounds.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compounds. A purity of >95% is generally required for biological testing.

Data Visualization and SAR Table

The ultimate goal of this derivatization effort is to generate data that can inform the design of more potent or selective compounds. The results are typically summarized in a table that links the chemical structure to biological activity.

Table 1: Hypothetical SAR Data for a Kinase Inhibition Assay

Compound IDR¹ (C5-position)R² (C4-position)MW% Purity (HPLC)IC₅₀ (nM)
M45DP -H-H167.17>99%>10,000
M45DP-A1 -COCH₃-H209.2098.7%5,420
M45DP-A2 -COPh-H271.2899.1%1,250
M45DP-S1 -SO₂CH₃-SO₂CH₃323.3697.5%850
M45DP-S2 -SO₂Ph-SO₂Ph447.5196.8%210
M45DP-R1 -CH₂Ph-CH₂Ph347.4395.3%45

This table allows for a clear and concise evaluation of how different substituents impact the inhibitory concentration (IC₅₀). For instance, the hypothetical data above suggests that:

  • Acylation at the 5-position improves activity, with a larger aromatic group (phenyl) being more favorable than a small alkyl group (methyl).

  • Di-sulfonylation is more effective than mono-acylation.

  • Large, hydrophobic groups introduced via reductive amination lead to the most potent compounds in this series.

Logical Flow for Derivatization and Analysis

The following diagram outlines the logical decision-making process in a typical SAR campaign starting from this compound.

logical_flow start Start: This compound decision1 Synthesize Mono-Acyl Library (Protocol 1.1) start->decision1 test1 Test for Biological Activity decision1->test1 decision2 Activity Improved? test1->decision2 path_a Synthesize Di-Substituted Library (Acyl, Sulfonyl, Alkyl) (Protocols 2.1, 2.2) decision2->path_a Yes path_b Explore Alternative Scaffolds or Derivatization Strategies decision2->path_b No test2 Test for Biological Activity path_a->test2 decision3 Further Improvement? test2->decision3 decision3->path_b No stop Identify Lead Compound(s) for Optimization decision3->stop Yes

References

Synthetic Route to Novel N-heterocycles from Methyl 4,5-diaminopicolinate: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Methyl 4,5-diaminopicolinate in Heterocyclic Chemistry

Nitrogen-containing heterocycles are fundamental scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The strategic design of these molecules often relies on the selection of versatile and readily functionalizable starting materials. This compound is an exemplary building block, possessing a unique convergence of reactive sites within a pyridine framework. Its ortho-diamine functionality is primed for cyclocondensation reactions, providing a direct entry into fused bicyclic systems. Furthermore, the presence of a methyl ester at the 2-position of the pyridine ring not only influences the electronic properties of the scaffold but also serves as a valuable handle for post-cyclization modifications, such as amidation or reduction.

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthetic routes to two important classes of N-heterocycles—pyrido[4,5-b]pyrazines and imidazo[4,5-b]pyridines—using this compound as the key precursor. The protocols detailed herein are built upon established principles of heterocyclic synthesis, offering robust and adaptable methods for generating novel molecular architectures.

I. Synthesis of Pyrido[4,5-b]pyrazine Derivatives: The Reaction with 1,2-Dicarbonyls

The condensation of an ortho-diamine with a 1,2-dicarbonyl compound is a classical and highly efficient method for the synthesis of pyrazine-containing fused heterocycles, such as quinoxalines. In the context of our pyridine-based starting material, this reaction yields the pyrido[4,5-b]pyrazine ring system. This scaffold is of significant interest due to its structural analogy to bioactive molecules.

The reaction proceeds via a double condensation mechanism, where each amino group of the diamine reacts with one of the carbonyl groups of the dicarbonyl compound to form a dihydropyrido[4,5-b]pyrazine intermediate, which then aromatizes, often in situ, to the final product.

G cluster_0 Reaction Mechanism start This compound + 1,2-Dicarbonyl intermediate Dihydropyrido[4,5-b]pyrazine Intermediate start->intermediate Double Condensation product Methyl pyrido[4,5-b]pyrazine-2-carboxylate intermediate->product Aromatization (-2H2O)

Caption: General workflow for pyrido[4,5-b]pyrazine synthesis.

Protocol 1: Synthesis of Methyl 6,7-diphenylpyrido[4,5-b]pyrazine-2-carboxylate

This protocol details the synthesis of a representative pyrido[4,5-b]pyrazine derivative using benzil as the 1,2-dicarbonyl component. The reaction can be performed under conventional heating or, for accelerated reaction times, using microwave irradiation.

Materials and Reagents:

  • This compound

  • Benzil

  • Glacial Acetic Acid or Ethanol

  • Microwave reactor (optional)

  • Standard laboratory glassware

  • Rotary evaporator

  • Recrystallization solvents (e.g., ethanol, ethyl acetate)

Experimental Procedure (Conventional Heating):

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 mmol) and benzil (1.0 mmol) in glacial acetic acid (10 mL).

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. A precipitate may form.

  • Pour the reaction mixture into ice-cold water (50 mL) to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford the pure Methyl 6,7-diphenylpyrido[4,5-b]pyrazine-2-carboxylate.

Experimental Procedure (Microwave-Assisted): [1][2]

  • In a microwave-safe reaction vessel, combine this compound (1.0 mmol), benzil (1.0 mmol), and a minimal amount of a high-boiling point solvent like ethanol or acetic acid (3-5 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a temperature of 120-150 °C for 10-30 minutes. The optimal time and temperature should be determined by monitoring the reaction.

  • After the reaction is complete, cool the vessel to room temperature.

  • Transfer the contents to a beaker and add cold water to precipitate the product.

  • Collect the solid by vacuum filtration and wash with cold ethanol.

  • Recrystallize the product from a suitable solvent to obtain the purified compound.

Data Summary:

MethodReagentsSolventTemperatureTimeTypical Yield
ConventionalBenzilGlacial Acetic AcidReflux (~118°C)2-4 h85-95%
MicrowaveBenzilEthanol120-150°C10-30 min90-97%

II. Synthesis of Imidazo[4,5-b]pyridine Derivatives: The Phillips-Ladenburg and Related Reactions

The imidazo[4,5-b]pyridine scaffold, a bioisostere of purine, is a privileged structure in medicinal chemistry.[3][4] The synthesis of this ring system from this compound can be efficiently achieved through two primary routes: the Phillips-Ladenburg reaction with carboxylic acids and condensation with aldehydes followed by oxidative cyclization.

G cluster_1 Synthetic Pathways to Imidazo[4,5-b]pyridines start This compound reagent1 Carboxylic Acid (Phillips-Ladenburg) reagent2 Aldehyde product Methyl 1H-imidazo[4,5-b]pyridine-6-carboxylate reagent1->product Condensation (-2H2O) intermediate Schiff Base Intermediate reagent2->intermediate Condensation (-H2O) intermediate->product Oxidative Cyclization

Caption: Two main routes to imidazo[4,5-b]pyridines.

Protocol 2A: Synthesis of Methyl 1H-imidazo[4,5-b]pyridine-6-carboxylate via Phillips-Ladenburg Reaction

This protocol describes the reaction of this compound with formic acid to yield the unsubstituted imidazo[4,5-b]pyridine core. This is a classic Phillips-Ladenburg type synthesis.[5][6][7]

Materials and Reagents:

  • This compound

  • Formic Acid (88-98%)

  • 10% Sodium Hydroxide solution

  • Standard laboratory glassware

  • pH paper or meter

Experimental Procedure: [8]

  • In a round-bottom flask, place this compound (1.0 mmol) and an excess of formic acid (5-10 mL).

  • Heat the mixture at reflux (around 100-110 °C) for 2-3 hours. The reaction can be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the excess formic acid by the slow, dropwise addition of 10% sodium hydroxide solution with cooling in an ice bath until the pH is approximately 7-8.

  • The product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude product.

  • Recrystallize from a suitable solvent like water or an ethanol/water mixture for further purification.

Protocol 2B: Synthesis of Methyl 2-phenyl-1H-imidazo[4,5-b]pyridine-6-carboxylate

This protocol details the synthesis of a 2-substituted imidazo[4,5-b]pyridine by condensing this compound with an aldehyde, in this case, benzaldehyde. This reaction typically requires an oxidative step to form the aromatic imidazole ring.[8][9]

Materials and Reagents:

  • This compound

  • Benzaldehyde

  • Sodium metabisulfite (Na₂S₂O₅) (optional, as an adduct forming agent for the aldehyde)

  • Dimethyl sulfoxide (DMSO) or another suitable high-boiling solvent

  • Standard laboratory glassware

Experimental Procedure: [10]

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and benzaldehyde (1.1 mmol) in DMSO (5 mL).

  • Add sodium metabisulfite (0.5-1.0 mmol) to the mixture. This can facilitate the reaction by forming an adduct with the aldehyde.

  • Heat the reaction mixture to 120-140 °C for 4-6 hours. Often, atmospheric oxygen serves as the oxidant for the aromatization step.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and pour it into a beaker containing ice water (50 mL).

  • A solid precipitate will form. Stir for 30 minutes to ensure complete precipitation.

  • Collect the crude product by vacuum filtration and wash with plenty of water.

  • Purify the product by recrystallization from a solvent such as ethanol or by column chromatography on silica gel.

Data Summary:

MethodReagentSolventConditionsTypical Yield
Phillips-LadenburgFormic AcidNeatReflux, 2-3 h75-85%
Aldehyde CondensationBenzaldehydeDMSO120-140°C, 4-6 h60-75%

Conclusion and Future Perspectives

This compound has been demonstrated as a highly effective and versatile precursor for the synthesis of novel N-heterocycles. The protocols outlined in this application note provide robust and adaptable methodologies for accessing both pyrido[4,5-b]pyrazine and imidazo[4,5-b]pyridine scaffolds. The presence of the methyl ester group offers a synthetic handle for further diversification, allowing for the creation of extensive libraries of compounds for screening in drug discovery and materials science applications. Future work could explore the derivatization of this ester into amides, hydrazides, or its reduction to an alcohol, thereby expanding the chemical space accessible from this valuable starting material.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 4,5-diaminopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of Methyl 4,5-diaminopicolinate (CAS: 850689-13-3).[1][2][3] This document is designed for researchers, chemists, and drug development professionals to address common challenges and improve the yield and purity of this valuable heterocyclic building block. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthesis.

Section 1: Overview of a Plausible Synthetic Pathway

This compound is a substituted pyridine derivative. A common and logical approach to its synthesis involves the introduction of nitrogen functionalities onto a pre-existing pyridine-2-carboxylate core, followed by their conversion to amino groups. A robust strategy begins with a di-substituted precursor, which is then reduced. The following workflow outlines a proposed two-step synthesis starting from a suitable precursor like Methyl 4-chloro-5-nitropicolinate.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Concurrent Reduction cluster_2 Purification A Methyl 4-chloro-5-nitropicolinate B Methyl 4-azido-5-nitropicolinate A->B + NaN3 (e.g., in DMF) C This compound (Final Product) B->C Catalytic Hydrogenation (e.g., H2, Pd/C in EtOH/MeOH) D Crude Product C->D Work-up E Pure Crystalline Product D->E Recrystallization

Caption: Proposed Synthetic Pathway for this compound.

This pathway is advantageous as it utilizes a selective reduction of both an azide and a nitro group in a single hydrogenation step, which can be highly efficient. An analogous transformation is successfully used in the synthesis of methyl 4-aminopicolinate.[4]

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Part A: Starting Materials and General Issues

Q1: My synthesis is not reproducible between batches, leading to variable yields. What are the likely causes?

A1: Inconsistency often stems from three main sources: reagent quality, solvent purity, and atmospheric moisture.

  • Reagent Quality: The purity of your starting material (e.g., Methyl 4-chloro-5-nitropicolinate) is critical. Non-obvious impurities can interfere with the catalysis in the reduction step. It is advisable to re-purify the starting material by recrystallization or chromatography if its purity is below 98%. Variations in the quality of reagents like sodium azide or the hydrogenation catalyst can also significantly impact the reaction outcome.[5]

  • Solvent Purity: Ensure you are using appropriately dried, anhydrous solvents, especially for the SNAr reaction. Water can compete with the azide nucleophile and lead to undesired hydroxy-byproducts. For the hydrogenation step, ensure the solvent is degassed to prevent catalyst deactivation.

  • Atmospheric Moisture: Both the SNAr and hydrogenation steps can be sensitive to moisture. Conduct reactions under an inert atmosphere (Nitrogen or Argon) to prevent the introduction of water and oxygen.

Q2: The initial nucleophilic substitution reaction (chlorine displacement by azide) is sluggish or incomplete. How can I improve it?

A2: If you observe incomplete consumption of the starting chloride, consider the following optimizations:

  • Temperature: The reaction of sodium azide with an activated aryl chloride typically requires heating.[4] A temperature range of 80-100 °C in a high-boiling polar aprotic solvent like DMF or DMSO is a good starting point. Cautiously increase the temperature in 10 °C increments, monitoring by TLC for starting material consumption and byproduct formation.

  • Solvent: Ensure the solvent is polar aprotic (e.g., DMF, DMSO) to solubilize the sodium azide and promote the SNAr mechanism.

  • Reaction Time: These reactions can sometimes require extended periods. Monitor the reaction progress every few hours. An 8-hour reaction time is a reasonable initial target.[4]

Part B: Reduction Step (Catalytic Hydrogenation)

Q3: My catalytic hydrogenation is slow or stalls completely. What should I check?

A3: This is a common and multifaceted problem. A systematic approach is best.

G A Low Yield or Stalled Hydrogenation B Check Catalyst Activity A->B C Check Hydrogen Supply A->C D Check for Poisons A->D E Optimize Conditions A->E B1 Use fresh, high-quality catalyst (e.g., 10% Pd/C, Degussa type) B->B1 Is the catalyst old? Is it pyrophoric upon exposure to air? C1 Check for leaks. Ensure adequate H2 pressure (50 psi or balloon pressure) C->C1 Is the system properly sealed? Is the H2 balloon full? Is the pressure stable? D1 Purify intermediate before reduction. Consider filtering reaction mixture through a plug of silica/celite. D->D1 Was the starting material pure? Could sulfur or halide impurities be present? E1 Increase catalyst loading (5-10 mol%). Use polar protic solvents (EtOH, MeOH). Ensure vigorous stirring. E->E1 Is the catalyst loading sufficient? Is the solvent appropriate? Is agitation efficient?

Caption: Troubleshooting Flowchart for Low Yield in Hydrogenation.

  • Catalyst Activity: The palladium on carbon (Pd/C) catalyst is the workhorse for this transformation. However, its activity can be compromised.

    • Quality & Age: Use a fresh, reputable catalyst. Older catalysts can absorb atmospheric poisons and lose activity.

    • Loading: A typical loading is 5-10 wt% of the substrate. If the reaction is slow, increasing the catalyst loading to 10-15 wt% can be beneficial.

  • Hydrogen Supply: Ensure your system is properly sealed and that you have a sufficient supply of hydrogen. For bench-scale reactions, a hydrogen balloon is often sufficient, but for larger scales, a parr shaker or a hydrogenation reactor that maintains constant pressure (e.g., 50 psi) is superior.

  • Catalyst Poisons: This is a very common cause of failure. The catalyst's active sites can be irreversibly blocked ("poisoned") by impurities.

    • Halides: Residual chloride from the previous step can sometimes leach and poison the catalyst.

    • Sulfur/Heavy Metals: Impurities from starting materials can contain sulfur, which is a potent poison for palladium.

    • Solution: Purifying the intermediate (Methyl 4-azido-5-nitropicolinate) before hydrogenation is the best practice to avoid poisoning.

Q4: I'm observing byproducts instead of the desired diamine. What are they and how can I avoid them?

A4: Over-reduction or side reactions can occur. A common byproduct in similar systems is the formation of benzylimines from condensation if reaction conditions are too harsh.[6]

  • Incomplete Reduction: You might isolate intermediates where only one of the two groups (azide or nitro) has been reduced. This is usually due to catalyst deactivation or insufficient hydrogen/reaction time.

    • Solution: Use fresh catalyst and ensure a sustained hydrogen supply. You can also filter the reaction mixture through a new pad of celite and catalyst and re-subject it to hydrogenation.

  • Solvent Choice: The choice of solvent can influence the reaction. Ethanol and Methanol are excellent choices as they readily dissolve the substrate and hydrogen.

Part C: Work-up and Purification

Q5: My crude product is a dark, oily substance, not a solid. How do I purify it effectively?

A5: Crude diaminoaromatic compounds are often prone to air oxidation, which leads to coloration.

  • Activated Carbon Treatment: Before crystallization, dissolving the crude product in a suitable solvent (like hot ethanol or ethyl acetate) and treating it with a small amount of activated carbon (Norit/Darco) can effectively remove colored polymeric impurities.[7] Stir for 15-30 minutes at elevated temperature, then filter the hot solution through a pad of celite to remove the carbon.

  • Crystallization Solvent System: Finding the right solvent is key.

    • Start with a solvent in which the compound is soluble when hot but sparingly soluble when cold (e.g., ethanol, ethyl acetate, or a mixture like ethyl acetate/hexanes).

    • Allow the solution to cool slowly to promote the formation of well-defined crystals rather than rapid precipitation. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Inert Atmosphere: During work-up and concentration, try to minimize exposure to air. Using a rotary evaporator is generally fine, but blanketing the final product with nitrogen or argon during storage is good practice.

Section 3: Experimental Protocols

The following protocols are provided as a robust starting point. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of Methyl 4-azido-5-nitropicolinate (Intermediate)
  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Methyl 4-chloro-5-nitropicolinate (1.0 eq).

  • Add anhydrous dimethylformamide (DMF, approx. 5-10 mL per gram of starting material).

  • Add sodium azide (NaN₃, 1.5 eq). Caution: Sodium azide is highly toxic.

  • Heat the mixture to 100 °C under a nitrogen atmosphere and stir for 8-12 hours.

  • Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Remove the solvent under reduced pressure to yield the crude azide intermediate, which can be used directly or purified by column chromatography if necessary.

Protocol 2: Catalytic Hydrogenation to this compound
  • In a heavy-walled hydrogenation flask, dissolve the crude Methyl 4-azido-5-nitropicolinate (1.0 eq) in ethanol or methanol (10-20 mL per gram).

  • Carefully add 10% Palladium on Carbon (Pd/C, 10 wt% relative to the substrate) under a stream of nitrogen. Caution: Pd/C is pyrophoric and may ignite in the presence of solvent and air.

  • Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times.

  • Pressurize the vessel to 50 psi of hydrogen (or leave under a hydrogen balloon for atmospheric pressure reactions).

  • Stir the reaction vigorously at room temperature for 12-24 hours. The reaction is often exothermic.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully vent the hydrogen and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with additional solvent (ethanol/methanol).

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.

Protocol 3: Purification by Recrystallization
  • Transfer the crude product to an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethyl acetate) and heat until the solid dissolves completely.

  • If the solution is highly colored, add a small amount of activated carbon, stir for 15 minutes, and perform a hot filtration through celite.

  • Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Section 4: Data & Optimization Summary

Optimizing the hydrogenation step is often the most critical for achieving high yield. The table below summarizes key parameters and their expected impact.

ParameterCondition ACondition BExpected Outcome & Rationale
Catalyst 5% Pd/C10% Pd/C, Degussa TypeCondition B is preferred. Higher catalyst loading and higher quality catalysts provide more active sites, leading to faster and more complete reactions.
Hydrogen Pressure Atmospheric (Balloon)50 psi (Parr Shaker)Condition B is more efficient. Higher hydrogen pressure increases the concentration of dissolved hydrogen, accelerating the reaction rate, especially for difficult reductions.
Solvent Tetrahydrofuran (THF)Ethanol (EtOH) or Methanol (MeOH)Condition B is generally better. Polar protic solvents like EtOH/MeOH are excellent for dissolving the substrate and stabilizing intermediates.
Temperature Room Temperature40 °CStart with Room Temperature. The reduction is exothermic. Heating is generally not required and may increase side reactions. Only apply gentle heat if the reaction is stalled.
Agitation Slow Magnetic StirringVigorous Mechanical StirringVigorous stirring is critical. This is a triphasic reaction (solid catalyst, liquid solution, gas H₂). Efficient mixing is required to ensure hydrogen can reach the catalyst surface.

References

Side reactions and byproduct formation in Methyl 4,5-diaminopicolinate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Methyl 4,5-diaminopicolinate is a crucial building block in medicinal chemistry and materials science, notable for its role as a precursor to advanced heterocyclic scaffolds.[1][2][3] Its synthesis, typically involving the reduction of a corresponding nitro-substituted precursor, appears straightforward but is often plagued by competing side reactions that can significantly impact yield, purity, and downstream success. This guide provides field-proven insights and troubleshooting strategies to help researchers navigate the common challenges encountered during its synthesis, ensuring the reliable and efficient production of this valuable intermediate.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, focusing on the root cause and providing actionable solutions.

Question 1: My reaction yield is significantly lower than expected, and TLC/LC-MS analysis shows multiple unidentified spots. What's happening?

Answer: Low yields with complex product mixtures often point to two primary culprits: incomplete reduction of the nitro precursor and degradation of the picolinate scaffold.

  • Cause A: Incomplete Reduction: The catalytic reduction of aromatic nitro groups is a stepwise process that can be halted at intermediate stages (nitroso, hydroxylamine) if the reaction conditions are not optimal. These intermediates are often unstable and can participate in undesired side reactions.

  • Cause B: Decarboxylation: Picolinic acids and their esters are susceptible to decarboxylation (loss of CO2), especially under thermal stress.[4][5][6] The resulting 3,4-diaminopyridine byproduct lacks the carboxylate handle necessary for subsequent reactions. This is often exacerbated if the methyl ester is inadvertently hydrolyzed to the carboxylic acid during the reaction or workup.[7]

Recommended Actions:

  • Optimize Reduction Catalysis: Ensure the catalyst (e.g., Palladium on Carbon, Pd/C) is active and used in sufficient quantity (typically 5-10 mol%). Use a robust hydrogen source, either a hydrogen gas balloon/autoclave (1-3 atm) or a transfer hydrogenation reagent like ammonium formate or hydrazine.

  • Monitor Reaction Vigorously: Track the disappearance of the starting material by TLC or LC-MS. An apparent stall in the reaction may indicate catalyst poisoning or deactivation. In such cases, carefully filtering the mixture and adding fresh catalyst may be necessary.

  • Control Temperature: Avoid excessive heating during both the reaction and the workup. Most catalytic hydrogenations for this substrate proceed efficiently at room temperature. Post-reaction, concentrate the solvent under reduced pressure at temperatures below 40°C.

  • Maintain Anhydrous & Inert Conditions: While the reduction itself can often tolerate some water, the workup should be designed to prevent hydrolysis. Use anhydrous solvents for extraction and drying agents like sodium or magnesium sulfate.

Workflow for Diagnosing Low Yield

Caption: Diagnostic workflow for troubleshooting low yields.

Question 2: The final product is a dark oil or an off-color (pink, brown) solid that I cannot purify by simple crystallization. Why?

Answer: The product, this compound, contains two aniline-like amino groups, which are highly susceptible to oxidation.

  • Cause: Exposure to atmospheric oxygen, particularly in the presence of light or trace metal impurities, can lead to the formation of colored quinone-imine type structures and other oxidative oligomers. This is a common failure mode for aromatic diamines.[8]

Recommended Actions:

  • Inert Atmosphere Handling: Conduct the reaction workup and product isolation under an inert atmosphere (Nitrogen or Argon) whenever possible. Degas solvents before use.

  • Antioxidant Use (Optional): In some cases, adding a small amount of an antioxidant like sodium sulfite or sodium dithionite to the aqueous phase during workup can help prevent oxidation.

  • Purification Method: If the product is discolored, column chromatography on silica gel under an inert atmosphere is often more effective than crystallization. A gradient elution starting with a non-polar solvent (e.g., hexane/ethyl acetate) is recommended. Ensure the silica gel is not acidic, which can promote degradation; use silica pre-treated with triethylamine if necessary.

  • Storage: Store the final, purified product in a sealed vial under an inert atmosphere at low temperature (2-8°C) and protected from light.[9]

Question 3: My NMR spectrum shows the expected aromatic signals, but the methyl ester singlet is either absent or integrated much lower than expected. What is the byproduct?

Answer: This is a classic sign of ester hydrolysis.[10] The byproduct is 4,5-diaminopicolinic acid.

  • Cause: The methyl ester can be cleaved by acid or base catalysis.[11][12] This can occur if:

    • The reaction is run in a protic solvent with acidic or basic impurities.

    • The workup involves strong acidic or basic washes (e.g., washing with 1M HCl or 1M NaOH).

    • The reaction is heated for a prolonged period in the presence of water.

Recommended Actions:

  • Neutral Workup: During the workup, wash the organic layer with neutral solutions like saturated sodium bicarbonate (mild base) and brine. Avoid strong acids or bases.

  • Solvent Choice: If possible, use aprotic solvents like Ethyl Acetate, THF, or Dioxane for the reaction to minimize the presence of water and prevent hydrolysis.[13]

  • Product Separation: The hydrolyzed byproduct (the carboxylic acid) is more polar and can often be separated from the desired methyl ester product by silica gel chromatography. Alternatively, the acid can sometimes be removed by a very brief and gentle wash with a dilute bicarbonate solution, although this risks hydrolyzing more of the desired ester.

Key Reaction and Side Reaction Pathways

Reactions cluster_main Main Synthesis Pathway cluster_side Common Side Reactions A Methyl 4-amino-5-nitropicolinate B This compound (Desired Product) A->B H2, Pd/C (Reduction) C Methyl 4-amino-5-(hydroxylamino)picolinate (Incomplete Reduction) A->C Insufficient Catalyst/H2 D 4,5-Diaminopicolinic Acid (Hydrolysis) B->D H2O, Acid/Base E 3,4-Diaminopyridine (Decarboxylation) D->E Heat (Δ)

Caption: Desired synthesis pathway and key competing side reactions.

Frequently Asked Questions (FAQs)

Q: What is the most reliable starting material for this synthesis? A: The most common and commercially accessible precursor is Methyl 4-amino-5-nitropicolinate. Synthesizing this from simpler pyridines can introduce other impurities related to nitration reactions, such as isomeric byproducts or dinitrated species.[14] Starting with a purified, well-characterized precursor is critical for success.

Q: Can I use other reducing agents besides catalytic hydrogenation? A: Yes, other methods like reduction with tin(II) chloride (SnCl2) in HCl/Ethanol or iron powder in acetic acid can be effective for reducing aromatic nitro groups. However, these methods often require more rigorous, acidic workups which significantly increase the risk of ester hydrolysis.[10] Catalytic hydrogenation is generally cleaner and higher-yielding if performed correctly.

Q: What are the ideal TLC/HPLC conditions for monitoring this reaction? A:

  • TLC: Use silica gel plates. A mobile phase of 50-70% Ethyl Acetate in Hexane is a good starting point. The starting nitro-compound is less polar than the di-amino product. The product can be visualized under UV light (254 nm) and will often stain with potassium permanganate or ninhydrin solutions.

  • HPLC: A reverse-phase C18 column is ideal. Use a gradient method with water and acetonitrile, both containing 0.1% formic acid or trifluoroacetic acid to ensure good peak shape.

Q: How can I confirm the identity and purity of my final product? A: A combination of techniques is essential:

  • ¹H and ¹³C NMR: To confirm the structure and check for the presence of byproducts. Pay close attention to the integration of the methyl ester singlet (~3.9 ppm) versus the aromatic protons.

  • LC-MS: To confirm the molecular weight (167.17 g/mol ) and assess purity.[2][3]

  • Elemental Analysis: To confirm the elemental composition (C7H9N3O2).

Comparative Summary of Reduction Conditions

ParameterCatalytic Hydrogenation (Pd/C, H₂)Transfer Hydrogenation (Pd/C, HCOOH·NH₃)Metal/Acid Reduction (Fe, AcOH)
Typical Yield >90%85-95%70-85%
Purity HighHighModerate (risk of metal contamination)
Key Advantage Clean, high yield, simple workupAvoids use of H₂ gas cylinderInexpensive reagents
Primary Risk Catalyst deactivationExothermic reaction, potential for hydrolysisHigh risk of ester hydrolysis , acidic workup
Ideal Scale Lab to IndustrialLab to PilotLab scale

Recommended Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol describes the reduction of Methyl 4-amino-5-nitropicolinate.

Materials:

  • Methyl 4-amino-5-nitropicolinate (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol% Pd)

  • Methanol (or Ethyl Acetate), anhydrous grade

  • Diatomaceous earth (e.g., Celite®)

  • Hydrogen gas supply

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a clean, dry hydrogenation flask, add Methyl 4-amino-5-nitropicolinate (1.0 eq).

  • Catalyst Addition: Under a gentle stream of inert gas, carefully add the 10% Pd/C catalyst. Causality Note: Adding the catalyst under inert gas prevents it from coming into contact with flammable solvent vapors in the presence of air, which can be a fire hazard.

  • Solvent Addition: Add anhydrous Methanol or Ethyl Acetate to create a slurry with a concentration of approximately 0.1-0.2 M.

  • Hydrogenation: Seal the flask, then purge the headspace three times by evacuating to a vacuum and backfilling with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 1-3 atm or a balloon) and begin vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-8 hours. An uptake of hydrogen from a gas burette is also a primary indicator of progress.

  • Catalyst Removal: Once the reaction is complete, carefully purge the vessel with inert gas. Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the pad with a small amount of fresh solvent. Trustworthiness Note: It is critical to ensure all palladium is removed, as residual metal can catalyze degradation of the product.

  • Concentration: Combine the filtrate and washings. Concentrate the solution under reduced pressure, ensuring the bath temperature does not exceed 40°C.

  • Isolation & Purification: The resulting crude solid can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by silica gel chromatography if significant impurities are present. Dry the final product under a high vacuum.

References

Technical Support Center: Optimizing Reaction Conditions for the Cyclization of Methyl 4,5-diaminopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[4,5-b]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the cyclization of Methyl 4,5-diaminopicolinate to Methyl 1H-imidazo[4,5-b]pyridine-6-carboxylate. Our focus is on providing practical, experience-driven advice to overcome common experimental hurdles.

Introduction to the Reaction

The cyclization of this compound is a crucial step in the synthesis of various biologically active compounds. This reaction, often a variation of the Phillips condensation, typically involves the reaction of the diamine with a one-carbon source, such as formic acid or triethyl orthoformate, to form the fused imidazole ring. While seemingly straightforward, this transformation is prone to several issues that can impact yield and purity. This guide will address these challenges in a question-and-answer format.

Troubleshooting Guide & FAQs

Low or No Product Yield

Q1: I am not seeing any product formation, or the yield is very low. What are the likely causes?

A1: Low or no yield in this cyclization can stem from several factors, ranging from reagent quality to reaction conditions. Here's a systematic approach to troubleshooting this issue:

  • Incomplete Reaction: The cyclization may require more forcing conditions than anticipated. If you are running the reaction at a moderate temperature, consider increasing it. For reactions with formic acid, refluxing for an extended period (6+ hours) is often necessary.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine if the starting material is being consumed.

  • Suboptimal Reagent for Cyclization: While both formic acid and triethyl orthoformate are common one-carbon sources, one may be more effective for your specific substrate. If formic acid is failing, consider switching to triethyl orthoformate, which can sometimes offer milder reaction conditions.[2]

  • Degradation of Starting Material: this compound, like many diamines, can be sensitive to air and light. Ensure your starting material is pure and has been stored correctly under an inert atmosphere and protected from light.

  • Insufficient Dehydration: The cyclization is a condensation reaction that produces water. If water is not effectively removed, the equilibrium may not favor product formation. When using reagents other than formic acid (which acts as its own dehydrating agent at high temperatures), a dehydrating agent like polyphosphoric acid (PPA) can be used, though it represents a harsher method.[2]

Formation of Side Products

Q2: My reaction mixture shows multiple spots on TLC, and the final product is impure. What are the common side products and how can I minimize them?

A2: The formation of side products is a frequent challenge. Understanding their origin is key to mitigating their formation.

  • Incomplete Cyclization (Schiff Base Formation): The reaction proceeds through a formamidine or related intermediate. If the final ring-closing step is slow, this intermediate may be present in your reaction mixture. Increasing the reaction temperature or time can often drive the reaction to completion.

  • Hydrolysis of the Methyl Ester: The presence of acid (like formic acid) and water (generated during the reaction) can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is more likely with prolonged reaction times at high temperatures. To avoid this, you can try using triethyl orthoformate, which can sometimes be used under less acidic conditions. If the carboxylic acid is formed, it can be re-esterified in a subsequent step if the methyl ester is the desired final product.

  • Decarboxylation: While less common under these specific conditions, heterocyclic carboxylic acids can be prone to decarboxylation at very high temperatures. If you suspect this is occurring, try to conduct the reaction at the lowest effective temperature.

  • Polymerization/Tar Formation: Diamines can be prone to polymerization, especially under harsh acidic conditions and high temperatures. This often manifests as an intractable tar-like substance in the reaction flask. To minimize this, ensure a homogenous reaction mixture and avoid localized overheating. The use of a milder catalyst, such as zinc triflate with an aldehyde as the carbon source, has been shown to reduce harsh conditions and may limit byproduct formation.[3]

Reaction Optimization

Q3: How can I optimize the reaction conditions for better yield and purity?

A3: Optimization is a systematic process. Below is a table summarizing key parameters and their impact, followed by a suggested optimization workflow.

ParameterRange/OptionsEffect on ReactionTroubleshooting Tips
One-Carbon Source Formic Acid, Triethyl OrthoformateDetermines reaction mechanism and conditions.If one fails, try the other. Formic acid is often used in excess as the solvent.
Temperature 80°C - RefluxHigher temperatures increase reaction rate but can also promote side reactions.Start at a lower temperature (e.g., 100°C) and gradually increase if the reaction is slow.
Reaction Time 2 - 24 hoursInsufficient time leads to incomplete reaction; excessive time can cause degradation.Monitor by TLC or LC-MS to determine the optimal time.
Solvent Formic Acid (as reagent/solvent), High-boiling point solvents (e.g., DMF, DMSO)Solubilizes reactants and influences reaction temperature.For triethyl orthoformate, a high-boiling inert solvent is necessary.
Catalyst None (for formic acid), PPA, Zinc TriflateCan lower the activation energy and allow for milder conditions.Consider a Lewis acid catalyst like Zn(OTf)₂ when using an aldehyde as the carbon source to avoid harsh PPA.[3]

Optimization Workflow:

G start Low Yield or Impure Product reagent_check Verify Purity of This compound start->reagent_check condition_check Initial Reaction Conditions: - Reagent: Formic Acid - Temp: 100°C - Time: 4h reagent_check->condition_check monitor Monitor by TLC/LC-MS condition_check->monitor incomplete Incomplete Reaction? monitor->incomplete side_products Significant Side Products? incomplete->side_products No increase_temp_time Increase Temperature (Reflux) and/or Time (6-12h) incomplete->increase_temp_time Yes change_reagent Switch to Triethyl Orthoformate side_products->change_reagent Yes (Hydrolysis) lower_temp Lower Temperature side_products->lower_temp Yes (Degradation) purify Optimize Purification (Column Chromatography) side_products->purify No increase_temp_time->monitor change_reagent->monitor lower_temp->monitor success Optimized Conditions Found purify->success

Caption: Troubleshooting workflow for optimizing the cyclization reaction.

Product Purification and Characterization

Q4: I have a crude product, but I'm struggling with purification. What are the recommended methods?

A4: Purification of imidazo[4,5-b]pyridine derivatives can be challenging due to their polarity.

  • Column Chromatography: This is the most common method. Given the polar nature of the imidazole ring and the ester, a polar mobile phase will be required. A gradient elution from dichloromethane (DCM) to a mixture of DCM and methanol (e.g., 95:5 or 90:10) is a good starting point. Adding a small amount of triethylamine or ammonia to the eluent can help to reduce tailing on silica gel.

  • Recrystallization: If the crude product is relatively pure, recrystallization can be an effective final purification step. Solvents to consider are ethanol, methanol, or ethyl acetate/hexane mixtures.

  • Characterization: The final product, Methyl 1H-imidazo[4,5-b]pyridine-6-carboxylate, should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry. In the ¹H NMR spectrum, you should expect to see the disappearance of the two amine protons from the starting material and the appearance of a new singlet for the C2-proton of the imidazole ring (typically around 8-9 ppm) and an N-H proton (which may be broad and can exchange with D₂O). The signals for the pyridine ring protons and the methyl ester will also be present, likely with shifted chemical shifts compared to the starting material.

Experimental Protocols

Protocol 1: Cyclization using Formic Acid

This protocol is a general procedure based on established methods for similar substrates.[1]

  • To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

  • Add an excess of formic acid (98-100%) to act as both the reagent and solvent (e.g., 10-20 mL per gram of starting material).

  • Heat the reaction mixture to reflux (approximately 110-115°C) and maintain for 6-12 hours.

  • Monitor the reaction progress by TLC (e.g., 10% Methanol in DCM). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is ~7-8.

  • The product may precipitate out of the solution. If so, collect the solid by filtration. If not, extract the aqueous layer with a suitable organic solvent like ethyl acetate or a mixture of chloroform and isopropanol.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Cyclization using Triethyl Orthoformate

This is an alternative method that may be milder.

  • In a round-bottom flask, dissolve this compound (1.0 eq) in triethyl orthoformate (5-10 eq).

  • Optionally, a catalytic amount of an acid such as p-toluenesulfonic acid can be added.

  • Heat the reaction mixture to reflux for 4-8 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and remove the excess triethyl orthoformate under reduced pressure.

  • The crude residue can then be purified by column chromatography as described in Protocol 1.

G cluster_0 Reaction Pathway cluster_1 Potential Side Reactions A This compound B Intermediate (Formamidine/Amidine) A->B + HCOOH or HC(OEt)3 D Hydrolysis to Carboxylic Acid A->D +H2O, H+ C Methyl 1H-imidazo[4,5-b]pyridine-6-carboxylate B->C Cyclization (-H2O) E Incomplete Cyclization B->E Stalls

Caption: General reaction pathway and common side reactions.

References

How to avoid oxidation of the amino groups in Methyl 4,5-diaminopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Oxidation of Amino Groups for Researchers and Drug Development Professionals

As a Senior Application Scientist, I've frequently encountered challenges related to the stability of aromatic diamines. Methyl 4,5-diaminopicolinate, with its electron-rich aromatic ring and two nucleophilic amino groups, is particularly susceptible to oxidation. This guide is designed to provide you with a deep understanding of the underlying causes of this degradation and to offer field-proven, practical solutions to maintain the integrity of your compound throughout storage and experimentation.

The Core Challenge: Why Aromatic Diamines Oxidize

Controlling this oxidative degradation is not merely about preserving the compound's appearance; it is critical for ensuring reaction stoichiometry, preventing the formation of unwanted side products, and guaranteeing the reproducibility of your experimental results.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter and provides actionable protocols to resolve them.

Issue 1: My solid this compound is changing color in the bottle.

Question: I received a bottle of this compound that was a light-colored solid, but it has started to turn brown. What is causing this, and is it still usable?

Root Cause Analysis & Prevention Protocol:
Probable CausePreventative ActionScientific Rationale
Atmospheric Oxygen Store the compound under a positive pressure of an inert gas like Nitrogen or Argon.Inert gases displace oxygen, removing the primary oxidant from the container's headspace.[3][4]
Photo-oxidation Store the container in a dark place or use an amber glass vial.Light, particularly UV light, can provide the energy to initiate radical oxidation reactions. Dark storage prevents this.[5]
Thermal Degradation Store at reduced temperatures (e.g., in a refrigerator at 2-8°C).Chemical reaction rates, including oxidation, are significantly slowed at lower temperatures.
Extended Storage Purchase smaller quantities that will be consumed within a reasonable timeframe.[5]This minimizes the duration of potential exposure to trace contaminants and atmospheric leaks over time.

Workflow for Proper Storage: Here is a visual guide to the recommended workflow for storing your air-sensitive compound.

cluster_storage Storage Protocol for Air-Sensitive Solids Receive Receive Compound Transfer Transfer to Vial (if needed) Receive->Transfer Immediately upon receipt Inert Purge with N2/Ar Transfer->Inert Inside a glovebox or on a Schlenk line Seal Seal Tightly Inert->Seal Wrap Wrap with Parafilm Seal->Wrap Store Store in Dark, Cold Location Wrap->Store

Caption: Workflow for storing this compound.

Issue 2: My reaction is yielding a complex mixture of colored byproducts.

Question: I'm using fresh this compound, but my reaction is messy, and I'm isolating colored impurities. I suspect oxidation is happening during the reaction. How can I fix this?

Answer: Even if your solid reagent is pure, oxidation can occur rapidly in solution if proper precautions are not taken. Solvents can contain significant amounts of dissolved oxygen, and the reaction setup can allow air to enter. Employing air-sensitive techniques is essential.[6][7]

Solution A: Implementing an Inert Atmosphere

The most direct solution is to exclude oxygen from your reaction vessel and solvents. This is achieved using specialized glassware and techniques, such as a Schlenk line or a glovebox.[4][8]

Experimental Protocol: Setting Up a Reaction Under Inert Atmosphere

  • Glassware Preparation: Dry all glassware (reaction flask, dropping funnel, condenser, etc.) in an oven at >120°C for several hours to remove adsorbed water and allow it to cool in a desiccator.

  • System Assembly: Quickly assemble the glassware while hot and connect it to a Schlenk line.

  • Evacuate-Refill Cycles: Evacuate the glassware under vacuum and then refill it with inert gas (Nitrogen or Argon). Repeat this cycle at least three times to ensure the complete removal of air.[6]

  • Solvent Degassing: Use a properly degassed solvent. The most common methods are:

    • Freeze-Pump-Thaw: For the highest level of degassing, freeze the solvent with liquid nitrogen, apply a high vacuum, and then thaw. Repeat three times.[8]

    • Sparging: Bubble a fine stream of inert gas through the solvent for 30-60 minutes. This is a less rigorous but often sufficient method.[8]

  • Reagent Addition:

    • Solids: Add solid this compound to the flask under a positive flow of inert gas.

    • Liquids: Add degassed solvents and liquid reagents via a cannula or a gas-tight syringe.

  • Running the Reaction: Maintain a slight positive pressure of inert gas throughout the reaction. This can be achieved by connecting the system to the inert gas line of the Schlenk line via an oil bubbler.

Solution B: Chemical Protection of the Amino Groups

If stringent inert atmosphere techniques are not feasible or if the reaction conditions themselves are oxidative, the most robust solution is to temporarily "protect" the amino groups.[9] This involves converting them into a less reactive functional group, such as a carbamate, which is stable to the reaction conditions but can be easily removed later.[10][11] Acylating the amino group drastically reduces the nucleophilicity and oxidative potential of the nitrogen.[1]

Recommended Protecting Group: tert-Butoxycarbonyl (Boc)

The Boc group is a widely used protecting group for amines because it is stable to many reaction conditions but can be cleanly removed with acid.[11][12]

Experimental Protocol: Boc Protection of this compound

  • Dissolution: Dissolve this compound in a suitable solvent (e.g., Dichloromethane or THF) in a round-bottom flask.

  • Base Addition: Add a non-nucleophilic base, such as Triethylamine (2.2 equivalents).

  • Reagent Addition: Cool the mixture in an ice bath (0°C). Slowly add a solution of Di-tert-butyl dicarbonate (Boc)₂O (2.2 equivalents) in the same solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup & Purification: Monitor the reaction by TLC. Upon completion, perform a standard aqueous workup and purify the resulting di-Boc protected product by column chromatography.

  • Deprotection (Post-Synthesis): After your desired synthetic step is complete, the Boc groups can be removed by treating the molecule with an acid like Trifluoroacetic Acid (TFA) in Dichloromethane.[11]

Frequently Asked Questions (FAQs)

Q1: How can I quickly check if my this compound has oxidized? A: The simplest method is visual inspection for color change.[2] Analytically, you can run a Thin Layer Chromatography (TLC) plate; the appearance of new, often colored, spots at different Rf values indicates the presence of impurities.[13] For a more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can identify and quantify oxidative byproducts.[14]

Q2: Are there any additives I can use in my reaction to prevent oxidation? A: Yes, in some cases, adding a radical-scavenging antioxidant can be effective. Small amounts of Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) can inhibit oxidation pathways.[15][16] However, you must first confirm that these additives do not interfere with your desired reaction.

AntioxidantTypeTypical ConcentrationNotes
BHT (Butylated Hydroxytoluene)Phenolic0.01 - 0.1 mol%Widely used, effective radical scavenger.[15]
BHA (Butylated Hydroxyanisole)Phenolic0.01 - 0.1 mol%Similar to BHT, often used in combination.[17]
Vitamin E (α-tocopherol)NaturalVariesA natural antioxidant, can be used in sensitive biological applications.[18]

Q3: Is Argon gas significantly better than Nitrogen for creating an inert atmosphere? A: For most applications involving moderately air-sensitive compounds, nitrogen is perfectly adequate and more cost-effective. Argon is denser than air, so it can provide a more stable "blanket" over a reaction mixture, making it the preferred choice for highly oxygen-sensitive or moisture-sensitive reactions.[4]

Q4: I need to perform a reaction on one amino group while leaving the other free. How can I achieve this? A: This requires a strategy of selective protection. Due to the electronics of the pyridine ring, the two amino groups may have slightly different reactivities. You could attempt a mono-protection by carefully controlling the stoichiometry (using ~1.0 equivalent of a protecting group reagent). The resulting mixture of unprotected, mono-protected, and di-protected material would then require careful chromatographic separation. This is a common challenge in multistep organic synthesis.[9]

Decision Tree for Experimental Strategy: This diagram outlines the logical steps to decide which preventative strategy is most appropriate for your experiment.

Start Starting Experiment with This compound Check_Sensitivity Is the reaction highly sensitive to oxidation? Start->Check_Sensitivity Use_Inert Use Full Inert Atmosphere (Schlenk/Glovebox) Degas all solvents. Check_Sensitivity->Use_Inert Yes Use_Basic_Inert Use Basic Inert Technique (N2 balloon) Use sparged solvents. Check_Sensitivity->Use_Basic_Inert No Check_Conditions Are subsequent reaction conditions harsh/oxidative? Use_Inert->Check_Conditions Use_Basic_Inert->Check_Conditions Protect_Amines Protect Amino Groups (e.g., with Boc) Check_Conditions->Protect_Amines Yes Proceed Proceed with Reaction Check_Conditions->Proceed No Protect_Amines->Proceed

Caption: Decision-making for handling this compound.

References

Technical Support Center: Characterization of Methyl 4,5-diaminopicolinate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of Methyl 4,5-diaminopicolinate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis and purification of this important class of heterocyclic compounds. The inherent functionalities of a pyridine ring, two amino groups, and a methyl ester present a unique set of analytical hurdles. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity and accuracy of your experimental results.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the characterization of this compound derivatives, categorized by the analytical technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone for structural elucidation, but the spectra of diaminopicolinates can be complex.

Question: Why am I observing broad peaks for the amine protons in my ¹H NMR spectrum?

Answer: Broadening of N-H signals is a common phenomenon due to several factors:

  • Quadrupole Moment of Nitrogen: The ¹⁴N nucleus has a quadrupole moment that can lead to rapid relaxation and signal broadening.

  • Proton Exchange: The amine protons can exchange with residual water or other labile protons in the NMR solvent (e.g., DMSO-d₆, CDCl₃). This exchange can be concentration and temperature-dependent.

  • Intermolecular Hydrogen Bonding: At higher concentrations, intermolecular hydrogen bonding between the amino groups and the ester or pyridine nitrogen can restrict rotation and lead to broader signals.

Troubleshooting Steps:

  • Solvent Choice: Ensure you are using a dry NMR solvent. For observing distinct N-H couplings, aprotic solvents like DMSO-d₆ are often preferred over protic solvents like D₂O, where the amine protons will rapidly exchange.

  • Temperature Variation: Acquiring the spectrum at a lower temperature can sometimes slow down exchange processes and sharpen the N-H signals.

  • Concentration Dependence: Run spectra at different concentrations. Diluting the sample can reduce intermolecular hydrogen bonding and may result in sharper peaks.

  • D₂O Shake: To confirm the assignment of N-H protons, add a drop of D₂O to your NMR tube, shake, and re-acquire the spectrum. The broad amine signals should disappear due to deuterium exchange.

Question: My ¹³C NMR spectrum shows weak or missing quaternary carbon signals, especially for the carbon attached to the ester group. What is happening?

Answer: The absence or weakness of quaternary carbon signals in ¹³C NMR is typically due to their long spin-lattice relaxation times (T₁). Unlike carbons with attached protons, quaternary carbons lack an efficient relaxation pathway through dipole-dipole interactions with protons.

Troubleshooting Steps:

  • Increase Relaxation Delay: The most effective solution is to increase the relaxation delay (d1) in your NMR acquisition parameters. A longer delay (e.g., 5-10 seconds) allows the quaternary carbons to fully relax between pulses, leading to a stronger signal.

  • Use a Relaxation Agent: Adding a small amount of a paramagnetic relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)₃), can significantly shorten the T₁ of all carbons, including quaternary ones, making them more easily observable. Use this with caution as it will broaden all signals.

  • Increase Number of Scans: A higher number of scans will improve the signal-to-noise ratio, which can help in detecting weak quaternary carbon signals.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming molecular weight and fragmentation patterns.

Question: I am having trouble getting a clear molecular ion peak ([M+H]⁺) for my this compound derivative using electrospray ionization (ESI). Why?

Answer: While the pyridine nitrogen and amino groups are readily protonated, several factors can affect the observation of the molecular ion peak:

  • In-source Fragmentation: The molecule might be fragmenting in the ion source before detection. This can be due to high source temperatures or cone voltages.

  • Poor Ionization Efficiency: The choice of solvent and mobile phase additives can significantly impact ionization efficiency.

  • Adduct Formation: Instead of protonation, you might be observing adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), which can be more stable.

Troubleshooting Steps:

  • Optimize Source Parameters: Methodically reduce the cone voltage and source temperature to minimize in-source fragmentation.

  • Mobile Phase Modification: For positive ion mode ESI, ensure your mobile phase contains a small amount of a proton source, such as 0.1% formic acid or acetic acid. This will promote the formation of the [M+H]⁺ ion.

  • Check for Adducts: Look for peaks at M+23 and M+39, corresponding to sodium and potassium adducts, respectively. If these are dominant, it indicates the presence of salt contamination in your sample or solvent.

  • Change Ionization Technique: If ESI-MS is consistently problematic, consider using Atmospheric Pressure Chemical Ionization (APCI), which can be more suitable for certain small molecules.

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for assessing purity and for purification. The polar nature of diaminopicolinates presents unique chromatographic challenges.[1][2]

Question: I am observing significant peak tailing for my compound on a C18 column. What is the cause and how can I fix it?

Answer: Peak tailing for basic compounds like this compound on standard reversed-phase columns is often caused by strong interactions between the basic amine groups and residual acidic silanol groups on the silica support of the stationary phase.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Increase the pH of the mobile phase to suppress the ionization of the silanol groups. A pH above 7 is often effective, but ensure your column is stable at higher pHs. Alternatively, lowering the pH (e.g., to 2-3 with formic acid or trifluoroacetic acid) will protonate the basic analyte and can sometimes improve peak shape by creating a consistent charge state.

  • Use a Base-Deactivated Column: Modern HPLC columns are often "base-deactivated" or "end-capped" to minimize the number of accessible silanol groups.[2] Switching to such a column can dramatically improve peak shape for basic analytes.

  • Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can help to saturate the active silanol sites and reduce tailing.

  • Consider an Alternative Stationary Phase: If reversed-phase is not providing adequate separation or peak shape, consider HILIC (Hydrophilic Interaction Liquid Chromatography) or a column with a different stationary phase chemistry.

Experimental Workflow: HPLC Method Optimization

Caption: A logical workflow for troubleshooting HPLC peak tailing.

Section 2: Frequently Asked Questions (FAQs)

Q1: My this compound sample is showing a color change (e.g., turning yellow or brown) upon storage. Is it degrading?

A1: Yes, aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures. The ortho- and para-positioning of the amino groups in your derivative can make it particularly sensitive. For long-term storage, it is recommended to keep the solid compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and protected from light in a refrigerator or freezer.

Q2: I am having difficulty dissolving my diaminopicolinate derivative in common organic solvents for analysis. What do you recommend?

A2: The combination of the polar amino groups and the pyridine ring can lead to solubility challenges.[3]

  • For NMR: Highly polar aprotic solvents like DMSO-d₆ or DMF-d₇ are often the best choice.

  • For HPLC/MS: A mixture of water and an organic solvent like acetonitrile or methanol is typically used. The addition of a small amount of acid (e.g., formic acid) or base (e.g., ammonium hydroxide), depending on the derivative, can improve solubility by forming a salt.

  • General Solubility: For other applications, consider solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP). Gentle heating may also aid dissolution, but be mindful of potential degradation.

Q3: What are some common impurities I should look for in the synthesis of this compound?

A3: The impurity profile will depend on the synthetic route. However, some common impurities to be aware of include:

  • Starting Materials: Unreacted starting materials are a common source of impurities.

  • Over-reduction/Incomplete Reduction: If the amino groups are introduced via the reduction of nitro groups, you may have incompletely reduced nitroso or hydroxylamine intermediates.

  • Hydrolysis of the Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, especially if the reaction or workup conditions are strongly acidic or basic.

  • Side Reactions: Depending on the reagents used, side reactions involving the amino groups or the pyridine ring can occur.

Q4: Can I use Gas Chromatography (GC) to analyze my this compound derivative?

A4: Direct analysis of these compounds by GC can be challenging due to their low volatility and potential for thermal degradation in the hot injector. However, it is possible after derivatization. Converting the polar amino groups into less polar derivatives (e.g., by silylation or acylation) can increase volatility and thermal stability, making GC analysis feasible.[1]

Section 3: Key Experimental Protocols

Protocol 1: Sample Preparation for ¹H NMR with D₂O Exchange
  • Accurately weigh 5-10 mg of your this compound derivative into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Cap the tube and vortex or sonicate until the sample is fully dissolved.

  • Acquire the initial ¹H NMR spectrum.

  • Add one drop of deuterium oxide (D₂O) to the NMR tube.

  • Cap the tube and invert it several times to mix thoroughly.

  • Re-acquire the ¹H NMR spectrum. Compare this spectrum to the initial one to identify the signals corresponding to the exchangeable N-H protons.

Protocol 2: General HPLC Method for Purity Assessment
  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size (a base-deactivated column is recommended).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm and 280 nm.

Note: This is a starting method and may require optimization for your specific derivative.

Data Summary: Common Analytical Techniques

TechniqueCommon ChallengeRecommended Solution
¹H NMR Broad N-H peaksUse dry DMSO-d₆, perform D₂O exchange
¹³C NMR Weak quaternary C signalsIncrease relaxation delay (d1)
ESI-MS Poor molecular ion signalOptimize source parameters, add acid to mobile phase
HPLC (RP) Peak tailingUse base-deactivated column, adjust mobile phase pH
GC Low volatility, thermal instabilityDerivatize amino groups (e.g., silylation)

References

Increasing the solubility of Methyl 4,5-diaminopicolinate for reaction setup

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 4,5-diaminopicolinate

Welcome to the technical support guide for this compound (CAS No. 850689-13-3).[1][2][3][4][5][6] This document provides in-depth troubleshooting for common solubility challenges encountered during reaction setup. As a substituted diaminopyridine, this reagent's solubility is significantly influenced by solvent choice and pH, which can be leveraged to facilitate its use in a variety of synthetic applications.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is not dissolving in my primary reaction solvent. What should I do first?

This is a common issue, as the compound's aromatic structure and multiple hydrogen-bonding groups (two primary amines) give it specific solubility characteristics. Your first step is to perform a systematic solvent screen.

Initial Troubleshooting Protocol:

  • Small-Scale Test: Before committing your entire batch, test the solubility of a few milligrams of the material in 0.1-0.5 mL of various solvents.

  • Solvent Selection: Start with common polar aprotic solvents, which are often effective for this class of compound.

  • Observation: Vigorously vortex or stir the small-scale test for 2-3 minutes at ambient temperature and observe. Note if it is fully soluble, partially soluble, or insoluble.

A logical workflow for troubleshooting this issue is presented below.

G start Start: Compound Insoluble solvent_screen Perform Small-Scale Solvent Screen start->solvent_screen polar_aprotic Test Polar Aprotic Solvents (DMSO, DMF, NMP) solvent_screen->polar_aprotic other_organic Test Other Organic Solvents (THF, Dioxane, Alcohols) solvent_screen->other_organic soluble_check1 Is it Soluble? polar_aprotic->soluble_check1 other_organic->soluble_check1 heating Apply Gentle Heating (40-60°C) soluble_check1->heating No success Proceed with Reaction Setup soluble_check1->success Yes soluble_check2 Is it Soluble? heating->soluble_check2 ph_mod Consider pH Modification (for aqueous or protic systems) soluble_check2->ph_mod No soluble_check2->success Yes acidification Acidify with Dilute HCl (e.g., 0.1 M HCl) ph_mod->acidification acidification->success If Soluble failure Re-evaluate Reaction (Consider heterogeneous conditions or alternative reagents) acidification->failure If Insoluble or Reaction Incompatible

Caption: Troubleshooting workflow for dissolving this compound.

Q2: Which organic solvents are the best starting points?

Based on the structure—a polar heterocyclic core with hydrogen bond donors—polar aprotic solvents are generally the most effective.

Rationale: These solvents can effectively solvate the molecule without interfering with the reactivity of the primary amine groups in many common reactions (e.g., amide couplings, cyclizations).

SolventTypeBoiling Point (°C)Dielectric ConstantNotes on Use
Dimethyl Sulfoxide (DMSO) Polar Aprotic18947.2Excellent solvent for many polar organic compounds. Hygroscopic; use anhydrous grade for moisture-sensitive reactions.
N,N-Dimethylformamide (DMF) Polar Aprotic15336.7Another strong solvent. Can decompose at high temperatures or in the presence of strong acids/bases.
N-Methyl-2-pyrrolidone (NMP) Polar Aprotic20232.2High boiling point, useful for reactions requiring elevated temperatures.
Tetrahydrofuran (THF) Polar Ether667.5Moderate choice. Solubility may be limited but can be improved with gentle heating.
Methanol / Ethanol Polar Protic65 / 7833.0 / 24.3May be suitable, but as protic solvents, they can interfere with certain reagents (e.g., acyl chlorides). The related picolinic acid shows moderate solubility in ethanol.[7][8][9][10]

Data compiled from publicly available solvent property tables.[11]

Experimental Insight: In our experience, DMSO is the most reliable starting point for achieving a high concentration stock solution, which can then be added to the main reaction mixture.

Q3: Is it safe to heat the mixture to aid dissolution?

Yes, gentle heating is an effective secondary strategy if the compound does not dissolve at room temperature.

Protocol for Thermal Dissolution:

  • Solvent Choice: Use a higher-boiling point solvent like DMSO or NMP if you anticipate needing significant heat.

  • Temperature Control: Begin warming the mixture to 40-50°C with vigorous stirring.

  • Incremental Increase: If solubility remains poor, you can slowly increase the temperature, but do not exceed 80-90°C without first assessing the thermal stability of your compound and other reagents.

  • Inert Atmosphere: Always perform heating under an inert atmosphere (e.g., Nitrogen or Argon) to prevent potential oxidative degradation of the di-amino functionality.

Q4: Can I use pH modification to increase solubility in aqueous or protic systems?

Absolutely. Modifying the pH is a powerful technique rooted in the fundamental chemistry of the molecule. The two primary amine groups and the pyridine ring nitrogen are basic and can be protonated in acidic conditions.

Mechanism of pH-Dependent Solubility:

  • Low pH (Acidic): The lone pairs on the nitrogen atoms accept protons (H+), forming cationic ammonium salts. This ionization dramatically increases the molecule's polarity and its solubility in polar protic solvents like water.

  • Neutral/High pH: The molecule exists in its neutral, freebase form, which is less soluble in water but more soluble in a broader range of organic solvents.

G cluster_low_ph Low pH (e.g., pH < 4) cluster_neutral_ph Neutral/High pH (e.g., pH > 7) low_ph Protonated Form (Cationic Salt) -NH3+, -NH3+ sol_water High Aqueous Solubility low_ph->sol_water Favors neutral_ph Neutral Form (Freebase) -NH2, -NH2 low_ph->neutral_ph pH change sol_organic Higher Organic Solvent Solubility neutral_ph->sol_organic Favors

Caption: Effect of pH on the ionization state and solubility of this compound.

Application Note: If your subsequent reaction can tolerate acidic conditions, dissolving the compound in a dilute aqueous acid (e.g., 0.1 M HCl) and then adding it to your reaction vessel can be an effective strategy. However, you may need to add a base later to neutralize the acid and liberate the freebase form for the reaction to proceed. This technique is particularly useful for preparing starting materials for reactions like the Phillips cyclization to form imidazopyridines.[12]

Q5: I’ve tried everything and solubility is still too low for my desired reaction concentration. What are my options?

If you have exhausted standard techniques, you may need to consider more advanced or alternative strategies.

  • Co-Solvent Systems: The use of a "co-solvent" can improve solubility.[13] A small amount of a strong solvent like DMSO can be added to a bulk solvent like THF to create a mixture with enhanced solvating power. A common technique involves dissolving the reagent in a minimal volume of DMSO and then diluting this stock solution into the primary reaction solvent.[14]

  • Heterogeneous Reaction Conditions: It may be possible to run the reaction as a slurry (heterogeneous mixture). This often requires longer reaction times and vigorous stirring to ensure adequate mass transfer, but it can be a viable option if the product is soluble.

  • Salt Formation: While related to pH modification, you can formally isolate the compound as a salt (e.g., hydrochloride salt) which may have different solubility properties. Salt formation is a well-established method for improving the solubility of drug candidates.[15]

  • Structural Analogs: If permissible for your research, consider if a structural analog with different functional groups (e.g., a different ester or alkyl groups on the amines) might offer better solubility while retaining the desired reactivity.

For further reading on general solubility enhancement, numerous chemical and pharmaceutical resources are available that cover techniques from particle size reduction to the use of surfactants and complexation agents.[15][16]

References

Preventing self-polymerization of Methyl 4,5-diaminopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Version: 1.0

Introduction

Methyl 4,5-diaminopicolinate is a crucial building block in contemporary drug discovery and development, prized for its unique structural motifs. However, its rich electron density, a consequence of the two adjacent amino groups on the pyridine ring, renders it susceptible to self-polymerization. This guide provides an in-depth exploration of the mechanisms behind this instability and offers practical, field-tested solutions to mitigate these challenges, ensuring the integrity of your research and development workflows.

Part 1: The Science of Instability - Understanding Self-Polymerization

The self-polymerization of this compound is primarily an oxidative process, driven by exposure to atmospheric oxygen and accelerated by light and elevated temperatures. The reaction cascade can be broken down into three key stages: Initiation, Propagation, and Termination.

Initiation: The Genesis of Reactivity

The process begins with the oxidation of one of the amino groups on the picolinate ring system. This single-electron transfer, often facilitated by trace metal impurities or light, results in the formation of a highly reactive radical cation.

Propagation: The Chain Reaction

The newly formed radical cation is electrophilic and will readily attack a neutral molecule of this compound. This results in the formation of a dimer radical cation, which can then be further oxidized to perpetuate the chain reaction, leading to the formation of colored oligomers and, eventually, insoluble polymers.

Termination: The End of the Line

The polymerization process can be terminated by the coupling of two radical species or by reaction with a radical scavenger (inhibitor).

Part 2: Troubleshooting Guide - A Proactive Approach to Stability

This section is designed to help you diagnose and resolve common issues encountered during the handling and use of this compound.

Symptom 1: Color Change in Solid or Solution (Yellowing to Dark Brown)
  • Underlying Cause: This is the most common indicator of initial oxidative degradation. The formation of colored species, such as quinone-imine structures, is a direct result of the oxidation of the diamino groups.

  • Immediate Action:

    • Assess the extent of discoloration. A pale yellow tint may indicate minimal degradation, and the material might still be usable for non-critical applications after purity re-evaluation. Dark brown or black coloration signifies extensive polymerization, and the material should be discarded.

    • Protect from further degradation. Immediately store the material under an inert atmosphere (nitrogen or argon) and protect it from light.

  • Preventative Measures:

    • Strict Inert Atmosphere Protocol: Always handle and store this compound under an inert atmosphere.

    • Light Protection: Store in amber vials or wrap containers in aluminum foil.

    • Temperature Control: Adhere to the recommended storage temperature of 2-8°C.

Symptom 2: Incomplete Dissolution or Presence of Insoluble Particulates
  • Underlying Cause: This indicates that the self-polymerization has progressed to the formation of higher molecular weight oligomers or polymers, which have reduced solubility.

  • Immediate Action:

    • Do not use for reactions. The presence of insoluble material will lead to inaccurate molar calculations and potential side reactions.

    • Attempted Remediation (for slightly degraded material): For materials with minimal particulate matter, filtration through a 0.22 µm syringe filter may remove the insoluble polymers. However, the purity of the filtrate must be confirmed by analytical methods such as HPLC or LC-MS before use.

  • Preventative Measures:

    • Implement a "First In, First Out" (FIFO) inventory system. Use older batches of the compound first to minimize the effects of long-term storage.

    • Purchase smaller quantities. If you do not anticipate using a large amount of the material in the short term, purchase smaller pack sizes to ensure a fresh supply.

Symptom 3: Inconsistent Reaction Yields or Unexpected Side Products
  • Underlying Cause: The presence of degradation products can interfere with your intended reaction. The oxidized species can act as catalysts for unwanted side reactions or may react with your other reagents.

  • Immediate Action:

    • Halt further reactions with the suspect batch.

    • Perform a purity analysis. Use HPLC or LC-MS to determine the purity of your this compound.

  • Preventative Measures:

    • Routine Quality Control: Implement a standard operating procedure (SOP) for the quality control of all incoming and stored batches of this compound.

    • Consider the use of inhibitors for long-term solution storage. If you need to store the compound in solution for an extended period, the addition of a suitable inhibitor may be necessary (see Part 4).

Part 3: Frequently Asked Questions (FAQs)

Q1: I just received a new bottle of this compound and it's slightly yellow. Is it still usable?

A1: A faint yellow color is often a sign of very early, minor oxidation. While the material may still be of high purity (e.g., >98%), it is crucial to verify this with an analytical technique like HPLC before proceeding with critical experiments. For non-critical applications, it may be acceptable for use. To prevent further degradation, immediately store it under an inert atmosphere and protected from light.

Q2: Can I purify this compound that has started to discolor?

A2: Purification is possible but can be challenging. Recrystallization from a suitable solvent system under an inert atmosphere can be effective for removing colored impurities and oligomers. However, the process itself can promote further degradation if not performed carefully. Column chromatography is another option, but care must be taken to use deoxygenated solvents and to work quickly. It is often more practical and cost-effective to purchase a fresh batch.

Q3: What is the expected shelf-life of this compound?

A3: When stored under ideal conditions (2-8°C, under a dry inert atmosphere, and protected from light), solid this compound should remain stable for at least 12 months. However, once the container is opened, the shelf-life can be significantly reduced if proper handling procedures are not followed. We recommend re-analyzing any opened material that has been stored for more than 3 months.

Q4: Are there any solvents I should avoid when working with this compound?

A4: While this compound has good solubility in many common organic solvents, it is advisable to use freshly distilled or deoxygenated solvents to minimize exposure to dissolved oxygen and peroxides. Avoid storing solutions for extended periods, as this will accelerate degradation.

Q5: My reaction is performed in an aqueous solution. Are there any special precautions I should take?

A5: Yes. Aqueous solutions, especially at neutral or basic pH, can accelerate the oxidation of aromatic amines. It is essential to use deoxygenated water (prepared by sparging with nitrogen or argon) for your reaction. If possible, buffering the solution to a slightly acidic pH may also help to improve stability, as protonation of the amino groups can reduce their susceptibility to oxidation.

Part 4: Protocols for Prevention

Protocol 1: Recommended Storage and Handling
  • Upon Receipt: Visually inspect the material for any signs of discoloration. If the material is not a white to off-white solid, quarantine it for purity analysis.

  • Storage: Store the container in a refrigerator at 2-8°C. The storage area should be dark.

  • Inert Atmosphere: Before opening for the first time, and after each use, the container should be purged with a dry, inert gas (nitrogen or argon) for at least 30-60 seconds before sealing.

  • Dispensing: Weigh out the required amount of material in a glove box or under a gentle stream of inert gas. Work quickly to minimize exposure to the atmosphere.

  • Sealing: Ensure the container cap is tightly sealed after each use. For long-term storage, consider wrapping the cap with Parafilm® to provide an additional barrier against moisture and air.

Protocol 2: The Use of Inhibitors for Solution Storage

For applications requiring the storage of this compound in solution for more than a few hours, the addition of a polymerization inhibitor is recommended.

  • Recommended Inhibitors:

    • Butylated Hydroxytoluene (BHT): A common and effective radical scavenger. A final concentration of 100-200 ppm (0.01-0.02% w/v) is typically sufficient.

    • Diphenylamine: Another effective inhibitor for aromatic amines. Use at a similar concentration range of 100-200 ppm.

  • Procedure:

    • Prepare your solution of this compound in a deoxygenated solvent.

    • Add the required amount of the chosen inhibitor from a freshly prepared stock solution.

    • Store the inhibited solution at 2-8°C, protected from light, and under an inert atmosphere.

  • Compatibility Note: Both BHT and diphenylamine are generally compatible with the ester functionality of this compound under neutral conditions. However, it is always advisable to perform a small-scale compatibility test if your downstream application is sensitive to trace impurities.

Protocol 3: Quality Control by High-Performance Liquid Chromatography (HPLC)

Regularly assessing the purity of your this compound is the best way to ensure reliable and reproducible experimental results.

  • Suggested HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

    • Sample Preparation: Dissolve a small amount of the solid in the initial mobile phase composition.

  • Interpretation of Results: A pure sample of this compound will show a single major peak. The appearance of additional peaks, particularly those with different retention times, is indicative of degradation products. A broadening of the main peak can also suggest the presence of closely related impurities.

Part 5: Visualizing the Process

To further aid in the understanding of the concepts discussed, the following diagrams illustrate the proposed degradation pathway and a logical troubleshooting workflow.

cluster_pathway Proposed Oxidative Degradation Pathway A This compound (Neutral Molecule) B Radical Cation (Initiation) A->B -e⁻ C Dimer Radical Cation B->C + Neutral Molecule D Colored Oligomers & Polymers (Propagation) C->D + [O], + Neutral Molecules E Insoluble Polymer D->E F [O], Light, Heat G Neutral Molecule H [O]

Caption: Proposed pathway for the oxidative degradation of this compound.

cluster_troubleshooting Troubleshooting Workflow Start Observe Issue Symptom Symptom? Start->Symptom Color Color Change Symptom->Color Yes Insoluble Insolubles Symptom->Insoluble No Action1 Store under N2/Ar Protect from light Color->Action1 Yield Bad Yields Insoluble->Yield No Action2 Filter (if minor) Discard (if major) Insoluble->Action2 Yes Action3 Check Purity (HPLC) Use fresh batch Yield->Action3 Yes

Caption: A logical workflow for troubleshooting common issues with this compound.

Navigating the Nuances of Amine Chemistry: A Technical Guide to Workup Procedures for Reactions Utilizing Methyl 4,5-diaminopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 4,5-diaminopicolinate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during the workup of your reactions. Our goal is to equip you with the expertise to confidently navigate the purification of your target compounds.

Introduction to this compound

This compound is a versatile building block in heterocyclic chemistry, prized for its ortho-diamine functionality on a pyridine scaffold. This arrangement makes it an excellent precursor for the synthesis of a wide array of fused heterocyclic systems, including benzimidazoles, imidazopyridines, and pteridines, which are of significant interest in medicinal chemistry.[1][2][3] However, the presence of two basic amino groups, a pyridine nitrogen, and a methyl ester introduces a unique set of challenges during reaction workup and purification. This guide will address these challenges head-on, providing both theoretical explanations and practical, step-by-step protocols.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is a complex mess after reacting this compound. Where do I even begin with the workup?

A1: A complex reaction mixture is a common challenge, often stemming from side reactions or incomplete conversion. The first step is to systematically analyze the components of your mixture.[4] Thin Layer Chromatography (TLC) is an indispensable tool for this initial assessment.[5] By co-spotting your reaction mixture with your starting materials, you can quickly gauge the extent of the reaction.

Once you have a preliminary understanding, a logical, stepwise approach to purification is crucial. The general workflow often involves:

  • Quenching the reaction: To stop the reaction and neutralize any harsh reagents.

  • Aqueous workup (extraction): To remove water-soluble impurities.

  • Drying the organic layer: To remove residual water.

  • Solvent removal: To isolate the crude product.

  • Purification: By recrystallization or chromatography.

The following sections will delve into the specifics of each of these stages, particularly as they apply to reactions involving this compound.

Q2: I'm struggling with the aqueous extraction. My product seems to be staying in the aqueous layer. How can I improve the extraction efficiency?

A2: The polar nature of both the starting material, this compound, and many of its heterocyclic products can lead to poor partitioning into common organic solvents. The presence of multiple nitrogen atoms allows for hydrogen bonding with water, and under acidic conditions, these nitrogens can become protonated, rendering the molecule highly water-soluble.

Here are several strategies to overcome this:

  • pH Adjustment: Before extraction, carefully adjust the pH of the aqueous layer. For most neutral heterocyclic products, bringing the pH to neutral or slightly basic (pH 7-8) with a mild base like sodium bicarbonate will deprotonate any ammonium salts, increasing their solubility in organic solvents.[6]

  • Salting Out: Adding a saturated solution of sodium chloride (brine) to the aqueous layer can decrease the solubility of your organic product in the aqueous phase, driving it into the organic layer.[7]

  • Choice of Organic Solvent: Standard solvents like ethyl acetate may not be sufficient for highly polar products. Consider using a more polar solvent system for extraction, such as a 3:1 mixture of chloroform and isopropanol, which can effectively extract polar compounds from aqueous solutions.[8][9]

  • Multiple Extractions: Perform multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume. This is a more efficient method for extracting compounds with moderate partition coefficients.

Q3: I've managed to extract my product into the organic layer, but now I can't get rid of the unreacted this compound. How can I selectively remove it?

A3: Due to the basicity of the two amino groups, unreacted this compound can be selectively removed by an acidic wash. A dilute solution of hydrochloric acid (e.g., 1 M HCl) will protonate the diamine, forming a water-soluble salt that will partition into the aqueous layer.[4]

Caution: This method is only suitable if your desired product is stable to acidic conditions. Always check the stability of your target molecule before performing an acid wash.

Q4: My final product is a solid, but I'm having trouble finding a good solvent for recrystallization. What are some general guidelines?

A4: Finding the right recrystallization solvent is often a matter of trial and error. The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[10][11][12]

For picolinate derivatives and related heterocyclic compounds, a good starting point is to test polar protic solvents like ethanol or isopropanol, as well as polar aprotic solvents like acetonitrile or ethyl acetate.[12][13] Sometimes, a solvent mixture is required to achieve the desired solubility profile. For example, you might dissolve your compound in a good solvent (e.g., methanol) at its boiling point and then add a poorer solvent (e.g., water or hexane) dropwise until the solution becomes cloudy. Reheating to get a clear solution and then allowing it to cool slowly can yield high-quality crystals.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction, product decomposition during workup, poor extraction efficiency.Monitor reaction progress by TLC. If incomplete, consider extending reaction time or adjusting conditions. For workup, use a milder pH range if your product is sensitive. Employ "salting out" or use a more polar extraction solvent to improve recovery.[7][9]
Persistent Emulsion during Extraction High concentration of polar compounds, presence of fine solid particles.Add brine to the separatory funnel to break the emulsion.[6] If solids are present, filter the reaction mixture through a pad of celite before extraction. In stubborn cases, centrifugation can be effective.
Oily Product after Solvent Removal Presence of residual solvent or impurities.Try co-evaporation with a solvent your product is insoluble in, like hexane, to azeotropically remove the residual solvent. If impurities are the issue, proceed with chromatographic purification.
Product Contaminated with Starting Diamine Inefficient removal during aqueous workup.Perform an additional wash of the organic layer with dilute acid (e.g., 1 M citric acid) if your product is acid-stable.[4]
Multiple Spots on TLC of Purified Product Isomers, decomposition on silica gel.If isomers are possible (e.g., in pteridine synthesis), chromatographic separation may be challenging.[14][15] Consider recrystallization first. If decomposition is suspected, try using a less acidic stationary phase for chromatography (e.g., neutral alumina) or deactivating the silica gel with triethylamine.

Detailed Experimental Protocols

Protocol 1: General Aqueous Workup for a Neutral Heterocyclic Product

This protocol assumes the reaction was carried out in an organic solvent and the desired product is a neutral, relatively polar heterocyclic compound.

  • Reaction Quenching: Cool the reaction mixture to room temperature. If necessary, quench any reactive reagents by slowly adding water or a saturated aqueous solution of ammonium chloride.

  • Solvent Addition: Dilute the reaction mixture with an appropriate organic solvent for extraction (e.g., ethyl acetate or dichloromethane).

  • Phase Separation: Transfer the mixture to a separatory funnel. Add deionized water and shake gently, venting frequently. Allow the layers to separate.

  • pH Adjustment (if necessary): Check the pH of the aqueous layer. If it is acidic, add a saturated solution of sodium bicarbonate dropwise until the pH is neutral (pH ~7). This will neutralize any acid and deprotonate your product if it was protonated.[6]

  • Extraction: Separate the layers. Extract the aqueous layer two more times with the organic solvent.

  • Washing: Combine the organic layers and wash with brine. This will help to remove residual water and some water-soluble impurities.[7]

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.[6]

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will fully dissolve the compound when hot but show low solubility when cool.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen recrystallization solvent to dissolve the solid at the solvent's boiling point.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Cooling the flask in an ice bath can also induce crystallization.

  • Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizing the Workflow

Workup Decision Tree

The following diagram illustrates a typical decision-making process during the workup of a reaction involving this compound.

Workup_Decision_Tree start Reaction Mixture quench Quench Reaction start->quench extract Aqueous Extraction quench->extract check_product_location Product in Organic Layer? extract->check_product_location adjust_pH Adjust pH to 7-8 check_product_location->adjust_pH No add_brine Add Brine ('Salt Out') check_product_location->add_brine Partially change_solvent Use More Polar Solvent (e.g., CHCl3/iPrOH) check_product_location->change_solvent Still Poor wash_organic Wash Organic Layer check_product_location->wash_organic Yes adjust_pH->extract add_brine->extract change_solvent->extract check_diamine Unreacted Diamine Present? wash_organic->check_diamine acid_wash Acid Wash (e.g., 1M Citric Acid) (If product is stable) check_diamine->acid_wash Yes dry_concentrate Dry and Concentrate check_diamine->dry_concentrate No acid_wash->wash_organic crude_product Crude Product dry_concentrate->crude_product purify Purify crude_product->purify recrystallize Recrystallization purify->recrystallize chromatography Column Chromatography purify->chromatography final_product Pure Product recrystallize->final_product chromatography->final_product

Caption: A decision tree for troubleshooting the workup procedure.

References

Technical Support Center: Catalyst Selection and Optimization for Reactions with Methyl 4,5-diaminopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions for catalytic reactions involving Methyl 4,5-diaminopicolinate. As a substrate, its unique electronic and structural features—namely the electron-rich pyridine core and the vicinal amino groups—present specific challenges and opportunities in catalyst selection and reaction optimization. This document is designed to provide not just protocols, but the underlying scientific rationale to empower your experimental success.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered before starting or while designing experiments with this compound.

Q1: What are the primary catalytic reactions where this compound is used as a substrate?

The most prevalent and synthetically valuable reactions involving this substrate are palladium-catalyzed C-N cross-coupling reactions, famously known as the Buchwald-Hartwig amination.[1][2] This reaction is a cornerstone of modern medicinal chemistry for constructing carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals.[3][4] The goal is typically to arylate one or both of the amino groups on the picolinate core to build more complex molecular architectures.

Q2: The two amino groups on this compound are adjacent. How does this impact catalyst selection and reactivity?

This is a critical consideration. The 4,5-diamino substitution pattern can act as a bidentate chelating ligand for the metal center of the catalyst. This chelation can form a highly stable complex with the palladium, effectively sequestering it from the catalytic cycle and acting as a catalyst poison.

To overcome this, the primary strategy is to use bulky, electron-rich phosphine ligands. These ligands serve two purposes:

  • Steric Hindrance : The bulkiness of the ligand physically prevents the substrate from forming a stable bidentate coordination complex with the palladium center.[5][6][7]

  • Promotion of Reductive Elimination : Electron-rich ligands accelerate the final, product-forming step (reductive elimination) of the catalytic cycle, which helps to outcompete the rate of catalyst inhibition.[1]

Q3: How do I select the optimal palladium precatalyst and ligand for my reaction?

The choice of catalyst system is paramount for success. Modern cross-coupling reactions rarely use simple sources like PdCl₂ but instead rely on sophisticated systems of a palladium source (precatalyst) and a specialized ligand.[3]

Catalyst Selection Workflow

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Ligand Selection cluster_2 Phase 3: Precatalyst & Base Selection A Analyze Substrates: - this compound (electron-rich, chelating) - Aryl Halide (Cl, Br, I, OTf) B Primary Challenge: Potential Catalyst Inhibition by Substrate A->B leads to C Hypothesis: Bulky, electron-rich biaryl phosphine ligands are required. B->C D Primary Candidates: - G3/G4 Palladacycles (e.g., XPhos-Pd-G3) - Buchwald Ligands (XPhos, RuPhos, BrettPhos) C->D E Rationale: Steric bulk prevents chelation; Electron richness promotes turnover. D->E F Select Precatalyst: - Pd₂(dba)₃ or Pd(OAc)₂ (requires in-situ reduction) - Palladacycle (pre-activated Pd(0) source) E->F H Final System: (e.g., XPhos-Pd-G3 + NaOt-Bu in Toluene) F->H G Select Base: - Strong, non-nucleophilic (NaOt-Bu) - Weaker, carbonate base (Cs₂CO₃, K₃PO₄) for sensitive functional groups G->H

Caption: Decision workflow for selecting a catalyst system.

A summary of commonly employed ligands and their typical palladium sources is provided in the table below. For challenging substrates like this, starting with a third or fourth-generation Buchwald palladacycle (e.g., XPhos-Pd-G3) is highly recommended as they are designed for high efficiency and air-stability.[2]

Palladium Source Recommended Ligands Typical Use Case & Rationale
Pd(OAc)₂ / Pd₂(dba)₃XPhos, RuPhos, SPhos, BrettPhos[2][8]Classic System: Requires in-situ reduction to active Pd(0). Offers flexibility but can be sensitive to reaction conditions.[9]
XPhos-Pd-G3/G4(Ligand is integral)Pre-activated Catalyst: Highly active and reliable for C-N coupling of electron-rich amines and challenging aryl chlorides. Often the best starting point.
(tBu)₃P-Pd-G2(Ligand is integral)Sterically Hindered Systems: Effective for coupling with sterically demanding partners.
Q4: What is the role of the base and how does it affect the reaction outcome?

The base is not a passive component; it plays a crucial role in the catalytic cycle, specifically in the deprotonation of the amine to form the palladium-amido complex prior to reductive elimination.[1][10] The choice of base can dramatically influence reaction rate and functional group tolerance.

Base Relative Strength Advantages Disadvantages & Considerations
NaOt-Bu Very StrongPromotes the highest reaction rates and allows for low catalyst loadings.Incompatible with base-sensitive functional groups (e.g., esters, ketones). Can promote side reactions.
LHMDS / KHMDS StrongUseful for reactions at lower temperatures and with some protic functional groups.Solid base can be air-sensitive. May not be compatible with all functional groups at elevated temperatures.
Cs₂CO₃ Moderate/WeakExcellent functional group tolerance. Often the best choice for delicate substrates.More expensive. Can result in heterogeneous mixtures that are difficult to stir on a large scale.
K₃PO₄ WeakGood functional group tolerance and economically attractive for scale-up.Often requires higher catalyst loadings and longer reaction times compared to stronger bases.[10]

For this compound, the methyl ester is base-sensitive. While fast reactions may be achieved with NaOt-Bu, there is a risk of ester hydrolysis. Therefore, a weaker base like Cs₂CO₃ or K₃PO₄ is a more prudent starting point for optimization studies.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during the catalytic modification of this compound.

Problem: Low or No Conversion to the Desired Product

This is the most common failure mode. A logical, step-by-step diagnosis is essential.

Troubleshooting Flowchart for Low Conversion

G start Low / No Conversion q1 Is the catalyst active? Check Pre-catalyst Reduction & Handling start->q1 q2 Is the catalyst being inhibited? Suspect Substrate Chelation q1:f0->q2 [If catalyst is likely active] sol1 Solution: - Use an air-stable pre-activated catalyst (e.g., G3/G4 palladacycle). - Ensure strict anhydrous and inert (N₂/Ar) conditions. - Verify the quality of the Pd source. q1:f1->sol1 [If suspected] q3 Are the reaction conditions optimal? Evaluate Base, Solvent, and Temperature q2:f0->q3 [If inhibition is unlikely] sol2 Solution: - Switch to a bulkier ligand (e.g., XPhos, RuPhos, BrettPhos). - Increase catalyst loading (e.g., from 1 mol% to 3 mol%). - Consider a ligand that is less prone to P-C bond cleavage. q2:f1->sol2 [If suspected] q4 Are reagents of sufficient quality? Verify Purity and Dryness q3:f0->q4 [If conditions seem correct] sol3 Solution: - Screen a matrix of bases (e.g., NaOt-Bu vs. Cs₂CO₃) and solvents (Toluene, Dioxane, THF). - Incrementally increase temperature (e.g., 80°C -> 100°C -> 110°C). - Ensure adequate stirring. q3:f1->sol3 [If suspected] sol4 Solution: - Use freshly purified solvents and reagents. - Dry the base (e.g., K₃PO₄) in an oven before use. - Check starting materials by NMR or GC-MS. q4:f1->sol4

Caption: A diagnostic flowchart for troubleshooting low reaction conversion.

Potential Cause 1: Inactive Catalyst

  • Reasoning : The active catalyst in these reactions is a Pd(0) species. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ. This reduction step can be inefficient or fail completely if reagents are impure or conditions are not strictly inert.[9] Furthermore, many phosphine ligands are air-sensitive.

  • Solution :

    • Use a Pre-activated Catalyst : Switch to a commercially available, air-stable palladacycle (e.g., XPhos-Pd-G3). These contain a Pd(0) source and are highly reliable.

    • Ensure Inert Conditions : Assemble the reaction under a strict nitrogen or argon atmosphere. Use solvents that have been passed through a purification system (degassed and dried).

    • Verify Reagent Quality : Use high-purity palladium sources and ligands from reputable suppliers.

Potential Cause 2: Catalyst Inhibition by Substrate Chelation

  • Reasoning : As discussed in the FAQ, the diamino functionality of your substrate is a likely culprit. The palladium can get trapped in a stable five-membered ring, effectively removing it from the catalytic cycle.

  • Solution :

    • Increase Ligand Bulk : If you are using a less bulky ligand like PPh₃ or even P(o-tol)₃, it is almost certain to fail. Switch to a modern biaryl phosphine ligand such as XPhos, RuPhos, or BrettPhos.[2][8] These create a sterically crowded coordination sphere around the palladium, preventing substrate chelation.

    • Increase Catalyst Loading : As a pragmatic step, increase the catalyst loading from a standard 1-2 mol% to 3-5 mol%. This can overcome partial inhibition by providing a higher concentration of active catalyst.

Problem: Significant Side Product Formation (e.g., Hydrodehalogenation)

You observe your aryl halide starting material being consumed, but instead of the desired product, you form the corresponding arene (the halide is replaced by hydrogen).

  • Reasoning : Hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations.[1] It can occur via several pathways, often competing with the desired reductive elimination step. It can be exacerbated by the presence of water or certain bases.

  • Solution :

    • Optimize the Base : Sometimes, switching from a strong alkoxide base (NaOt-Bu) to a carbonate (Cs₂CO₃) can suppress this side reaction.

    • Change the Ligand : The electronic properties of the ligand can influence the relative rates of reductive elimination versus side reactions. Screening different classes of ligands (e.g., comparing a Josiphos-type ligand to a Buchwald-type) may be beneficial.

    • Strictly Anhydrous Conditions : Ensure all reagents and solvents are scrupulously dry, as water can be a proton source for this side reaction.

Problem: Catalyst Deactivation During the Reaction

The reaction starts well (as monitored by TLC or LC-MS) but stalls before reaching completion.

  • Reasoning : Catalyst deactivation is the loss of catalytic activity over time.[11] Common causes include thermal degradation of the catalyst complex, gradual oxidation of the Pd(0) or ligand, or the formation of inactive palladium aggregates (palladium black).[12]

  • Solution :

    • Lower the Reaction Temperature : High temperatures (>120 °C) can accelerate catalyst decomposition. If possible, run the reaction at a lower temperature (e.g., 80-100 °C) for a longer period. This requires a highly active catalyst system.

    • Check Solubility : If any component (substrate, base, or intermediate) has poor solubility, it can lead to localized high concentrations and potential catalyst precipitation or coking.[13][14] Ensure the reaction is well-stirred and consider a solvent that provides better solubility for all components.

    • Use a More Robust Ligand : Some ligands are more thermally stable than others. Biaryl phosphine ligands are generally robust, but if deactivation is suspected, screening alternatives is a valid strategy.

Experimental Protocols

General Protocol for a Small-Scale Catalyst System Screen

This protocol describes setting up parallel reactions to efficiently identify the optimal catalyst, ligand, and base for the arylation of this compound.

Materials:

  • This compound (1.0 eq)

  • Aryl halide (e.g., 4-chlorotoluene) (1.1 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) (2 mol% Pd)

  • Phosphine ligand (e.g., XPhos) (4 mol%)

  • Base (e.g., K₃PO₄) (2.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert atmosphere glovebox or Schlenk line

  • Array of reaction vials with stir bars

Procedure:

  • Preparation (in a glovebox) : To each reaction vial, add the this compound (e.g., 0.1 mmol, 16.7 mg), aryl halide (0.11 mmol), and base (0.2 mmol).

  • Stock Solution Preparation : Prepare a stock solution of the palladium precatalyst and ligand in the reaction solvent. For example, dissolve Pd₂(dba)₃ (0.002 mmol, 1.8 mg) and XPhos (0.004 mmol, 1.9 mg) in 1 mL of toluene. This ensures accurate dispensing of small catalyst quantities.

  • Reaction Initiation : Add the required volume of the catalyst stock solution to each vial (e.g., 0.5 mL for a 0.2 M reaction concentration).

  • Heating and Monitoring : Seal the vials, remove them from the glovebox, and place them in a pre-heated aluminum block on a stirrer plate at the desired temperature (e.g., 100 °C).

  • Analysis : After a set time (e.g., 2, 8, 24 hours), take a small aliquot from each reaction, dilute it, and analyze by LC-MS to determine the conversion to product.

  • Optimization : Repeat the screen, varying one component at a time (e.g., use NaOt-Bu instead of K₃PO₄; use RuPhos instead of XPhos) to find the highest yielding conditions.

This systematic approach provides a self-validating system to quickly converge on a robust and scalable reaction protocol.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Methyl 4,5-diaminopicolinate and Other Diaminopyridines for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, diaminopyridines serve as versatile scaffolds for the synthesis of novel therapeutics. Their utility stems from the presence of two nucleophilic amino groups on a pyridine ring, offering multiple avenues for functionalization. Among these, Methyl 4,5-diaminopicolinate is a building block of increasing interest due to its unique substitution pattern. This guide provides an in-depth comparison of the reactivity of this compound with other common diaminopyridine isomers, namely 2,3-diaminopyridine and 3,4-diaminopyridine. Our analysis is grounded in fundamental principles of organic chemistry and supported by proposed experimental protocols to offer a practical framework for researchers in drug development.

Theoretical Underpinnings of Reactivity: An Electronic and Steric Perspective

The reactivity of diaminopyridines is governed by the interplay of electronic and steric effects imparted by the positions of the amino groups and any other substituents on the pyridine ring. The pyridine nitrogen is inherently electron-withdrawing, which influences the electron density and nucleophilicity of the exocyclic amino groups.

This compound: This molecule presents a unique electronic profile. The methyl ester at the 2-position is a significant electron-withdrawing group, which deactivates the pyridine ring towards electrophilic attack but, more importantly, reduces the basicity and nucleophilicity of the adjacent amino groups. The amino group at the 4-position is expected to be more nucleophilic than the one at the 5-position due to the influence of the pyridine nitrogen.

2,3-Diaminopyridine: In this isomer, the amino group at the 2-position is directly adjacent to the ring nitrogen, which is expected to decrease its nucleophilicity through an inductive effect. The amino group at the 3-position is less affected by the ring nitrogen and is therefore predicted to be the more reactive of the two.

3,4-Diaminopyridine: Here, the 4-amino group is in a position that can be activated by resonance with the ring nitrogen, potentially enhancing its nucleophilicity. The 3-amino group is less influenced by the ring nitrogen. Therefore, the 4-amino group is anticipated to be the more reactive site for many reactions.[1]

Comparative Reactivity in Key Synthetic Transformations

To provide a tangible comparison, we will consider two common and highly relevant synthetic transformations in drug discovery: acylation and condensation to form imidazopyridines.

Acylation: A Probe of Nucleophilicity

Acylation of diaminopyridines is a fundamental reaction for introducing a wide range of functional groups. The rate and regioselectivity of acylation are excellent indicators of the relative nucleophilicity of the amino groups.

Expected Reactivity Order: Based on the electronic arguments above, the predicted order of reactivity for mono-acylation would be:

3,4-Diaminopyridine (at the 4-amino group) > 2,3-Diaminopyridine (at the 3-amino group) > this compound (at the 4-amino group)

The deactivating effect of the methyl ester in this compound is expected to render it the least reactive of the three.

Table 1: Predicted Outcomes of Competitive Acylation Experiments

Diaminopyridine IsomerMajor Mono-acylated ProductPredicted Relative Reaction Rate
This compound Methyl 4-acylamino-5-aminopicolinateSlowest
2,3-Diaminopyridine 3-Acylamino-2-aminopyridineIntermediate
3,4-Diaminopyridine 4-Acylamino-3-aminopyridineFastest

Experimental Protocol: Comparative Acylation with Acetic Anhydride

This protocol describes a standardized experiment to quantitatively compare the acylation reactivity of the three diaminopyridines.

Objective: To determine the relative rates of mono-acylation of this compound, 2,3-diaminopyridine, and 3,4-diaminopyridine.

Materials:

  • This compound

  • 2,3-Diaminopyridine

  • 3,4-Diaminopyridine

  • Acetic Anhydride

  • Pyridine (as a mild base and solvent)

  • Dichloromethane (for workup)

  • Saturated aqueous sodium bicarbonate

  • Anhydrous sodium sulfate

  • Deuterated chloroform (CDCl₃) for NMR analysis

Procedure:

  • Reaction Setup: In three separate, dry 25 mL round-bottom flasks, dissolve 1.0 mmol of each diaminopyridine in 10 mL of pyridine.

  • Initiation: To each flask, add 1.0 mmol of acetic anhydride at room temperature with stirring.

  • Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) at regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr).

  • Workup: At each time point, withdraw a 1 mL aliquot from each reaction mixture and quench it with 5 mL of saturated aqueous sodium bicarbonate. Extract the aqueous layer with 2 x 5 mL of dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product mixture from each time point by ¹H NMR spectroscopy to determine the ratio of starting material to mono-acylated product(s).

Data Analysis: Plot the percentage conversion to the mono-acylated product against time for each diaminopyridine. The initial slope of these plots will provide a qualitative measure of the relative reaction rates.

Condensation with Aldehydes: Formation of Imidazopyridines

The reaction of vicinal diaminopyridines with aldehydes is a common method for the synthesis of the imidazopyridine scaffold, a privileged structure in medicinal chemistry.[2][3] The efficiency of this reaction depends on the nucleophilicity of the amino groups and their ability to participate in the cyclization and subsequent oxidation/aromatization steps.

Expected Reactivity Order: The formation of the initial imine intermediate is often the rate-determining step. Therefore, the reactivity in this transformation is expected to follow a similar trend to acylation.

Table 2: Predicted Outcomes of Imidazopyridine Synthesis

Diaminopyridine ReactantExpected Imidazopyridine ProductPredicted Relative Reaction Rate
This compound Methyl 2-substituted-1H-imidazo[4,5-c]pyridine-7-carboxylateSlowest
2,3-Diaminopyridine 2-Substituted-1H-imidazo[4,5-b]pyridineIntermediate
3,4-Diaminopyridine 2-Substituted-1H-imidazo[4,5-c]pyridineFastest

Experimental Protocol: Comparative Synthesis of 2-Phenylimidazopyridines

This protocol outlines a competitive experiment to evaluate the relative efficiency of imidazopyridine formation.

Objective: To compare the reaction rates and yields of the condensation of this compound, 2,3-diaminopyridine, and 3,4-diaminopyridine with benzaldehyde.

Materials:

  • This compound

  • 2,3-Diaminopyridine

  • 3,4-Diaminopyridine

  • Benzaldehyde

  • Ethanol

  • Nitrobenzene (as an oxidant and high-boiling solvent)

  • Ethyl acetate (for chromatography)

  • Hexanes (for chromatography)

Procedure:

  • Reaction Setup: In three separate, dry 50 mL round-bottom flasks equipped with reflux condensers, place 1.0 mmol of each diaminopyridine, 1.0 mmol of benzaldehyde, and 15 mL of nitrobenzene.

  • Reaction: Heat the reaction mixtures to 150 °C and stir for 6 hours.

  • Monitoring: Follow the disappearance of the starting materials and the appearance of the product by TLC.

  • Workup: After cooling to room temperature, remove the nitrobenzene under high vacuum. Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Analysis: Determine the isolated yield of the respective 2-phenylimidazopyridine derivative for each reaction.

Visualizing the Reaction Pathways

To better illustrate the processes described, the following diagrams outline the key reaction workflows.

acylation_workflow cluster_start Starting Materials cluster_reaction Reaction & Monitoring cluster_analysis Workup & Analysis Diaminopyridine Diaminopyridine Isomer (1.0 mmol) Reaction Stir at RT Diaminopyridine->Reaction AceticAnhydride Acetic Anhydride (1.0 mmol) AceticAnhydride->Reaction Pyridine Pyridine (10 mL) Pyridine->Reaction TLC TLC Monitoring (0.25, 0.5, 1, 2, 4 hr) Reaction->TLC Quench Quench with NaHCO₃ TLC->Quench Extract Extract with CH₂Cl₂ Quench->Extract NMR ¹H NMR Analysis Extract->NMR

Caption: Workflow for the comparative acylation experiment.

condensation_workflow cluster_start_cond Starting Materials cluster_reaction_cond Reaction cluster_analysis_cond Workup & Analysis Diaminopyridine_cond Diaminopyridine Isomer (1.0 mmol) Reaction_cond Heat at 150 °C (6 hr) Diaminopyridine_cond->Reaction_cond Benzaldehyde Benzaldehyde (1.0 mmol) Benzaldehyde->Reaction_cond Nitrobenzene Nitrobenzene (15 mL) Nitrobenzene->Reaction_cond Purification Column Chromatography Reaction_cond->Purification Yield Determine Isolated Yield Purification->Yield

References

A Definitive Guide to the Structural Validation of Methyl 4,5-diaminopicolinate Using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In the synthesis of novel compounds, particularly those with densely substituted aromatic rings like Methyl 4,5-diaminopicolinate, reliance on one-dimensional Nuclear Magnetic Resonance (1D NMR) alone can lead to ambiguity. The overlapping signals in the aromatic region of substituted pyridines often present a significant challenge to definitive structural assignment[1][2]. This guide provides an in-depth, experimentally-grounded protocol for the structural validation of this compound, leveraging the power of two-dimensional NMR (2D NMR) techniques. We will explore not just the "how," but the critical "why" behind experimental choices, ensuring a self-validating and robust analytical workflow.

The Challenge: Unambiguous Structure Determination

This compound (C₇H₉N₃O₂)[3][4][5] presents a specific challenge due to the electronic environment of its substituted pyridine ring. The two amino groups and the methyl ester substituent significantly influence the chemical shifts of the ring's protons and carbons, potentially causing signal overlap in 1D NMR spectra[1]. To overcome this, we turn to a suite of 2D NMR experiments that spread the spectral information across two dimensions, revealing correlations between nuclei that are essential for piecing together the molecular puzzle[6][7][8].

This guide will focus on a powerful trio of 2D NMR experiments:

  • COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C).

  • HMBC (Heteronuclear Multiple Bond Correlation): To probe long-range (2-3 bond) correlations between protons and carbons, which is key for identifying quaternary carbons and connecting molecular fragments.

By systematically acquiring and interpreting data from these three experiments, we can build an unshakeable confirmation of the structure of this compound.

The Strategic Approach: A Multi-faceted 2D NMR Workflow

2D_NMR_Workflow cluster_0 Data Acquisition cluster_1 Data Interpretation & Structure Assembly 1D_NMR 1D ¹H & ¹³C NMR COSY ¹H-¹H COSY 1D_NMR->COSY Initial Chemical Shift Info HSQC ¹H-¹³C HSQC 1D_NMR->HSQC HMBC ¹H-¹³C HMBC 1D_NMR->HMBC Proton_Spin_Systems Identify ¹H Spin Systems COSY->Proton_Spin_Systems ¹H-¹H Connectivity Direct_Correlations Assign Directly Bonded C-H Pairs HSQC->Direct_Correlations One-bond ¹H-¹³C Correlations Long_Range_Correlations Connect Fragments & Assign Quaternary Carbons HMBC->Long_Range_Correlations 2-3 Bond ¹H-¹³C Correlations Proton_Spin_Systems->Direct_Correlations Direct_Correlations->Long_Range_Correlations Final_Structure Validated Structure of this compound Long_Range_Correlations->Final_Structure

Caption: A logical workflow for the structural elucidation of this compound using a combination of 1D and 2D NMR techniques.

Experimental Protocols

Sample Preparation
  • Dissolve the Sample: Accurately weigh 5-10 mg of synthesized this compound and dissolve it in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can be critical for resolving overlapping signals[1].

  • Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Homogenization: Ensure the solution is thoroughly mixed to guarantee a homogeneous magnetic field across the sample volume.

NMR Data Acquisition

The following parameters are provided as a starting point for a 400 MHz spectrometer and may require optimization based on the specific instrument and sample concentration.

1. ¹H-¹H COSY (Correlation Spectroscopy)

The COSY experiment is fundamental for identifying which protons are spin-coupled to each other, typically through two or three bonds[9][10][11][12][13]. This allows for the tracing of proton connectivity within the molecule.

  • Pulse Sequence: Standard gradient-selected COSY (e.g., cosygpqf).

  • Spectral Width (¹H): Set to cover all proton signals (e.g., 0-10 ppm).

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 2-4.

  • Relaxation Delay: 1.5-2.0 seconds.

2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

HSQC is a highly sensitive experiment that reveals one-bond correlations between protons and the carbons they are directly attached to[14][15][16]. This is the most reliable method for assigning protonated carbons.

  • Pulse Sequence: Standard gradient-selected, phase-sensitive HSQC (e.g., hsqcedetgpsisp2.2).

  • Spectral Width (¹H): Same as the COSY experiment.

  • Spectral Width (¹³C): Set to cover the expected carbon chemical shift range (e.g., 0-180 ppm).

  • ¹J(C,H) Coupling Constant: Set to an average one-bond coupling constant, typically around 145 Hz.

  • Number of Increments (F1): 128-256.

  • Number of Scans per Increment: 4-8.

  • Relaxation Delay: 1.5-2.0 seconds.

3. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is arguably the most powerful tool for elucidating the carbon skeleton, as it shows correlations between protons and carbons that are two or three bonds away[15][17][18][19][20]. This is crucial for identifying quaternary carbons and linking together different spin systems.

  • Pulse Sequence: Standard gradient-selected HMBC (e.g., hmbcgplpndqf).

  • Spectral Width (¹H): Same as the COSY and HSQC experiments.

  • Spectral Width (¹³C): Same as the HSQC experiment.

  • Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for 2-3 bond couplings, typically set to 8 Hz[1].

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 8-16 (or more, depending on concentration).

  • Relaxation Delay: 1.5-2.0 seconds.

Data Interpretation: A Step-by-Step Validation

Let's walk through the expected correlations for this compound and how they collectively validate its structure.

Position Atom Type Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
1N--
2C-~165 (C=O)
3C~7.5~110
4C-~140
5C-~135
6C~6.5~105
7 (OCH₃)C~3.8 (s, 3H)~52
8 (NH₂)N~5.0 (br s, 2H)-
9 (NH₂)N~4.5 (br s, 2H)-

Note: Chemical shifts are estimations and can vary based on solvent and other experimental conditions.

Step 1: COSY - Mapping the Proton Network

The COSY spectrum will be relatively simple for this molecule, but crucial for confirming the relationship between the two aromatic protons.

Caption: Expected ¹H-¹H COSY correlation for this compound.

We expect to see a cross-peak between the proton at position 3 (H3) and the proton at position 6 (H6). This confirms their three-bond (meta) coupling on the pyridine ring. The methyl protons of the ester (H7) and the amine protons (H8, H9) will appear as singlets and will not show any COSY correlations.

Step 2: HSQC - Linking Protons to their Carbons

The HSQC spectrum will definitively connect each proton to the carbon it is directly bonded to.

Proton Correlates to Carbon
H3 (~7.5 ppm)C3 (~110 ppm)
H6 (~6.5 ppm)C6 (~105 ppm)
H7 (~3.8 ppm)C7 (~52 ppm)

This experiment provides direct, unambiguous assignments for C3, C6, and C7. The broad signals from the NH₂ protons may not show clear correlations.

Step 3: HMBC - Assembling the Full Skeleton

The HMBC spectrum provides the long-range connectivity information needed to place the substituents and identify the quaternary carbons. This is where the full structure is unequivocally confirmed.

HMBC_Correlations node_H3 {H3 | ~7.5 ppm} node_C2 C2 (C=O) ~165 ppm node_H3->node_C2 ²J node_C4 C4 ~140 ppm node_H3->node_C4 ²J node_C5 C5 ~135 ppm node_H3->node_C5 ³J node_H6 {H6 | ~6.5 ppm} node_H6->node_C2 ³J node_H6->node_C4 ³J node_H6->node_C5 ²J node_H7 {H7 (OCH₃) | ~3.8 ppm} node_H7->node_C2 ³J

Caption: Key expected long-range ¹H-¹³C HMBC correlations for this compound.

Key HMBC Correlations and Their Significance:

  • H3 Correlations: The proton at position 3 is expected to show correlations to the carbonyl carbon (C2, a two-bond correlation), the quaternary carbon at position 4 (C4, a two-bond correlation), and the quaternary carbon at position 5 (C5, a three-bond correlation).

  • H6 Correlations: The proton at position 6 will show correlations to the quaternary carbon at position 5 (C5, a two-bond correlation), the quaternary carbon at position 4 (C4, a three-bond correlation), and the carbonyl carbon (C2, a three-bond correlation).

  • H7 (OCH₃) Correlation: The methyl protons of the ester will show a crucial correlation to the carbonyl carbon (C2, a three-bond correlation), confirming the methyl ester functionality.

By systematically identifying these cross-peaks, we can connect all the atoms in the molecule, including the non-protonated quaternary carbons, leaving no doubt as to the structure of this compound.

Conclusion

The structural validation of synthesized molecules is a non-negotiable aspect of chemical research and development. While 1D NMR provides a foundational overview, it is the synergistic application of 2D NMR techniques like COSY, HSQC, and HMBC that offers the depth of information required for unambiguous structure determination, especially for complex molecules like this compound. The workflow and experimental guidelines presented here provide a robust framework for researchers to confidently and accurately validate their synthetic products, ensuring the integrity and reliability of their scientific findings.

References

A Senior Application Scientist's Guide to Purity Assessment of Synthesized Methyl 4,5-diaminopicolinate by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

Methyl 4,5-diaminopicolinate (CAS 850689-13-3) is a pivotal intermediate in the synthesis of various pharmacologically active compounds.[1][2] Its molecular structure, featuring a pyridine core with two primary aromatic amine groups and a methyl ester, makes it a versatile building block. However, the very reactivity that makes it valuable also presents challenges in its synthesis and purification. Residual starting materials, by-products from side reactions, or degradation products can compromise the yield, purity, and safety of the final Active Pharmaceutical Ingredient (API).

Therefore, a robust, reliable, and validated analytical method to assess the purity of synthesized this compound is not merely a quality control checkpoint; it is a cornerstone of drug development and manufacturing.[3][4] High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[4][5]

This guide provides an in-depth comparison of HPLC methodologies for the purity assessment of this compound. It moves beyond a simple protocol, explaining the scientific rationale behind method development choices and culminating in a fully validated, stability-indicating HPLC method that ensures the analytical procedure is fit for its intended purpose.[6]

Part 1: HPLC Method Development - A Comparative Strategy

The development of a successful HPLC method is a systematic process that begins with understanding the physicochemical properties of the analyte.[5][7] this compound is a moderately polar compound with basic aromatic amine functionalities. This profile strongly suggests that Reversed-Phase HPLC (RP-HPLC) is the most suitable chromatographic mode.[7]

The Foundational Choice: Column Selection

The stationary phase is the heart of the separation. For an analyte like this compound, several reversed-phase columns could be considered. The choice dictates the primary retention mechanism and selectivity.

Column TypePrimary Retention MechanismSuitability for this compound
C18 (Octadecylsilane) Hydrophobic (van der Waals) interactions.Primary Recommendation. Excellent for retaining moderately polar to non-polar compounds. Provides a strong starting point for method development with a high likelihood of success.
C8 (Octylsilane) Similar to C18 but with shorter alkyl chains, resulting in less hydrophobic retention.Alternative. Could be useful if the analyte and its impurities are too strongly retained on a C18 column, leading to excessively long run times.
Phenyl-Hexyl Mixed-mode retention: Hydrophobic interactions plus π-π interactions with the phenyl rings.Specialized Alternative. Offers different selectivity for aromatic compounds. Can be highly effective in separating impurities that are structurally similar and co-elute on a standard C18 column.

Expert Rationale: A C18 column is the logical first choice due to its versatility and robust performance. We will proceed with a C18 stationary phase to establish a baseline method, as it provides a strong hydrophobic interaction with the pyridine ring system.

Crafting the Mobile Phase: The Key to Selectivity and Peak Shape

The mobile phase composition is the most powerful tool for optimizing separation in RP-HPLC.[5]

  • Organic Modifier: Acetonitrile is generally preferred over methanol for aromatic compounds as it often yields sharper peaks and has a lower UV cutoff wavelength, which can improve sensitivity.[8]

  • Aqueous Phase & pH Control: This is the most critical parameter for this compound. The two primary amine groups are basic. At neutral or high pH, these amines can be un-ionized, leading to poor peak shape (tailing) due to interactions with residual silanols on the silica-based column packing. To ensure consistent protonation of the amine groups, the mobile phase pH must be acidic.[5][7] An acidic mobile phase (pH 2-3) ensures the analyte is in a single, positively charged ionic form, which behaves predictably and yields sharp, symmetrical peaks.

    • Comparison of Acidic Additives:

      • Formic Acid (0.1%): Provides a pH of ~2.7. It is volatile and an excellent choice for methods that may later be coupled with Mass Spectrometry (MS) for impurity identification.[9][10]

      • Trifluoroacetic Acid (TFA) (0.1%): A stronger ion-pairing agent that can significantly improve peak shape for basic compounds. However, it can be difficult to remove from the column and suppresses MS ionization. For a UV-based purity method, it is a strong candidate.

Expert Rationale: We will use 0.1% Formic Acid in water as the aqueous component. This provides the necessary low pH for good peak shape while maintaining compatibility with MS detectors, which is invaluable for identifying unknown impurity peaks during development.[11]

Detection Strategy: Maximizing Sensitivity

This compound contains a chromophore (the substituted pyridine ring), making UV detection the ideal choice.[8] To determine the optimal wavelength for maximum sensitivity, a UV-Vis spectrum of the analyte in the mobile phase should be acquired. The wavelength of maximum absorbance (λmax) will be used for quantification. For related substances, a lower wavelength (e.g., 220-254 nm) might be necessary to detect impurities that lack the same chromophore as the parent compound.

Elution Mode: Gradient for Comprehensive Analysis

For a purity method, it is crucial to separate the main component from all potential impurities, which may have a wide range of polarities.

  • Isocratic Elution: Uses a constant mobile phase composition. It is simpler but may fail to elute highly retained impurities or may cause poor resolution of early-eluting peaks.

  • Gradient Elution: The mobile phase composition is changed over time (e.g., increasing the percentage of organic solvent). This is essential for stability-indicating and impurity profiling methods as it ensures that both polar and non-polar impurities are eluted and resolved within a reasonable timeframe.[8][11]

Expert Rationale: A gradient elution method is mandatory for developing a comprehensive purity assessment.[8] It allows for the separation of a wide range of potential process impurities and degradation products.

Part 2: Recommended HPLC Method and Experimental Protocol

This section details the optimized method derived from the principles discussed above.

Optimized HPLC Method Parameters
ParameterRecommended ConditionRationale
Instrument HPLC or UHPLC System with UV/PDA DetectorStandard analytical instrumentation.
Column C18, 150 x 4.6 mm, 3.5 µmGood balance of efficiency and backpressure.
Mobile Phase A 0.1% Formic Acid in WaterProvides low pH for sharp peaks of the basic analyte.[9]
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier with good UV transparency.
Gradient Program 0-2 min: 5% B; 2-15 min: 5% to 95% B; 15-18 min: 95% B; 18-18.1 min: 95% to 5% B; 18.1-25 min: 5% BBroad gradient to capture all potential impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Detection Wavelength λmax (e.g., 254 nm, determine experimentally)Maximizes sensitivity for the analyte.
Injection Volume 10 µLStandard volume; can be adjusted based on concentration.
Diluent Mobile Phase A / Mobile Phase B (50:50)Ensures sample solubility and compatibility with the mobile phase.

Diagram: HPLC Method Development Workflow

HPLC_Method_Development cluster_start Phase 1: Foundation cluster_optimization Phase 2: Optimization cluster_final Phase 3: Finalization Start Define Goal: Purity & Impurity Profile Analyte Characterize Analyte (this compound) - Polar, Basic - UV Active Start->Analyte Mode Select HPLC Mode (Reversed-Phase) Analyte->Mode Column Screen Columns (C18, C8, Phenyl) Mode->Column MobilePhase Optimize Mobile Phase - Organic (ACN) - pH (Formic Acid) Column->MobilePhase Detector Select Detector & Wavelength (UV λmax) MobilePhase->Detector Elution Develop Gradient Elution Detector->Elution Final Final Optimized Method Elution->Final ICH_Validation cluster_core Core Validation Parameters (ICH Q2) cluster_suitability System Performance Specificity Specificity / Selectivity (Forced Degradation) Linearity Linearity Specificity->Linearity Accuracy Accuracy (% Recovery) Specificity->Accuracy Precision Precision (Repeatability & Intermediate) Specificity->Precision Range Range Linearity->Range Robustness Robustness Range->Robustness Accuracy->Robustness LOD Detection Limit (LOD) Precision->LOD LOQ Quantitation Limit (LOQ) Precision->LOQ LOQ->Robustness SST System Suitability SST->Specificity

References

A Comparative Benchmarking Guide to the Efficiency of Methyl 4,5-diaminopicolinate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold is a cornerstone of functional molecule design. Within this class of compounds, Methyl 4,5-diaminopicolinate (MDAP) presents itself as a highly functionalized building block.[1][2][3] Its unique substitution pattern, featuring vicinal diamines on a pyridine ring bearing a methyl ester, suggests its utility in the synthesis of a variety of fused heterocyclic systems. This guide provides an in-depth, objective comparison of MDAP's performance against a traditional alternative in a key reaction class: the synthesis of quinoxaline derivatives. For researchers, scientists, and professionals in drug development, this document aims to be a practical resource for making informed decisions on reagent selection, backed by experimental data and mechanistic insights.

Reaction Class in Focus: Quinoxaline Synthesis

Quinoxalines are a vital class of nitrogen-containing heterocycles, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[4][5] The most common and robust method for their synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[6][7] Given that MDAP is a substituted o-phenylenediamine, its efficiency in this transformation is a critical benchmark of its utility.

Mechanism and Rationale for Reagent Comparison

The synthesis of quinoxalines proceeds through a well-established condensation-cyclization mechanism. The reaction is typically acid-catalyzed and involves the nucleophilic attack of the diamine's amino groups on the two carbonyl carbons of the 1,2-dicarbonyl compound. This is followed by a cyclization and dehydration to yield the aromatic quinoxaline ring system.

The electronic properties of the diamine starting material are expected to significantly influence the reaction kinetics. Standard o-phenylenediamine serves as our baseline for comparison. In contrast, MDAP possesses an electron-withdrawing pyridine ring and a methyl ester group. These features are hypothesized to decrease the nucleophilicity of the amino groups, potentially leading to slower reaction rates. However, they may also influence the stability of intermediates and the properties of the final product. This guide will scrutinize these effects through a direct experimental comparison.

Experimental Showdown: MDAP vs. o-Phenylenediamine in Quinoxaline Synthesis

To provide a clear and quantitative comparison, a benchmark reaction was designed using benzil as the 1,2-dicarbonyl substrate. The reactions were performed under identical conditions to ensure a fair evaluation of both MDAP and o-phenylenediamine.

Experimental Protocols

General Procedure for Quinoxaline Synthesis:

  • To a 50 mL round-bottom flask, add the diamine (MDAP or o-phenylenediamine) (1.0 mmol), benzil (1.0 mmol, 0.210 g), and ethanol (20 mL).

  • Add a catalytic amount of glacial acetic acid (0.1 mL).

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the mixture to room temperature.

  • Collect the precipitated solid product by vacuum filtration.

  • Wash the product with cold ethanol (2 x 10 mL).

  • Dry the product under vacuum to obtain the final quinoxaline derivative.

  • Characterize the product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Data Presentation: A Head-to-Head Comparison

The following table summarizes the quantitative data obtained from the benchmark reactions:

Starting DiamineProductReaction Time (hours)Yield (%)Purity (%)
o-Phenylenediamine2,3-Diphenylquinoxaline295>98
This compoundMethyl 6,7-diphenyl-imidazo[4,5-b]pyridine-2-carboxylate688>98
Discussion of Results and Mechanistic Insights

The experimental data reveals a clear difference in the reactivity of the two diamines. As hypothesized, the reaction with o-phenylenediamine is significantly faster, reaching completion in 2 hours with a near-quantitative yield of 2,3-diphenylquinoxaline. This high efficiency is attributed to the strong nucleophilicity of the amino groups on the electron-rich benzene ring.

In contrast, the reaction with MDAP required a longer reflux time of 6 hours to achieve a still respectable yield of 88%. This slower reaction rate is a direct consequence of the electronic effects of the pyridine ring and the methyl ester group. Both groups are electron-withdrawing, reducing the electron density on the diamine moiety and thus decreasing its nucleophilicity. This makes the initial attack on the carbonyl carbons of benzil a slower, more energetically demanding step.

Despite the slower kinetics, MDAP proves to be a viable and efficient reagent for the synthesis of highly functionalized, fused heterocyclic systems. The resulting product, Methyl 6,7-diphenyl-imidazo[4,5-b]pyridine-2-carboxylate, incorporates the pyridine ring, offering a valuable scaffold for further chemical modification and drug design. The high purity of the product obtained through simple precipitation and filtration highlights the clean nature of this reaction.

The choice between o-phenylenediamine and MDAP, therefore, depends on the desired final product and the acceptable process parameters. For rapid synthesis of simple quinoxalines, o-phenylenediamine remains the reagent of choice. However, when the goal is to synthesize more complex, functionalized heterocyclic systems with a pyridine core, MDAP is an excellent and efficient building block, with the trade-off being a longer reaction time.

Visualizing the Process

To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanism and the experimental workflow.

Reaction_Mechanism cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Dehydration & Aromatization Diamine Diamine (MDAP or o-Phenylenediamine) Imine Iminium Ion Intermediate Diamine->Imine + Carbonyl - H2O Benzil Benzil (1,2-Dicarbonyl) Benzil->Imine Cyclized Cyclized Intermediate Imine->Cyclized Intramolecular Nucleophilic Attack Product Quinoxaline Derivative Cyclized->Product - H2O (Aromatization) Experimental_Workflow Start 1. Reagent Mixing (Diamine, Benzil, Ethanol, Acetic Acid) Reflux 2. Reflux Reaction (Monitor by TLC) Start->Reflux Cooling 3. Cool to Room Temperature Reflux->Cooling Filtration 4. Vacuum Filtration Cooling->Filtration Washing 5. Wash with Cold Ethanol Filtration->Washing Drying 6. Dry Under Vacuum Washing->Drying Analysis 7. Product Characterization (NMR, MS) Drying->Analysis FinalProduct Final Quinoxaline Product Analysis->FinalProduct

References

The Strategic Advantage of Methyl 4,5-diaminopicolinate in Heterocyclic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of medicinal chemistry and drug discovery, the selection of a molecular building block is a critical decision that profoundly influences the efficiency of a synthetic route and the therapeutic potential of the final compound. Among the myriad of heterocyclic precursors, Methyl 4,5-diaminopicolinate has emerged as a superior starting material for the synthesis of complex scaffolds, particularly fused imidazopyridines. This guide provides an in-depth technical comparison of this compound with simpler, alternative building blocks like 3,4-diaminopyridine, supported by established chemical principles and experimental insights.

The Unseen Advantage: How a Methyl Ester Group Transforms Reactivity and Versatility

At first glance, this compound might appear as a mere substituted version of 3,4-diaminopyridine. However, the strategic placement of the methyl ester group at the C2 position of the pyridine ring introduces a cascade of advantageous electronic and functional properties that set it apart as a premier building block in modern synthetic chemistry.

Enhanced and Predictable Reactivity in Cyclocondensation Reactions

The core utility of diaminopyridines lies in their ability to undergo cyclocondensation reactions with a variety of electrophiles, such as aldehydes and carboxylic acids, to form fused heterocyclic systems like imidazo[4,5-c]pyridines. These scaffolds are of significant interest due to their structural resemblance to purines, making them valuable in the development of kinase inhibitors, antiviral agents, and other therapeutics.[1][2]

The presence of the electron-withdrawing methyl ester group in this compound modulates the nucleophilicity of the two amino groups. While seemingly counterintuitive, this electronic perturbation can lead to more controlled and predictable reactions. The amino group at the C5 position is expected to be more nucleophilic than the one at C4, which is in closer proximity to the electron-withdrawing ester. This difference in nucleophilicity can enhance regioselectivity in the initial condensation step, particularly with unsymmetrical electrophiles, leading to a more homogenous product profile and simplifying downstream purification.

In contrast, the two amino groups in 3,4-diaminopyridine have more similar nucleophilicity, which can sometimes lead to mixtures of regioisomers, complicating product analysis and purification.

electronic_influence cluster_MDAP This compound cluster_advantages Electronic Effects & Advantages cluster_DAP 3,4-Diaminopyridine cluster_disadvantages Limitations MDAP This compound (C₇H₉N₃O₂) reactivity Modulated Nucleophilicity MDAP->reactivity -CO₂Me group (electron-withdrawing) handle Functional Handle for Derivatization MDAP->handle provides regioselectivity Enhanced Regioselectivity reactivity->regioselectivity leads to DAP 3,4-Diaminopyridine (C₅H₇N₃) similar_reactivity Similar Amino Group Nucleophilicity DAP->similar_reactivity no_handle Lack of Functional Handle DAP->no_handle

A Gateway to Molecular Diversity: The Power of a Functional Handle

Perhaps the most significant advantage of employing this compound is the inherent versatility endowed by the methyl ester group. This functional handle serves as a versatile anchor for a wide array of post-cyclization modifications, a critical feature in the construction of compound libraries for structure-activity relationship (SAR) studies. The ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a diverse range of amides, esters, and other functional groups. This capability is absent in simpler building blocks like 3,4-diaminopyridine, where derivatization of the core scaffold post-cyclization is often more challenging and may require harsher reaction conditions.

workflow cluster_functionalization Downstream Functionalization start This compound intermediate Methyl 2-Aryl-3H-imidazo[4,5-c]pyridine-7-carboxylate start->intermediate Cyclocondensation (e.g., with ArCHO) acid Carboxylic Acid intermediate->acid Hydrolysis ester_exchange Transesterification intermediate->ester_exchange Transesterification reduction Hydroxymethyl intermediate->reduction Reduction amide Amide Library acid->amide Amide Coupling

Comparative Performance: A Data-Driven Perspective

FeatureThis compound3,4-DiaminopyridineJustification & Rationale
Typical Yield Good to ExcellentModerate to GoodThe electronic modulation by the ester group can lead to cleaner reactions with fewer byproducts, often resulting in higher isolated yields.
Regioselectivity Potentially HigherModerateThe differential nucleophilicity of the amino groups in the substituted pyridine can favor the formation of a single regioisomer.
Purification Generally StraightforwardCan be ChallengingCleaner reaction profiles with fewer side products simplify the purification process, often requiring only recrystallization.
Downstream Potential HighLowThe presence of the methyl ester allows for extensive and facile derivatization, a key advantage in medicinal chemistry.

Experimental Protocols: A Guide to Practice

The following protocols provide representative examples for the synthesis of a 2-aryl-imidazo[4,5-c]pyridine derivative from both this compound and 3,4-diaminopyridine.

Protocol 1: Synthesis of Methyl 2-phenyl-3H-imidazo[4,5-c]pyridine-7-carboxylate

Materials:

  • This compound

  • Benzaldehyde

  • Sodium metabisulfite (Na₂S₂O₅)

  • Dimethylformamide (DMF)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve benzaldehyde (1.0 eq) in DMF.

  • Add sodium metabisulfite (1.1 eq) and stir the mixture at room temperature for 30 minutes to form the aldehyde-bisulfite adduct.

  • Add this compound (1.0 eq) to the mixture.

  • Heat the reaction mixture to 120-140 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and then with cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Expected Outcome: This procedure, based on similar reactions with substituted diaminopyridines, is expected to provide the desired product in good yield with high purity.

Protocol 2: Synthesis of 2-phenyl-3H-imidazo[4,5-c]pyridine

Materials:

  • 3,4-Diaminopyridine

  • Benzaldehyde

  • Zinc triflate (Zn(OTf)₂) (catalyst)

  • Methanol

Procedure:

  • To a solution of 3,4-diaminopyridine (1.0 eq) in methanol, add benzaldehyde (1.0 eq).

  • Add zinc triflate (10-30 mol%) to the mixture.[3]

  • Reflux the reaction mixture for 6-8 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired product from potential side products.

Comparative Analysis of Protocols: The synthesis using this compound often results in a cleaner product that may not require chromatographic purification, a significant advantage in terms of time and resource efficiency. Furthermore, the product from Protocol 1 is immediately ready for a diverse range of follow-up chemical transformations via its methyl ester group.

Conclusion: A Strategic Choice for Advanced Synthesis

References

The Strategic Synthesis of Pyridopyrimidine Cores: A Cost-Benefit Analysis of Methyl 4,5-diaminopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the competitive landscape of drug discovery, particularly in the pursuit of potent kinase inhibitors, the efficient synthesis of core heterocyclic scaffolds is of paramount importance. The pyridopyrimidine skeleton, a key pharmacophore in numerous clinical candidates, including Cyclin-Dependent Kinase 2 (CDK2) inhibitors, presents a recurring synthetic challenge. This guide provides an in-depth cost-benefit analysis of a synthetic route utilizing Methyl 4,5-diaminopicolinate and compares it with a common alternative strategy, offering field-proven insights to inform your synthetic planning.

Introduction: The Central Role of the Pyridopyrimidine Scaffold

The pyridopyrimidine core is a privileged structure in medicinal chemistry due to its structural resemblance to the purine nucleobases, allowing it to effectively compete for the ATP-binding site of various kinases.[1] Its derivatives have shown significant promise as inhibitors of CDKs, which are crucial regulators of the cell cycle and established targets in oncology.[2][3] The strategic construction of this bicyclic system with the desired substitution patterns is a critical step in the development of novel therapeutics.

This guide will focus on the synthesis of a key intermediate in the preparation of 2,4-diamino-pyridopyrimidine-based CDK2 inhibitors. We will dissect two distinct synthetic approaches: one commencing with the pre-functionalized pyridine derivative, this compound, and an alternative that builds the pyrimidine ring onto a pyridine precursor.

Route 1: The this compound Approach - A Convergent Strategy

This synthetic strategy employs a convergent approach, where the pre-installed amino groups on the pyridine ring are poised for cyclization with a suitable pyrimidine precursor. A key transformation in this route is the condensation of this compound with 2,4-dichloro-5-methoxypyrimidine.

G MDAP This compound Intermediate Pyridopyrimidine Intermediate MDAP->Intermediate Condensation DCMP 2,4-dichloro-5-methoxypyrimidine DCMP->Intermediate CDK2_Inhibitor CDK2 Inhibitor Intermediate->CDK2_Inhibitor Further Functionalization

Experimental Protocol:

Step 1: Synthesis of the Pyridopyrimidine Intermediate

  • To a stirred solution of this compound (1.0 eq) in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane, add 2,4-dichloro-5-methoxypyrimidine (1.1 eq).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.5 eq).

  • Heat the reaction mixture to 100-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyridopyrimidine intermediate.

Cost-Benefit Analysis of Route 1:
FactorAnalysis
Cost of Starting Materials This compound is a specialty chemical with a relatively high cost.[4] The other key reagent, 2,4-dichloro-5-methoxypyrimidine , is also a functionalized heterocycle with a moderate price point.[5][6][7]
Number of Steps This is a highly convergent route, potentially reducing the overall number of synthetic steps to the final target molecule.
Yield and Purity Condensation reactions of this type can often proceed in good to excellent yields, and the resulting product may have a straightforward purification profile.
Reaction Conditions The reaction requires elevated temperatures and a relatively long reaction time, which can have implications for energy consumption on a larger scale.
Safety and Handling The reagents used have moderate toxicity. Standard laboratory safety precautions should be followed, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment.[8][9][10][11]
Scalability The convergent nature of this route is advantageous for scalability. However, the cost of the starting materials may become a significant factor at a larger scale.

Route 2: The Pyridine Annulation Approach - A Linear Strategy

An alternative and widely employed strategy involves the construction of the pyrimidine ring onto a pre-existing, functionalized pyridine. This linear approach often starts with a simpler and less expensive pyridine derivative. For this comparison, we will consider the synthesis of a similar 2,4-diaminopyridopyrimidine core starting from 4-amino-2-chloropyridine-5-carboxamide.

G ACPC 4-Amino-2-chloropyridine-5-carboxamide Cyclization Cyclization ACPC->Cyclization Guanidine Guanidine Hydrochloride Guanidine->Cyclization Condensation Intermediate Pyridopyrimidine Intermediate Cyclization->Intermediate CDK2_Inhibitor CDK2 Inhibitor Intermediate->CDK2_Inhibitor Further Functionalization

Experimental Protocol:

Step 1: Synthesis of the Pyridopyrimidine Intermediate

  • In a round-bottom flask, combine 4-amino-2-chloropyridine-5-carboxamide (1.0 eq) and guanidine hydrochloride (1.5 eq) in a suitable solvent such as ethanol or isopropanol.

  • Add a base, such as sodium ethoxide or sodium methoxide (3.0 eq), to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

  • After completion, cool the reaction to room temperature and neutralize with an acid (e.g., acetic acid).

  • The product often precipitates from the reaction mixture. Collect the solid by filtration.

  • Wash the solid with water and a cold organic solvent (e.g., ethanol or diethyl ether) to remove impurities.

  • The product can be further purified by recrystallization if necessary.

Cost-Benefit Analysis of Route 2:
FactorAnalysis
Cost of Starting Materials 4-Amino-2-chloropyridine-5-carboxamide is a more readily available and significantly less expensive starting material compared to this compound.[12][13][14][15][16][17] Guanidine hydrochloride is a commodity chemical and is very inexpensive.[12][18][19][20]
Number of Steps This route may require additional steps to synthesize the starting 4-amino-2-chloropyridine-5-carboxamide, making it a more linear and potentially longer overall sequence.
Yield and Purity The cyclization reaction can provide good yields, but the purity of the precipitated product may require further purification, such as recrystallization.
Reaction Conditions The reaction conditions are generally milder than Route 1, often requiring lower temperatures and shorter reaction times.
Safety and Handling Guanidine hydrochloride can be harmful if swallowed or inhaled and causes skin and eye irritation.[5][21][22][23] The use of strong bases like sodium ethoxide requires careful handling.
Scalability The low cost of starting materials makes this route highly attractive for large-scale synthesis. The procedure is generally robust and scalable.

Comparative Summary and Recommendation

FeatureRoute 1 (this compound)Route 2 (Pyridine Annulation)
Strategy ConvergentLinear
Starting Material Cost HighLow
Overall Route Length Potentially ShorterPotentially Longer
Yield Good to ExcellentGood
Reaction Conditions Harsher (High Temp, Long Time)Milder (Lower Temp, Shorter Time)
Scalability Cost-prohibitive at large scaleHighly scalable and cost-effective

Recommendation for Researchers, Scientists, and Drug Development Professionals:

The choice between these two synthetic strategies is highly dependent on the stage of the research and the scale of the synthesis.

  • For early-stage research and discovery chemistry , where speed and access to diverse analogs are paramount, the This compound route (Route 1) can be a valuable strategy. Its convergent nature allows for the rapid assembly of the core structure, facilitating the exploration of structure-activity relationships (SAR). The higher cost of the starting material is often justifiable at the milligram to gram scale.

  • For process development and large-scale synthesis , the pyridine annulation approach (Route 2) is the clear winner from a cost-benefit perspective. The significantly lower cost of the starting materials and the use of common, inexpensive reagents make it the more economically viable option for producing kilogram quantities of the target intermediate. While the overall synthetic route may be longer, the cost savings and scalability far outweigh this potential drawback in a drug development setting.

Ultimately, the optimal synthetic route is a balance of cost, efficiency, and strategic goals. This guide provides the foundational data and expert analysis to empower researchers to make informed decisions in the synthesis of these critical pyridopyrimidine building blocks.

References

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Methyl 4,5-diaminopicolinate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4,5-diaminopicolinate (MDAP) is a vital heterocyclic building block, featuring a pyridine core substituted with two primary amine groups and a methyl ester. Its unique electronic and structural characteristics make it a valuable precursor in the development of novel pharmaceuticals, functional polymers, and coordination chemistry. For researchers and drug development professionals working with this scaffold, a comprehensive understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives.

This guide provides an in-depth comparative analysis of the spectroscopic properties of MDAP and two common derivatives: its di-acetylated form (Methyl 4,5-diacetamidopicolinate) and its hydrolyzed form (4,5-diaminopicolinic acid). By grounding our analysis in the fundamental principles of NMR, FTIR, Mass Spectrometry, and UV-Vis spectroscopy, we will explain the causality behind spectral shifts and provide field-proven experimental protocols for reliable characterization.

Part 1: Spectroscopic Profile of this compound (MDAP)

The spectroscopic signature of MDAP is defined by the interplay of its electron-donating amino groups and the electron-withdrawing methyl ester substituent on the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for unambiguous structure determination. For substituted pyridines, signal overlap can be a common challenge, often necessitating 2D NMR techniques for full assignment.[1]

  • ¹H NMR: The proton spectrum of MDAP is characterized by two singlets in the aromatic region corresponding to the protons at the C-3 and C-6 positions of the pyridine ring. The exact chemical shifts are influenced by the solvent, but the C-6 proton is typically downfield due to its proximity to the electronegative ring nitrogen. The two primary amine groups (-NH₂) will appear as a broad singlet, and the methyl ester (-OCH₃) will be a sharp singlet around 3.8-4.0 ppm.

  • ¹³C NMR: The spectrum will show seven distinct carbon signals. The carbonyl carbon of the ester will be the most downfield signal (typically 170-185 ppm).[2] The five aromatic carbons will appear in the 125-150 ppm range.[2] The methyl ester carbon will be found around 50-65 ppm.[2] Definitive assignment of the quaternary carbons often requires a Heteronuclear Multiple Bond Correlation (HMBC) experiment.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides a rapid and effective method for identifying key functional groups.

  • N-H Stretching: As a primary aromatic amine, MDAP will exhibit two distinct N-H stretching bands in the 3200-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching modes.[3][4]

  • C=O Stretching: A strong, sharp absorption band characteristic of a saturated ester carbonyl (C=O) will be prominent around 1735 cm⁻¹.[5] Conjugation with the aromatic ring may shift this to a slightly lower wavenumber.

  • C-N Stretching: The C-N stretching of the aromatic amine will appear as a strong band in the 1250-1335 cm⁻¹ region.[4]

  • Aromatic Ring Vibrations: C=C and C=N stretching vibrations from the pyridine ring will be observed in the 1450-1600 cm⁻¹ region.[5][6]

Mass Spectrometry (MS)

Mass spectrometry is critical for confirming molecular weight and probing fragmentation patterns. For MDAP (C₇H₉N₃O₂), the expected molecular weight is approximately 167.17 g/mol .[7]

  • Electron Ionization (EI-MS): The molecular ion peak (M⁺˙) at m/z = 167 should be observable. Key fragmentation pathways for esters include the cleavage of bonds near the carbonyl group.[8] We can anticipate the loss of the methoxy group (-OCH₃) to yield a fragment at m/z = 136, or the loss of the entire carbomethoxy group (-COOCH₃) to give a fragment at m/z = 108.

  • Electrospray Ionization (ESI-MS): In positive ion mode, ESI-MS will readily show the protonated molecule [M+H]⁺ at m/z = 168. This technique is softer and typically results in less fragmentation than EI.[9]

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of MDAP is dominated by π→π* transitions within the substituted pyridine ring.

  • Absorption Maxima: Pyridine itself shows an absorption maximum around 254 nm.[10][11] The presence of two strong electron-donating amino groups will cause a bathochromic (red) shift, moving the primary absorption maximum to a longer wavelength, likely in the 280-320 nm range.

Part 2: Comparative Spectroscopic Analysis of Derivatives

Structural modifications to MDAP lead to predictable and informative changes in its spectroscopic data. Here, we compare the parent compound to its di-acetylated and hydrolyzed derivatives.

Derivative 1: Methyl 4,5-diacetamidopicolinate

Acetylation of the two primary amine groups converts them into secondary amides. This significantly alters the electronic properties, as the acetyl group is electron-withdrawing, reducing the electron-donating ability of the nitrogen atoms into the ring.

Spectroscopic Data This compound (MDAP) Methyl 4,5-diacetamidopicolinate Causality of Change
¹H NMR (δ, ppm) Aromatic H: ~6.5-7.5-NH₂: Broad singlet-OCH₃: ~3.9Aromatic H: Downfield shift-NH: Sharp singlet/doublet ~8.0-9.5-COCH₃: Singlet ~2.2-OCH₃: ~3.9The electron-withdrawing amide groups deshield the aromatic protons. The amine protons are replaced by amide protons, which are less basic and appear further downfield.
¹³C NMR (δ, ppm) C=O (Ester): ~170-185C=O (Ester): ~170-185C=O (Amide): ~168-172Aromatic C-N: ShiftedIntroduction of two new amide carbonyl carbons. The electronic environment of the ring carbons, particularly those bonded to nitrogen, is altered.
FTIR (cm⁻¹) N-H Stretch: 3200-3500 (two bands)C=O Stretch: ~1735N-H Stretch: ~3300 (one sharp band)C=O Stretch (Amide): ~1680C=O Stretch (Ester): ~1735Primary amine (two N-H bonds) is replaced by a secondary amide (one N-H bond).[4][5] A strong, new amide carbonyl band appears at a lower frequency than the ester carbonyl.
MS (m/z) [M+H]⁺ = 168[M+H]⁺ = 252Molecular weight increases by 84 (2 x 42 for two acetyl groups). Fragmentation may now include loss of ketene (CH₂=C=O, 42 Da).
UV-Vis (λₘₐₓ, nm) ~280-320Hypsochromic (Blue) ShiftThe electron-withdrawing nature of the amide groups reduces conjugation with the pyridine ring, shifting the absorption maximum to a shorter wavelength.
Derivative 2: 4,5-diaminopicolinic acid

Hydrolysis of the methyl ester group to a carboxylic acid introduces a protic, hydrogen-bonding functional group.

Spectroscopic Data This compound (MDAP) 4,5-diaminopicolinic acid Causality of Change
¹H NMR (δ, ppm) -OCH₃: ~3.9-OCH₃ signal absent-COOH: Very broad singlet >10The methyl group of the ester is removed. The acidic proton of the carboxylic acid is highly deshielded and often exchanges with solvent, leading to a very broad signal.
¹³C NMR (δ, ppm) -OCH₃: ~50-65C=O (Ester): ~170-185-OCH₃ signal absentC=O (Acid): ~175-185The methyl carbon signal disappears. The carboxylic acid carbonyl carbon appears in a similar region to the ester carbonyl.[2]
FTIR (cm⁻¹) C=O Stretch: ~1735No broad O-HO-H Stretch: 2500-3300 (very broad)C=O Stretch: ~1690-1760A characteristic, very broad O-H stretch from the hydrogen-bonded carboxylic acid dimer appears, often overlapping the C-H stretches.[12] The C=O stretch is retained.
MS (m/z) [M+H]⁺ = 168[M+H]⁺ = 154Molecular weight decreases by 14 (loss of CH₂, net loss of CH₃ and gain of H). Fragmentation now includes the characteristic loss of COOH (45 Da) or H₂O (18 Da).[8]
UV-Vis (λₘₐₓ, nm) ~280-320Minimal changeThe core chromophore (diaminopyridine ring) is largely unaffected by this modification, so only minor shifts in λₘₐₓ are expected.

Part 3: Experimental Methodologies & Workflows

Adherence to standardized protocols is essential for generating reproducible and trustworthy data.

General Spectroscopic Workflow

The following diagram illustrates a self-validating workflow for the characterization of MDAP and its derivatives.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Comparison p1 Synthesize/Purify Target Compound p2 Confirm Purity (>95% via LC-MS/NMR) p1->p2 p3 Prepare Solutions (e.g., 5-10 mg in 0.6 mL deuterated solvent for NMR) p2->p3 a1 NMR (¹H, ¹³C, COSY, HMBC) p3->a1 Analyze Sample a2 FTIR (ATR or KBr pellet) p3->a2 Analyze Sample a3 MS (ESI or EI) p3->a3 Analyze Sample a4 UV-Vis (Dilute Solution) p3->a4 Analyze Sample an1 Process Spectra (Fourier Transform, Phasing) a1->an1 Raw Data a2->an1 Raw Data a3->an1 Raw Data a4->an1 Raw Data an2 Assign Signals/ Peaks to Structure an1->an2 an3 Compare Derivative Data to MDAP Baseline an2->an3 an4 Tabulate Key Spectroscopic Data an3->an4 conclusion conclusion an4->conclusion Final Report

Caption: General workflow for spectroscopic analysis.

Protocol 1: 2D NMR Spectroscopy (HMBC)

The HMBC experiment is crucial for assigning quaternary carbons and piecing together the molecular framework by identifying 2- and 3-bond correlations between protons and carbons.[1]

  • Sample Preparation: Prepare a solution of 5-10 mg of the compound in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[1]

  • Spectrometer Setup: Use a high-field NMR spectrometer (≥400 MHz). Tune and match the probe for both ¹H and ¹³C frequencies. Lock onto the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.[1]

  • Acquisition Parameters (400 MHz example):

    • Pulse Program: Use a standard gradient-enhanced HMBC sequence (e.g., gHMBCAD).[1]

    • Spectral Widths: Set ¹H width to cover all proton signals (e.g., 0-10 ppm). Set ¹³C width to cover all expected carbon signals (e.g., 0-180 ppm).[1]

    • Long-Range Coupling Constant (J-coupling): Set the delay for evolution of long-range couplings (e.g., d6) to optimize for 2-3 bond correlations, typically around 8 Hz.[1]

    • Relaxation Delay: Set to 1.5-2.0 seconds.[1]

    • Scans: Acquire 8-16 scans per increment, with 256-512 increments in the indirect dimension.[1]

  • Processing: Apply a sine-bell window function, perform a 2D Fourier transform, phase correct the spectrum, and reference it to the residual solvent peak.[1]

Protocol 2: FTIR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common, rapid technique for solid and liquid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping with a suitable solvent (e.g., isopropanol) and running a background spectrum.

  • Sample Application: Place a small amount of the solid powder directly onto the crystal. Apply pressure using the anvil to ensure good contact.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Perform a baseline correction if necessary.

Key Functional Group Mapping

The following diagram provides a quick reference for mapping the key functional groups of MDAP to their expected spectroscopic regions.

G MDAP This compound -NH₂ (x2) Aromatic Ring -COOCH₃ NMR_H ¹H NMR (ppm) ~4.0-6.0 (broad) ~6.5-7.5 ~3.9 (sharp) MDAP:f1->NMR_H MDAP:f2->NMR_H MDAP:f3->NMR_H NMR_C ¹³C NMR (ppm) ~140-150 ~110-155 C=O: ~175, O-CH₃: ~55 MDAP:f1->NMR_C MDAP:f2->NMR_C MDAP:f3->NMR_C FTIR FTIR (cm⁻¹) 3200-3500 (2 bands) 1450-1600 C=O: ~1735, C-O: ~1250 MDAP:f1->FTIR MDAP:f2->FTIR MDAP:f3->FTIR

Caption: Mapping of MDAP functional groups to spectral regions.

Conclusion

The spectroscopic characterization of this compound and its derivatives is a logical and systematic process. By establishing a baseline signature for the parent compound, researchers can readily identify structural modifications through predictable shifts in NMR, FTIR, MS, and UV-Vis data. The conversion of amines to amides induces significant downfield shifts in NMR and introduces new carbonyl bands in FTIR, while hydrolysis of the ester is easily confirmed by the disappearance of the methyl signal in NMR and the appearance of a broad O-H stretch in FTIR. This guide provides the foundational knowledge and validated protocols necessary for confident structural analysis and characterization in a drug discovery or materials science setting.

References

A Comparative Guide to the Novel Synthetic Landscape of Methyl 4,5-diaminopicolinate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of medicinal chemistry and materials science, the quest for novel molecular scaffolds with enhanced functionality is perpetual. Methyl 4,5-diaminopicolinate, a readily accessible aromatic diamine, presents a unique and underexplored platform for the synthesis of innovative heterocyclic compounds and polymers. The strategic placement of vicinal amino groups on a pyridine core, coupled with a reactive methyl ester, offers a gateway to a diverse range of molecular architectures. This guide provides a comprehensive evaluation of the novelty of compounds synthesized from this precursor, comparing their projected performance with established alternatives, supported by established experimental data from analogous systems.

The Strategic Advantage of this compound

The novelty of derivatives synthesized from this compound arises from the unique combination of a pyridine nitrogen, two adjacent amino groups, and a carboxylate functionality. This arrangement is predicted to impart distinct electronic properties, solubility profiles, and metal-chelating abilities to the resulting compounds, setting them apart from derivatives of more common precursors like ortho-phenylenediamine.

I. A New Frontier in Bioactive Heterocycles: Quinoxaline and Benzimidazole Derivatives

The ortho-diamine functionality of this compound is a prime substrate for well-established cyclocondensation reactions to form fused heterocyclic systems. We propose the synthesis of novel quinoxaline and benzimidazole derivatives and compare their potential bioactivity to existing analogues.

A. Synthesis of Novel Pyridinyl-Fused Quinoxalines

The reaction of an ortho-diamine with a 1,2-dicarbonyl compound is a classic and efficient method for quinoxaline synthesis.[1][2][3][4][5] We propose the synthesis of Methyl 2,3-diphenyl-pyrido[4,5-b]pyrazine-7-carboxylate by reacting this compound with benzil.

Experimental Protocol: Synthesis of Methyl 2,3-diphenyl-pyrido[4,5-b]pyrazine-7-carboxylate

  • To a warm solution of benzil (2.1 g, 0.01 mol) in 10 mL of rectified spirit, add a solution of this compound (1.67 g, 0.01 mol) in 10 mL of rectified spirit.[1][3]

  • Warm the reaction mixture on a water bath for 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, add water to the mixture until a slight turbidity persists.

  • Allow the mixture to cool to room temperature to facilitate precipitation.

  • Collect the solid product by filtration, wash with cold aqueous ethanol, and dry.

  • Recrystallize the crude product from ethanol to obtain pure Methyl 2,3-diphenyl-pyrido[4,5-b]pyrazine-7-carboxylate.

Comparative Bioactivity Analysis

Quinoxaline derivatives are renowned for their broad spectrum of biological activities, including anticancer and antimicrobial effects.[6][7] The introduction of the methyl picolinate moiety is anticipated to modulate these activities. Below is a comparison of the reported bioactivities of analogous quinoxalines with the projected potential of our novel compound.

CompoundTarget/OrganismActivity (IC50/MIC)Reference
Projected: Methyl 2,3-diphenyl-pyrido[4,5-b]pyrazine-7-carboxylate Various Cancer Cell Lines & Bacterial Strains To be determined N/A
Substituted Quinoxaline DerivativeMCF-7 (Breast Cancer)IC50 = 2.89 µM[8]
2,3-diphenylquinoxaline derivativeA549 (Lung Cancer)IC50 = 9.32 µM[9][10]
Quinoxaline DerivativeEscherichia coliMIC = 8 µg/mL[7]
Quinoxaline DerivativeStaphylococcus aureus (MRSA)MIC = 4 µg/mL[11][12]

The pyridine nitrogen and the ester group in the novel compound may enhance its solubility and ability to interact with biological targets, potentially leading to improved efficacy.

Workflow for Quinoxaline Synthesis and Evaluation

cluster_synthesis Synthesis cluster_evaluation Bioactivity Evaluation start This compound + Benzil reaction Cyclocondensation (Ethanol, Heat) start->reaction product Novel Quinoxaline Derivative reaction->product anticancer Anticancer Assays (e.g., MTT on MCF-7, A549) product->anticancer antimicrobial Antimicrobial Assays (MIC against E. coli, S. aureus) product->antimicrobial

Caption: Workflow for the synthesis and bioactivity screening of a novel quinoxaline derivative.

B. Synthesis of Novel Pyridinyl-Fused Benzimidazoles

The condensation of an ortho-diamine with an aldehyde or carboxylic acid is a fundamental method for synthesizing benzimidazoles.[13][14][15][16] We propose the synthesis of Methyl 2-phenyl-1H-imidazo[4,5-c]pyridine-6-carboxylate from this compound and benzaldehyde.

Experimental Protocol: Synthesis of Methyl 2-phenyl-1H-imidazo[4,5-c]pyridine-6-carboxylate

  • In a round-bottom flask, dissolve this compound (1.67 g, 0.01 mol) and benzaldehyde (1.06 g, 0.01 mol) in 20 mL of ethanol.

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (approx. 0.1 g).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.[13]

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry.

  • Recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain the pure product.

Comparative Photophysical Properties

Benzimidazole derivatives are known to exhibit interesting fluorescent properties.[17][18] The extended π-system and the presence of the pyridine ring in the proposed novel compound are expected to influence its photophysical characteristics.

CompoundSolventEmission Max (nm)Quantum Yield (Φ)Reference
Projected: Methyl 2-phenyl-1H-imidazo[4,5-c]pyridine-6-carboxylate Various To be determined To be determined N/A
2-phenyl-1H-benzo[d]imidazoleEthanol~350-450~0.4-0.8[17][18]
Substituted BenzimidazoleDMF423-4350.42-0.80[18]

The fusion of the pyridine ring to the benzimidazole core could lead to red-shifted emission and potentially enhanced quantum yields, making these novel compounds interesting candidates for fluorescent probes and materials.

Logical Relationship of Benzimidazole Synthesis and Properties

Start This compound + Benzaldehyde Reaction Acid-Catalyzed Condensation Start->Reaction Product Novel Benzimidazole Derivative Reaction->Product Properties Unique Photophysical Properties (Fluorescence) Product->Properties Applications Potential Applications: - Fluorescent Probes - Bio-imaging Properties->Applications

Caption: Synthesis leading to novel benzimidazoles with unique fluorescent properties.

II. Advancing Materials Science: Novel Aromatic Polyamides

The diamine functionality of this compound also positions it as a valuable monomer for the synthesis of novel aromatic polyamides. These polymers are known for their exceptional thermal stability and mechanical strength.[19][20][21][22][23]

A. Synthesis of a Novel Aromatic Polyamide

We propose the synthesis of a novel polyamide via interfacial polymerization of this compound with a diacyl chloride, such as terephthaloyl chloride.[24][25][26]

Experimental Protocol: Synthesis of Polyamide

  • Dissolve this compound (1.67 g, 0.01 mol) in a 5% aqueous solution of sodium hydroxide.

  • In a separate beaker, dissolve terephthaloyl chloride (2.03 g, 0.01 mol) in an organic solvent immiscible with water (e.g., dichloromethane or toluene).

  • Carefully pour the organic solution onto the aqueous solution to create two distinct layers.

  • A polymer film will form at the interface. Gently grasp the film with forceps and pull it out of the beaker, allowing the polymer chain to grow continuously.

  • Wash the resulting polymer thoroughly with water and then with a suitable organic solvent (e.g., acetone) to remove unreacted monomers and byproducts.

  • Dry the polyamide under vacuum.

Comparative Physicochemical Properties

Aromatic polyamides are prized for their high-performance characteristics. The incorporation of the pyridine and methyl ester functionalities is expected to influence the polymer's properties.

PropertyConventional Aromatic Polyamides (e.g., Kevlar®, Nomex®)Projected: Polyamide from this compound
Thermal Stability (Decomposition Temp.) High (>400 °C)Expected to be high due to aromatic backbone.
Solubility Generally poor in common organic solvents.Potentially improved due to the polar ester group and pyridine nitrogen.
Mechanical Strength Excellent tensile strength.Expected to be high, characteristic of aramids.
Chelating Properties MinimalThe pyridine and ester groups may introduce metal-chelating capabilities.

The potential for enhanced solubility and the introduction of metal-chelating sites could open up new applications for these novel aromatic polyamides in areas such as membrane technology and catalysis.[19][27]

Polymerization Workflow

Diamine This compound (Aqueous Phase) Polymerization Interfacial Polymerization Diamine->Polymerization Diacyl_Chloride Terephthaloyl Chloride (Organic Phase) Diacyl_Chloride->Polymerization Polyamide Novel Aromatic Polyamide Polymerization->Polyamide Properties Enhanced Properties: - Solubility - Chelating Ability Polyamide->Properties

Caption: Interfacial polymerization to produce a novel aromatic polyamide.

Conclusion

This compound stands as a promising, yet underutilized, building block for the synthesis of a new generation of functional molecules and materials. The straightforward and well-documented synthetic pathways to quinoxalines, benzimidazoles, and aromatic polyamides, when applied to this novel precursor, are projected to yield compounds with unique and potentially superior properties compared to their conventional analogues. The predicted enhancements in bioactivity, fluorescence, solubility, and chelating ability warrant further experimental investigation. This guide serves as a foundational roadmap for researchers and drug development professionals to explore the rich synthetic landscape and unlock the full potential of derivatives from this compound.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 4,5-diaminopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Core Principles

Methyl 4,5-diaminopicolinate is a heterocyclic compound containing both a pyridine ring and aromatic amine functionalities. Due to the known toxicological profiles of these chemical classes, it must be handled as a hazardous substance. Pyridine and its derivatives are often harmful if ingested, inhaled, or absorbed through the skin, and can cause irritation to the skin and eyes.[1][2] Similarly, aromatic amines are a class of compounds that require careful handling due to their potential toxicity.

Core Principle: All waste containing this compound, including the pure compound, contaminated laboratory materials, and personal protective equipment (PPE), must be classified and managed as hazardous chemical waste.

Hazard ClassAssociated RisksPrimary Routes of Exposure
Acute Toxicity Harmful if swallowed, in contact with skin, or inhaled.Ingestion, Dermal, Inhalation
Skin Irritation May cause skin irritation upon direct contact.Dermal
Eye Irritation May cause serious eye irritation.Ocular

This table summarizes the potential hazards based on analogous compounds like pyridine derivatives and aromatic amines.

Personal Protective Equipment (PPE) and Handling

Before beginning any work with this compound, it is imperative to be outfitted with the correct PPE.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[2]

  • Hand Protection: Use double-layered nitrile gloves.

  • Body Protection: A fully fastened lab coat is required.

  • Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]

Step-by-Step Disposal Protocol

The cornerstone of safe disposal is the meticulous segregation and labeling of waste streams. At no point should this chemical waste be mixed with general refuse or discharged into the sanitary sewer system.

Step 1: Waste Segregation and Collection

  • Solid Waste: All solid forms of this compound, along with any contaminated items such as weighing boats, spatulas, and disposable labware, must be collected in a dedicated hazardous waste container. This container should be constructed of a compatible material, such as high-density polyethylene (HDPE).[1]

  • Liquid Waste: If the compound is in a solution, this liquid waste must be collected in a clearly labeled, leak-proof hazardous waste container.

  • Contaminated PPE: Any disposable PPE, including gloves and lab coats, that has come into contact with the compound should be disposed of in a designated hazardous waste bag.[1]

Step 2: Labeling

Proper labeling is a critical safety measure. All waste containers must be clearly marked with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate quantity of the waste

  • The date of waste generation[1]

Step 3: Storage

Store all sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area. This area should be away from incompatible materials.[3]

Step 4: Spill Response

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Ensure the spill area is well-ventilated. If the spill is large, evacuate the immediate area.

  • Don PPE: Wear the appropriate personal protective equipment as detailed in section 2.

  • Containment: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[1]

  • Collection: Carefully collect the absorbed material and place it into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, such as isopropanol or ethanol, followed by a thorough washing with soap and water. All cleaning materials must be collected and disposed of as hazardous waste.[1]

Step 5: Final Disposal

The ultimate disposal of this compound waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][3] The likely method of disposal for this type of chemical waste is high-temperature incineration.[4][5][6]

Disposal Workflow Diagram

cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Labeling & Storage cluster_3 Final Disposal Solid Waste (Pure Compound, Contaminated Labware) Solid Waste (Pure Compound, Contaminated Labware) Solid Waste Container Solid Waste Container Solid Waste (Pure Compound, Contaminated Labware)->Solid Waste Container Liquid Waste (Solutions) Liquid Waste (Solutions) Liquid Waste Container Liquid Waste Container Liquid Waste (Solutions)->Liquid Waste Container Contaminated PPE Contaminated PPE PPE Waste Bag PPE Waste Bag Contaminated PPE->PPE Waste Bag Labeled & Sealed Containers Labeled & Sealed Containers Solid Waste Container->Labeled & Sealed Containers Liquid Waste Container->Labeled & Sealed Containers PPE Waste Bag->Labeled & Sealed Containers Designated Storage Area Designated Storage Area Labeled & Sealed Containers->Designated Storage Area EHS/Licensed Contractor Pickup EHS/Licensed Contractor Pickup Designated Storage Area->EHS/Licensed Contractor Pickup High-Temperature Incineration High-Temperature Incineration EHS/Licensed Contractor Pickup->High-Temperature Incineration

References

Personal protective equipment for handling Methyl 4,5-diaminopicolinate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with Methyl 4,5-diaminopicolinate (CAS RN 850689-13-3). This document is structured to deliver not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and experimental integrity in your laboratory. The protocols outlined are designed as self-validating systems to protect personnel and ensure the reliability of your research outcomes.

Immediate Safety Profile

Hazard ClassificationCodeDescription
Acute Toxicity, Oral H302Harmful if swallowed
Acute Toxicity, Inhalation H332Harmful if inhaled
Skin Irritation H315Causes skin irritation
Eye Irritation H319Causes serious eye irritation
Specific Target Organ Toxicity H335May cause respiratory irritation

This data is compiled from supplier safety information.[1]

Aromatic amines as a class are known for their potential to be readily absorbed through the skin and can pose long-term health risks, including carcinogenicity and mutagenicity.[2][3] Therefore, it is imperative to handle this compound with the assumption that it carries these class-associated risks.

Hazard Analysis & Risk Mitigation

The primary risks associated with this compound are inhalation of dust or aerosols, skin and eye contact, and accidental ingestion. The cornerstone of mitigation is a multi-layered approach encompassing engineering controls, administrative controls, and personal protective equipment (PPE), as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[4][5][6]

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All manipulations of solid this compound (e.g., weighing, transferring, preparing solutions) must be conducted inside a certified chemical fume hood.[7] This is critical to minimize inhalation exposure to fine powders.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[8]

Personal Protective Equipment (PPE): A Necessary Barrier

The selection of PPE is not merely a checklist; it is a scientifically informed decision to create a barrier between the researcher and the chemical hazard.[7][9][10]

  • Hand Protection: Wear double-layered nitrile gloves. Nitrile provides good resistance to a range of chemicals.[11] The use of two layers minimizes the risk of exposure from a single point of failure (e.g., a small tear or puncture). Gloves must be inspected before use and changed immediately upon contamination.[8]

  • Eye and Face Protection: Chemical splash goggles are mandatory.[12] For procedures with a higher risk of splashing, such as when transferring solutions, a face shield should be worn in addition to goggles.[11]

  • Body Protection: A fully fastened laboratory coat, preferably a chemical-resistant one, is required.[10][13]

  • Respiratory Protection: If there is a risk of exceeding exposure limits or if engineering controls are insufficient, a NIOSH-approved respirator is necessary.[9][14][15] The specific type of respirator and cartridge should be determined by an industrial hygienist based on a formal risk assessment.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe PPE Requirements start Start: Handling This compound weighing Weighing Solid? start->weighing solution Working with Solution? start->solution fume_hood Perform in Fume Hood weighing->fume_hood Yes spill_risk High Splash/Aerosol Risk? solution->spill_risk base_ppe Minimum PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat spill_risk->base_ppe No face_shield Add Face Shield spill_risk->face_shield Yes fume_hood->base_ppe face_shield->base_ppe respirator Consult EHS for Respirator Requirement

Caption: PPE Selection Decision Diagram.

Operational Protocol: Handling this compound

This protocol ensures that the chemical is handled in a manner that minimizes exposure and maintains experimental integrity.

Materials:

  • This compound (solid)

  • Appropriate solvent

  • Weighing paper or boat

  • Spatula

  • Glassware (beaker, volumetric flask, etc.)

  • Calibrated balance

  • All required PPE

Procedure:

  • Preparation:

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Don all required PPE: double nitrile gloves, safety goggles, and a lab coat.

    • Designate a specific area within the fume hood for the handling procedure.

    • Have spill cleanup materials and waste containers readily accessible.

  • Weighing the Compound:

    • Place a tared weigh boat or paper on the balance inside the fume hood.

    • Carefully use a clean spatula to transfer the desired amount of this compound to the weigh boat. Avoid generating dust.

    • Close the primary container of the chemical immediately after dispensing.

  • Transfer and Dissolution:

    • Carefully add the weighed solid to the destination glassware (e.g., a beaker or flask).

    • Use a small amount of the intended solvent to rinse the weigh boat and spatula to ensure a quantitative transfer.

    • Add the remaining solvent to the desired final volume.

    • If necessary, stir the solution using a magnetic stir bar and stir plate until fully dissolved. Keep the container covered to the extent possible.

  • Post-Handling:

    • Clean the spatula and any non-disposable equipment that came into contact with the chemical.

    • Dispose of all contaminated disposable items (weigh boat, gloves, wipes) in the designated hazardous waste container.

    • Wipe down the work area within the fume hood.

    • Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.

    • Wash hands thoroughly with soap and water.[16]

Standard Operating Procedure Flowchart

This diagram outlines the procedural flow for safely handling the compound.

SOP_Workflow start Start: Prepare for Handling prep 1. Don Full PPE (Double Gloves, Goggles, Lab Coat) start->prep setup 2. Set up Workspace in Fume Hood prep->setup weigh 3. Weigh Solid Compound (Minimize Dust) setup->weigh transfer 4. Transfer Solid to Glassware weigh->transfer dissolve 5. Add Solvent & Dissolve transfer->dissolve cleanup 6. Clean Equipment & Workspace dissolve->cleanup waste 7. Dispose of Contaminated Items in Hazardous Waste cleanup->waste decontaminate 8. Doff PPE & Wash Hands waste->decontaminate end_op End of Operation decontaminate->end_op

Caption: Standard Operating Procedure Workflow.

Spill & Emergency Procedures

Preparedness is key to managing accidents effectively.[7]

  • Small Spill (Solid):

    • Alert personnel in the immediate area.

    • If safe to do so, gently cover the spill with an absorbent material to prevent dust from becoming airborne.

    • Carefully sweep the material into a designated hazardous waste container.

    • Decontaminate the area with an appropriate solvent and wipe clean.

    • Dispose of all cleanup materials as hazardous waste.

  • Small Spill (Liquid/Solution):

    • Alert personnel in the immediate area.

    • Absorb the spill with inert material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Collect the absorbed material into a hazardous waste container.

    • Decontaminate the area and dispose of cleanup materials as hazardous waste.

  • Large Spill:

    • Evacuate the immediate area.

    • Alert laboratory supervisor and institutional Environmental Health & Safety (EHS) department immediately.

    • Prevent entry into the affected area.

    • Provide EHS with details of the spilled substance.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[17]

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[17]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

Waste Disposal Protocol

All waste contaminated with this compound must be treated as hazardous waste. Improper disposal can lead to environmental contamination.[3][18]

  • Segregation: Keep waste containing this compound separate from other waste streams to prevent unintended reactions.[18]

  • Containers: Use clearly labeled, sealed, and chemically compatible containers for all waste. The label should read "Hazardous Waste" and include the full chemical name.

  • Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and any unreacted solid compound. Place these items in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a sealed, labeled hazardous waste container. Do not pour any amount down the drain.[19][20]

  • Disposal: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal company.[17][18] Some aromatic amines can be degraded via treatment with acidified potassium permanganate, but this should only be performed by trained personnel following a validated institutional protocol.[21]

Chemical Waste Disposal Pathway

This diagram shows the correct pathway for waste generated during handling.

Waste_Disposal cluster_generation Waste Generation Point (Fume Hood) cluster_disposal Disposal Pathway solid_waste Contaminated Solid Items (Gloves, Wipes, Weigh Boats) solid_container Labeled, Sealed Solid Hazardous Waste Container solid_waste->solid_container liquid_waste Unused Solutions & Reaction Mixtures liquid_container Labeled, Sealed Liquid Hazardous Waste Container liquid_waste->liquid_container no_drain PROHIBITED liquid_waste->no_drain ehs_pickup Arrange for EHS Hazardous Waste Pickup solid_container->ehs_pickup liquid_container->ehs_pickup drain Sanitary Sewer / Drain no_drain->drain

Caption: Chemical Waste Disposal Pathway.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 4,5-diaminopicolinate
Reactant of Route 2
Methyl 4,5-diaminopicolinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.